molecular formula C7H5F4N B1271942 2-Fluoro-4-(trifluoromethyl)aniline CAS No. 69409-98-9

2-Fluoro-4-(trifluoromethyl)aniline

Cat. No.: B1271942
CAS No.: 69409-98-9
M. Wt: 179.11 g/mol
InChI Key: ARHDUOQIXLGANT-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H5F4N and its molecular weight is 179.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHDUOQIXLGANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372211
Record name 2-fluoro-4-(trifluoromethyl)aniline
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Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69409-98-9
Record name 2-fluoro-4-(trifluoromethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-fluorobenzotrifluoride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-Fluoro-4-(trifluoromethyl)aniline (CAS Number: 69409-98-9). This fluorinated aniline derivative is a valuable building block in medicinal chemistry and material science, making a thorough understanding of its physical characteristics essential for its effective application in research and development.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for designing experimental procedures, understanding its behavior in various solvents, and ensuring safe handling and storage.

Physical PropertyValueNotes
Molecular Formula C₇H₅F₄N
Molecular Weight 179.11 g/mol [1]
Appearance Colorless liquid to solid[1] The substance can exist as a supercooled liquid or a solid at room temperature.
Melting Point 120-123 °C[2]
Boiling Point 55 °C at 0.3 mmHg[1][3][4][5]
172.8 °C at 760 mmHg[6] (Predicted)
Density ~1.4 g/cm³[6] (Predicted)
Solubility Insoluble in water.[2]
Soluble in organic solvents such as ethanol and ether.[2]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for characterizing this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) starting from about 20 °C below the approximate melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

Boiling Point Determination

Given that this compound can be a liquid, its boiling point is a key characteristic. Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is often employed to prevent decomposition.

Methodology: Distillation Method (Atmospheric and Reduced Pressure)

  • Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, condenser, receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask. For reduced pressure distillation, a vacuum pump and a manometer are connected to the system.

  • Procedure: A sample of this compound is placed in the distillation flask along with boiling chips. The apparatus is sealed, and if applicable, the system is evacuated to the desired pressure.

  • Heating: The flask is heated gently.

  • Data Recording: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Density Determination

The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance.

Methodology: Pycnometer Method

  • Measurement of Empty Pycnometer Mass: A clean, dry pycnometer is weighed accurately.

  • Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is recorded.

  • Measurement with Water: The pycnometer is emptied, cleaned, and filled with distilled water. The mass of the pycnometer filled with water is recorded.

  • Calculation: The density is calculated using the formula: Density = (Mass of sample) / (Volume of sample) where the volume of the sample is determined from the mass of the water and its known density at the experimental temperature.

Solubility Determination

Understanding the solubility of a compound is critical for its use in reactions and formulations.

Methodology: Qualitative and Quantitative Determination

  • Qualitative Assessment: A small, measured amount of this compound is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, acetone, toluene, hexane). The mixture is agitated, and the dissolution is observed.

  • Quantitative Assessment (Gravimetric Method):

    • An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • The saturated solution is carefully filtered to remove any undissolved solid.

    • A known volume of the filtrate is transferred to a pre-weighed container.

    • The solvent is evaporated, and the mass of the remaining solute is determined.

    • The solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL).

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a chemical substance like this compound.

G Workflow for Physical Property Characterization of this compound cluster_preliminary Preliminary Assessment cluster_primary Primary Physical Properties cluster_secondary Secondary Physical Properties cluster_documentation Data Compilation & Reporting A Obtain Sample of This compound B Visual Inspection (Physical State, Color) A->B C Melting Point Determination (Capillary Method) B->C D Boiling Point Determination (Distillation) B->D F Solubility Assessment (Qualitative & Quantitative) B->F G Tabulate All Quantitative Data C->G E Density Measurement (Pycnometer) D->E D->G E->G F->G H Prepare Technical Guide/ Whitepaper G->H

Caption: Logical workflow for the characterization of physical properties.

Safety Precautions

When handling this compound, it is essential to follow standard laboratory safety procedures.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Storage: Store in a cool, dry place away from incompatible materials.

This technical guide provides a foundational understanding of the physical properties of this compound. For any specific application, it is recommended to consult the most recent Safety Data Sheet (SDS) and perform independent verification of these properties.

References

Technical Guide: 2-Fluoro-4-(trifluoromethyl)aniline (CAS: 69409-98-9) in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)aniline is a key fluorinated building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the electron-withdrawing fluorine and trifluoromethyl groups, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of phosphodiesterase 2A (PDE2A) inhibitors.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an aniline core substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 69409-98-9[1][2]
Molecular Formula C₇H₅F₄N[1]
Molecular Weight 179.11 g/mol [1]
Appearance Colorless to light yellow liquid or solid[3][4]
Boiling Point 172.8 ± 40.0 °C at 760 mmHg[5]
Density 1.4 ± 0.1 g/cm³[5]

Synthesis and Reactivity

This compound is a versatile intermediate for the synthesis of complex heterocyclic structures. The presence of the ortho-fluoro substituent facilitates nucleophilic aromatic substitution reactions, making it an excellent precursor for bicyclic and tricyclic heterocycles such as quinoxalines and benzoimidazotriazines.[5]

General Synthesis of Quinoxaline Derivatives

One of the key applications of this compound is in the synthesis of quinoxaline derivatives, which are scaffolds for various therapeutic agents. A general experimental protocol for the synthesis of a quinoxaline derivative from an o-phenylenediamine is outlined below.

Experimental Protocol: Synthesis of 6-Fluoro-8-(trifluoromethyl)quinoxalin-2(1H)-one

This protocol is adapted from methodologies for the synthesis of similar quinoxalinone structures.

Materials:

  • This compound

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Step 1: Condensation. In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.1 eq) to the solution and stir. To this mixture, add diethyl oxalate (1.05 eq) dropwise at room temperature.

  • Step 2: Cyclization. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Application in Drug Development: PDE2A Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of phosphodiesterase 2A (PDE2A). PDE2A is an enzyme that plays a crucial role in cellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Inhibition of PDE2A leads to increased intracellular levels of these cyclic nucleotides, which can modulate various physiological processes, including those involved in neurological and cardiovascular functions.[1]

Synthesis of Benzoimidazotriazine-based PDE2A Inhibitors

A multi-step synthesis of potent PDE2A inhibitors based on a benzoimidazotriazine scaffold has been reported, starting from a substituted aniline. The following is an adapted experimental protocol that could be employed using this compound as the starting material.

Experimental Protocol: Synthesis of a Benzoimidazotriazine Precursor

This protocol is based on the synthesis of 8-pyridinyl-substituted benzo[e]imidazo[2,1-c][1][2]triazines.[1]

Materials:

  • This compound

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

  • Acetic acid

  • 4-Methyl-1H-imidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ethanol (EtOH)

  • Sodium nitrite (NaNO₂)

Procedure:

  • Step 1: Oxidation. To a solution of this compound (1.0 eq) in acetic acid, add sodium perborate tetrahydrate (2.0 eq). Heat the mixture at 65 °C for 48-72 hours.

  • Step 2: Nucleophilic Substitution. The product from Step 1 is dissolved in DMF, and 4-methyl-1H-imidazole (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction is stirred at room temperature for 24-48 hours.

  • Step 3: Reduction. The intermediate from Step 2 is then reduced using iron powder (5.0 eq) in a mixture of acetic acid and ethanol at reflux for 2.5 hours.

  • Step 4: Diazotization and Cyclization. The resulting amine is diazotized with sodium nitrite (1.1 eq) in a mixture of acetic acid and water at room temperature for 1 hour to yield the tricyclic benzoimidazotriazine core.

Signaling Pathway and Logical Relationships

The development of PDE2A inhibitors is based on modulating the cyclic nucleotide signaling pathway. The following diagrams illustrate the general synthetic workflow and the targeted biological pathway.

G cluster_synthesis Synthetic Workflow A This compound B Multi-step Synthesis A->B Starting Material C PDE2A Inhibitor B->C Final Product

Caption: General synthetic workflow for PDE2A inhibitors.

G cluster_pathway PDE2A Signaling Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC GTP GTP GC Guanylyl Cyclase (GC) GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE2A PDE2A cAMP->PDE2A PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE2A PKG Protein Kinase G (PKG) cGMP->PKG AMP AMP PDE2A->AMP GMP GMP PDE2A->GMP Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response Inhibitor PDE2A Inhibitor (e.g., Benzoimidazotriazine derivative) Inhibitor->PDE2A Inhibition

Caption: PDE2A signaling pathway and the action of inhibitors.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex, biologically active molecules. Its utility in the construction of heterocyclic systems, particularly those with applications as PDE2A inhibitors, highlights its significance in modern drug discovery. The synthetic protocols and pathway information provided in this guide serve as a valuable resource for researchers engaged in the development of novel therapeutics.

References

Spectroscopic Profile of 2-Fluoro-4-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2-Fluoro-4-(trifluoromethyl)aniline (CAS No: 69409-98-9). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles known Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties conferred by the fluorine and trifluoromethyl substituents. Accurate and comprehensive spectroscopic data is paramount for its identification, characterization, and quality control in various applications. This guide aims to consolidate the available spectroscopic information for this compound.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.27m2HAromatic Protons
6.82m1HAromatic Proton
4.05bs2H-NH₂ Protons

Solvent: CDCl₃, Frequency: 300 MHz

¹³C NMR (Carbon-13 NMR) Data

  • Aromatic Carbons: Multiple signals are anticipated in the range of 110-160 ppm. The carbon atom attached to the fluorine atom (C-F) would exhibit a large one-bond coupling constant (¹JC-F). The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

  • Trifluoromethyl Carbon: The -CF₃ carbon signal is expected to be in the range of 120-130 ppm and will be split into a quartet.

¹⁹F NMR (Fluorine-19 NMR) Data

Detailed experimental ¹⁹F NMR data for this compound is not currently available. Nevertheless, two distinct signals are expected:

  • Aromatic Fluorine: A signal corresponding to the single fluorine atom on the aromatic ring.

  • Trifluoromethyl Group: A signal for the -CF₃ group, which would likely be a singlet in a proton-decoupled spectrum. The chemical shift of the CF₃ group in the related compound 2-fluoro-4-(trifluoromethyl)pyridine has been reported, which can serve as a useful reference point.

Infrared (IR) Spectroscopy

A detailed, peak-assigned IR spectrum for this compound is not publicly available. However, the spectrum is expected to show characteristic absorption bands for the following functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Aniline)3300-3500 (typically two bands)
C-H Stretch (Aromatic)3000-3100
C=C Stretch (Aromatic)1450-1600
C-F Stretch (Aryl Fluoride)1100-1400
C-F Stretch (-CF₃)1100-1350 (strong, multiple bands)
N-H Bend (Aniline)1590-1650
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

m/zIon
180[M+H]⁺

Molecular Formula: C₇H₅F₄N Molecular Weight: 179.11 g/mol

The observed mass of the protonated molecule ([M+H]⁺) is consistent with the calculated molecular weight.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe. A reference standard, such as CFCl₃, is typically used.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR - Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which generates ions in the gas phase.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide summarizes the currently available spectroscopic data for this compound. While ¹H NMR and mass spectrometry data are established, further experimental work is required to fully characterize this compound by ¹³C NMR, ¹⁹F NMR, and IR spectroscopy. The provided experimental protocols offer a foundation for researchers to obtain this missing data, which will be crucial for the comprehensive understanding and utilization of this important chemical entity.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(trifluoromethyl)aniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on physicochemical properties and provides detailed, standardized experimental protocols for its precise determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to generate reliable solubility data, which is critical for reaction optimization, purification, formulation development, and overall process scale-up.

Introduction

This compound is an important fluorinated building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and trifluoromethyl groups, make it a valuable precursor for synthesizing a wide range of biologically active molecules and functional materials.

Understanding the solubility of this compound in various organic solvents is a fundamental requirement for its effective use. Solubility data governs critical parameters in a laboratory and industrial setting, including:

  • Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.

  • Purification: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation: Developing stable and effective formulations for drug delivery.

  • Process Safety and Handling: Informing decisions on solvent choice for safe handling and scale-up.

This document outlines the known physicochemical properties of this compound and provides robust experimental protocols to enable researchers to determine its solubility in a range of common organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a liquid at room temperature, which indicates that solubility testing will involve determining its miscibility or quantifying the concentration at saturation in various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 69409-98-9[1][2]
Molecular Formula C₇H₅F₄N[2]
Molecular Weight 179.11 g/mol [2]
Form Liquid[1]
Boiling Point 55 °C at 0.3 Torr[1]
Density ~1.383 g/cm³ (Predicted)[1][2]
Refractive Index ~1.4650[1][2]
Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The this compound molecule possesses both polar (the amino group, -NH₂) and non-polar (the fluorinated aromatic ring) characteristics.

  • Polar Aprotic Solvents: High solubility is expected in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile due to favorable dipole-dipole interactions.

  • Polar Protic Solvents: Good solubility is anticipated in alcohols such as Methanol, Ethanol, and Isopropanol, which can engage in hydrogen bonding with the amine group.

  • Non-Polar Solvents: Moderate to good solubility is expected in solvents like Toluene and Tetrahydrofuran (THF) due to the aromatic nature of the compound.

  • Aliphatic Hydrocarbons: Lower solubility or partial miscibility is predicted in non-polar aliphatic solvents like Hexane and Heptane, as the polarity of the amine group may hinder complete mixing.

While these predictions are useful, precise quantitative data must be obtained experimentally.

Data Presentation for Experimental Results

To ensure data consistency and facilitate comparisons, all experimentally determined solubility values should be recorded in a structured format. Table 2 provides a template for recording quantitative solubility data at a specified temperature.

Table 2: Template for Quantitative Solubility Data of this compound

Solvent ClassSolvent NameTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations (e.g., Miscible)
Alcohols Methanol25
Ethanol25
Ketones Acetone25
Esters Ethyl Acetate25
Ethers Diethyl Ether25
Tetrahydrofuran (THF)25
Aromatics Toluene25
Halogenated Dichloromethane25
Hydrocarbons Hexane25
Polar Aprotic Acetonitrile25
Dimethylformamide (DMF)25

Experimental Protocols

Since this compound is a liquid, solubility determination involves assessing its miscibility with the solvent. If the liquids are not miscible in all proportions, a quantitative measurement of the concentration of the aniline in the solvent-rich phase at saturation is required.

Diagram of the General Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility or miscibility of a liquid compound.

G prep 1. Prepare Materials (Solute, Solvents, Glassware) select_method 2. Select Method prep->select_method qualitative 3a. Qualitative Assessment (Miscibility Test) select_method->qualitative Quick Assessment quantitative 3b. Quantitative Assessment (Spectroscopy / Gravimetry) select_method->quantitative Precise Data Needed observe 4a. Observe & Record (Miscible, Immiscible, Partially) qualitative->observe saturate 4b. Prepare Saturated Solution quantitative->saturate report 8. Report Final Data in Standardized Table observe->report separate 5b. Separate Phases (Centrifugation/Settling) saturate->separate analyze 6b. Analyze Solute Concentration in Solvent Phase separate->analyze calculate 7b. Calculate Solubility (g/100mL or mol/L) analyze->calculate calculate->report

Caption: General workflow for determining the solubility of a liquid solute.

Protocol 1: Visual Miscibility Determination (Qualitative)

This method provides a rapid assessment of whether the solute and solvent are miscible, partially miscible, or immiscible.

Materials:

  • This compound

  • Selected organic solvents

  • Graduated cylinders or pipettes

  • Vortex mixer

  • Sealed test tubes or vials

Procedure:

  • Add 1 mL of the selected organic solvent to a clear, sealed test tube.

  • Incrementally add this compound to the solvent, starting with 0.1 mL.

  • After each addition, cap the tube and vortex for 30-60 seconds.

  • Allow the mixture to stand for at least 5 minutes and observe the result.

  • Continue adding the aniline derivative up to a 1:1 volume ratio with the solvent.

  • Record observations at each step.

Interpretation of Results:

  • Miscible: A single, clear liquid phase is formed at all proportions.

  • Immiscible: Two distinct liquid layers are observed, and the mixture becomes cloudy upon shaking but separates upon standing.

  • Partially Miscible: A single phase is observed at low concentrations of the aniline, but phase separation occurs after a certain concentration is exceeded.

Protocol 2: Isothermal Saturation with UV-Vis Spectrophotometry (Quantitative)

This method is highly accurate for determining the solubility of partially miscible compounds that have a UV chromophore, such as this compound.

Part A: Preparation of Calibration Curve

  • Prepare a stock solution of known concentration by dissolving a precise mass of this compound in a Class A volumetric flask with the solvent of interest.

  • From the stock solution, prepare a series of at least five standard solutions of decreasing concentration via serial dilution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. The solvent itself should be used as the blank.

  • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c).

Part B: Solubility Measurement

  • In a sealed vial, add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen solvent. An "excess" ensures that two phases will be present if the compound is not fully miscible.

  • Agitate the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the agitation and allow the mixture to stand undisturbed at the same constant temperature for several hours to allow the two phases to separate completely.

  • Carefully withdraw an aliquot from the clear, supernatant (solvent-rich) phase. To avoid contamination from the undissolved solute phase, it is advisable to use a syringe fitted with a solvent-resistant filter (e.g., PTFE).

  • Dilute the aliquot with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λ_max.

  • Use the calibration curve equation to calculate the concentration of the diluted sample.

  • Multiply the result by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound.

Protocol 3: Isothermal Saturation with Gravimetric Analysis (Quantitative)

This method is a reliable alternative if a spectrophotometer is unavailable or if the compound has a weak chromophore.

Procedure:

  • Follow steps 1-3 from the Isothermal Saturation protocol (5.2, Part B) to prepare an equilibrated, two-phase system.

  • Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear, supernatant (solvent-rich) phase using a calibrated pipette.

  • Dispense the aliquot into a pre-weighed, dry evaporating dish or beaker. Record the exact mass of the empty container.

  • Weigh the container with the aliquot to determine the total mass of the solution.

  • Gently evaporate the solvent under a stream of nitrogen or in a fume hood at a controlled temperature well below the boiling point of this compound to prevent its loss. A rotary evaporator can also be used.

  • Once all the solvent has evaporated, place the container in a vacuum oven at a mild temperature until a constant mass is achieved. This ensures all residual solvent is removed.

  • The final mass of the container plus the non-volatile solute is recorded.

  • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty container.

  • The solubility can then be expressed in g/100 mL or other relevant units.

Disclaimer: The protocols provided are intended as a guide. Researchers should always perform their own risk assessments and adhere to all institutional safety guidelines when handling chemicals. The accuracy of the results depends on the purity of the materials and the precision of the techniques employed.

References

Synthesis and characterization of 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis and characterization of 2-Fluoro-4-(trifluoromethyl)aniline, a key building block in modern medicinal chemistry and materials science.

Introduction

This compound is a substituted aniline derivative that serves as a versatile intermediate in the synthesis of a wide range of organic molecules. The presence of both a fluorine atom and a trifluoromethyl group on the aniline scaffold imparts unique electronic properties and metabolic stability to the final products, making it a valuable component in the design of pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance lipophilicity and binding affinity of drug candidates to their targets. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 69409-98-9[1]
Molecular Formula C₇H₅F₄N[2]
Molecular Weight 179.11 g/mol [2]
Appearance Solid[1]
Form Clear, faint yellow liquid
Refractive Index (n20/D) 1.4650
pKa 1.37 ± 0.10 (Predicted)
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)

Synthesis Protocols

Two primary synthetic routes for the preparation of this compound are detailed below.

Synthesis from 2-Fluoro-4-(trifluoromethyl)benzoic Acid

This method involves the conversion of the carboxylic acid to the corresponding aniline. A general workflow for this synthesis is depicted below.

synthesis_workflow_1 start 2-Fluoro-4-(trifluoromethyl)benzoic acid reagents DPPA, TEA, CuCl in t-BuOH start->reagents React with heating Heat to 80-85 °C reagents->heating Then workup Aqueous workup & Extraction heating->workup Followed by purification Purification workup->purification Leading to product This compound purification->product Yields

Figure 1: Synthesis workflow from benzoic acid.

Experimental Protocol:

  • To a solution of 2-fluoro-4-(trifluoromethyl)benzoic acid (1.00 eq.) and copper(I) chloride (CuCl, 0.03 eq.) in tert-butanol (t-BuOH), triethylamine (TEA, 1.10 eq.) is added dropwise at room temperature.

  • The reaction mixture is then heated to 50 °C, and diphenylphosphoryl azide (DPPA, 1.05 eq.) is added slowly and dropwise at a temperature between 50-60 °C.

  • The mixture is subsequently heated to 80-85 °C and stirred overnight.

  • Upon completion, the solution is concentrated under reduced pressure.

  • The residue is dissolved in water and filtered. The filtrate is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • The crude product is dissolved in tert-butyl methyl ether (TBME), and hydrogen chloride (HCl) gas is passed through the solution for 2 hours.

  • The resulting solid is collected, dissolved in water, and the solution is basified with a 2M sodium hydroxide (NaOH) solution.

  • The aqueous layer is extracted with TBME, and the organic layer is dried and concentrated to yield this compound.

Synthesis from p-Trifluoromethylaniline

An alternative route begins with p-trifluoromethylaniline, which undergoes chlorination followed by a fluorination reaction.[3]

synthesis_workflow_2 start p-Trifluoromethylaniline chlorination Selective Chlorination (DMSO, chlorinating agent) start->chlorination intermediate 3-Chloro-4-aminotrifluorotoluene chlorination->intermediate fluorination Fluorination Reaction intermediate->fluorination purification Salification & Purification fluorination->purification product This compound purification->product

Figure 2: Synthesis from p-trifluoromethylaniline.

Experimental Protocol:

  • p-Trifluoromethylaniline is used as the starting material.[3]

  • A chlorinating agent is activated by dimethyl sulfoxide (DMSO) to achieve selective chlorination, yielding 3-chloro-4-aminotrifluorotoluene.[3]

  • This intermediate then undergoes a fluorination reaction.[3]

  • The final product is obtained after purification via salification.[3]

Characterization Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

TechniqueDataReference
¹H NMR (300 MHz, CDCl₃) δ 7.27 (m, 2H), 6.82 (m, 1H), 4.05 (bs, 2H)
Mass Spectrometry (MS) m/z = 180 [M + H]⁺
¹³C NMR Data not explicitly found in searches.
Infrared (IR) Data not explicitly found in searches.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable building block due to its reactive sites, which allow for a variety of chemical transformations. Its applications span from the synthesis of complex heterocyclic systems to its incorporation into biologically active molecules.[4]

applications cluster_research Research Areas main This compound quinoxalines Quinoxalines main->quinoxalines Precursor for quinolines Quinolines main->quinolines Precursor for benzoimidazotriazines Benzoimidazotriazines main->benzoimidazotriazines Precursor for ocfentanil Ocfentanil Derivatives (Analgesics) main->ocfentanil Building block for triarylmethanes Triarylmethanes main->triarylmethanes Used to synthesize drug_discovery Drug Discovery benzoimidazotriazines->drug_discovery ocfentanil->drug_discovery medicinal_chem Medicinal Chemistry triarylmethanes->medicinal_chem

Figure 3: Applications of this compound.

The ortho-substituted fluorine atom is susceptible to nucleophilic aromatic substitution, which makes this compound an excellent precursor for the synthesis of bicyclic and tricyclic heterocycles such as quinoxalines, quinolines, and benzoimidazotriazines.[4] Furthermore, it is utilized as a key building block in the synthesis of ocfentanil derivatives, which have applications as analgesics.[4] It is also employed in the synthesis of triarylmethane derivatives through a conjugate addition to para-quinone methides.[4] The unique properties conferred by the fluorine and trifluoromethyl substituents make this aniline derivative a compound of significant interest in drug discovery and medicinal chemistry research.[4]

Safety Information

This compound is classified as harmful and an irritant. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard ClassificationGHS PictogramsSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, STOT SE 3GHS07WarningH302+H312+H332, H315, H319, H335P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338

Conclusion

This compound is a synthetically valuable compound with established protocols for its preparation and well-documented utility in the synthesis of complex organic molecules. Its unique substitution pattern makes it a sought-after intermediate in the development of new pharmaceuticals and functional materials. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile chemical building block.

References

An In-depth Technical Guide to the Reactivity of the Amine Group in 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)aniline is a key building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom ortho to the amine and a trifluoromethyl group in the para position, significantly modulates the reactivity of the amine group. This guide provides a comprehensive overview of the electronic properties, basicity, and common chemical transformations of the amine functionality in this versatile molecule. The presence of two strongly electron-withdrawing groups, fluorine by induction and the trifluoromethyl group by a combination of strong induction and hyperconjugation, renders the amine group significantly less nucleophilic and basic compared to aniline. This attenuated reactivity, however, allows for selective and controlled functionalization, making it a valuable synthon in the synthesis of complex molecular architectures.[1]

Electronic Effects and Basicity

The reactivity of the amine group in this compound is fundamentally governed by the electronic effects of the fluorine and trifluoromethyl substituents. Both are electron-withdrawing groups, which decrease the electron density on the nitrogen atom of the amine.

  • Inductive Effect (-I): Both fluorine and the trifluoromethyl group exert strong negative inductive effects, pulling electron density away from the aromatic ring and, consequently, from the amine group through the sigma bond framework. The ortho-fluoro substituent has a particularly pronounced inductive effect due to its proximity to the amine.

  • Resonance/Mesomeric Effect: The fluorine atom, being a halogen, can exhibit a +M (mesomeric) effect by donating a lone pair of electrons to the aromatic pi-system. However, for halogens, the -I effect typically outweighs the +M effect. The trifluoromethyl group is generally considered to have a weak -M effect (hyperconjugation).

The cumulative result of these effects is a significant reduction in the electron-donating ability of the amine's lone pair, leading to lower basicity and nucleophilicity compared to unsubstituted aniline.

Basicity Data
CompoundpKa of Conjugate Acid (Predicted)
This compound~1.37

This predicted value is significantly lower than that of aniline (pKa ≈ 4.6), highlighting the profound impact of the electron-withdrawing substituents.

Chemical Reactivity and Synthetic Applications

Despite its reduced nucleophilicity, the amine group of this compound undergoes a variety of important chemical transformations, making it a valuable precursor in organic synthesis.

N-Acylation

The amine group can be acylated to form the corresponding amide. This reaction often requires forcing conditions or the use of a catalyst due to the reduced nucleophilicity of the amine. Acylation is a common strategy to protect the amine group or to introduce new functional moieties.

Experimental Protocol: Acetylation of this compound (General Procedure)

A general procedure for the acetylation of anilines can be adapted for this compound.

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, pyridine or triethylamine (1.2 eq.), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(2-fluoro-4-(trifluoromethyl)phenyl)acetamide.

  • Purify the product by recrystallization or column chromatography.

N-Alkylation

Direct N-alkylation of this compound is challenging due to its low nucleophilicity. More forcing conditions, such as the use of strong bases and reactive alkylating agents, may be required. Reductive amination provides an alternative and often more efficient route to N-alkylated products.

Experimental Protocol: Reductive Amination with Benzaldehyde (General Procedure)

  • To a solution of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable solvent like methanol or dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the imine is fully reduced (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-benzyl-2-fluoro-4-(trifluoromethyl)aniline.

Diazotization and Sandmeyer-Type Reactions

The amine group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions. This allows for the replacement of the amino group with halogens, cyano, hydroxyl, and trifluoromethyl groups, among others.[2]

Experimental Protocol: Diazotization and Subsequent Sandmeyer Reaction (General Procedure)

  • Diazotization: Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq.) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for a short period before use in the subsequent step.

  • Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl) in the corresponding acid (e.g., HCl).

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of N₂) should be observed.

  • After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic extract, dry it over an anhydrous salt, and remove the solvent.

  • Purify the resulting aryl halide by distillation or chromatography.

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinoxalines. The amine group, along with the ortho-fluoro substituent, can participate in condensation and cyclization reactions.

Experimental Protocol: Synthesis of 2,3-Diphenyl-6-(trifluoromethyl)-5-fluoroquinoxaline

  • In a suitable solvent such as ethanol or acetic acid, dissolve this compound (1.0 eq.) and benzil (1.0 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired quinoxaline derivative.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the functionalization of this compound.

experimental_workflow_acylation start This compound reaction N-Acylation start->reaction reagents Acetic Anhydride, Pyridine, DCM reagents->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product N-(2-fluoro-4-(trifluoromethyl)phenyl)acetamide purification->product

Caption: Workflow for the N-acylation of this compound.

experimental_workflow_diazotization start This compound diazotization Diazotization start->diazotization diazotization_reagents NaNO2, HCl (aq) 0-5 °C diazotization_reagents->diazotization diazonium_salt Arenediazonium Salt (in situ) diazotization->diazonium_salt sandmeyer Sandmeyer Reaction diazonium_salt->sandmeyer sandmeyer_reagents CuCl, HCl sandmeyer_reagents->sandmeyer product 1-Chloro-2-fluoro-4- (trifluoromethyl)benzene sandmeyer->product

Caption: Workflow for Diazotization followed by a Sandmeyer Reaction.

Conclusion

This compound is a sterically hindered and electronically deactivated aniline derivative. The presence of the ortho-fluoro and para-trifluoromethyl groups significantly reduces the basicity and nucleophilicity of the amine group. Nevertheless, this amine undergoes a range of synthetically useful transformations, including acylation, alkylation (often via reductive amination), and diazotization. Its ability to serve as a precursor for various heterocyclic systems, such as quinoxalines, further underscores its importance in synthetic and medicinal chemistry. A thorough understanding of the electronic factors governing its reactivity is crucial for the successful design and execution of synthetic routes involving this versatile building block.

References

The Dichotomy of Fluorine: An In-depth Technical Guide to the Electronic Effects of Fluorine and Trifluoromethyl Groups in Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the profound electronic influence of fluorine and trifluoromethyl substituents on the aniline scaffold. The unique properties of these groups, from the high electronegativity of fluorine to the strong inductive effect of the trifluoromethyl moiety, significantly alter the physicochemical and pharmacological characteristics of aniline derivatives. Understanding these effects is paramount for the rational design of novel therapeutics and advanced materials. This guide presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in harnessing the power of fluorination in their work.

Core Concepts: Inductive and Resonance Effects

The electronic behavior of substituents on an aromatic ring is primarily governed by the interplay of two fundamental phenomena: the inductive effect (σ-bond polarization) and the resonance effect (π-system delocalization).

  • Inductive Effect (I): This effect is transmitted through the sigma bond framework of the molecule. Due to its extreme electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. The trifluoromethyl group, with three highly electronegative fluorine atoms, exhibits an even more potent -I effect.

  • Resonance Effect (R): This effect involves the delocalization of lone pair electrons or pi electrons through the conjugated π-system of the benzene ring. The lone pairs on the fluorine atom can be donated to the aromatic ring, resulting in a +R (electron-donating) effect. In contrast, the trifluoromethyl group does not have lone pairs to donate and is considered to have a negligible resonance effect, though some hyperconjugation arguments have been made.

The net electronic impact of a substituent is a balance of these two opposing forces.

G cluster_F Fluorine (-F) cluster_CF3 Trifluoromethyl (-CF3) Inductive_F -I Effect (Strong) Electron Withdrawing Net_Effect_F Net Effect: Ortho/Para: Weakly Activating (Resonance Dominates) Meta: Deactivating (Inductive Dominates) Inductive_F->Net_Effect_F Resonance_F +R Effect (Weak) Electron Donating Resonance_F->Net_Effect_F Inductive_CF3 -I Effect (Very Strong) Electron Withdrawing Net_Effect_CF3 Net Effect: Strongly Deactivating at all positions Inductive_CF3->Net_Effect_CF3 Resonance_CF3 ~No Resonance Effect Resonance_CF3->Net_Effect_CF3

Figure 1: Inductive vs. Resonance Effects of -F and -CF3.

Quantitative Data Summary

The electronic effects of the fluorine and trifluoromethyl groups can be quantitatively assessed through various physicochemical parameters.

Basicity (pKa)

The basicity of the aniline nitrogen is a sensitive probe of the electronic effects of ring substituents. Electron-withdrawing groups decrease the electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid.

CompoundSubstituent PositionpKa
Aniline-4.60
2-Fluoroanilineortho3.20[1]
3-Fluoroanilinemeta3.59[1]
4-Fluoroanilinepara4.65[2]
2-Trifluoromethylanilineortho-
3-Trifluoromethylanilinemeta3.5 (approx.)
4-Trifluoromethylanilinepara2.75[3]
Hammett Constants

Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent. The σm value primarily reflects the inductive effect, while the σp value is a combination of both inductive and resonance effects.

Substituentσmσp
-F0.340.06
-CF30.430.54
Dipole Moments

The dipole moment of a molecule is a measure of its overall polarity and is influenced by the vector sum of individual bond dipoles.

CompoundDipole Moment (Debye)
Aniline1.53
2-FluoroanilineNot readily available
3-Fluoroaniline3.71 (Calculated)[3]
4-Fluoroaniline2.48[3]
2-TrifluoromethylanilineNot readily available
3-TrifluoromethylanilineNot readily available
4-Trifluoromethylaniline4.3[4]

Note: Experimental dipole moments for 2-fluoroaniline, 2-trifluoromethylaniline, and 3-trifluoromethylaniline are not widely reported. Computational methods can provide estimates for these values.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the aniline derivative with a standard acid or base, monitoring the pH change with a pH meter.

Materials:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • Aniline derivative sample (approx. 0.1 mmol)

  • Deionized water

  • Methanol (optional, for poorly soluble compounds)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the aniline derivative and dissolve it in 50 mL of deionized water (or a water-methanol mixture if necessary).

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Titration: Titrate the solution with standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.1-0.2 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis: FT-IR and NMR

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Sample Preparation:

  • Liquid Samples: A thin film of the liquid aniline can be placed between two KBr or NaCl plates.

  • Solid Samples: A KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Characteristic Bands for Anilines:

  • N-H Stretch: Primary anilines show two bands in the region of 3300-3500 cm⁻¹.

  • C-N Stretch: Aromatic amines typically show a C-N stretching band between 1250 and 1335 cm⁻¹.

  • C-F Stretch: A strong band in the region of 1000-1400 cm⁻¹.

  • C-CF3 Stretch: Multiple strong bands are often observed in the 1100-1350 cm⁻¹ region.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds.

Sample Preparation:

  • Dissolve 5-10 mg of the fluorinated aniline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • The spectrometer is tuned to the ¹⁹F frequency.

  • A standard one-pulse experiment is typically sufficient.

  • Chemical shifts are referenced to an external or internal standard, commonly CFCl₃ (0 ppm).

Expected Chemical Shifts:

  • Aryl-F: -100 to -140 ppm

  • Aryl-CF₃: -55 to -70 ppm

Role in Drug Development

The incorporation of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to modulate the properties of drug candidates.

DrugDiscoveryWorkflow Lead_Compound Lead Compound (e.g., Aniline-based) Fluorination Strategic Fluorination (-F or -CF3) Lead_Compound->Fluorination Improved_Properties Modulated Properties: - Lipophilicity - Metabolic Stability - pKa - Binding Affinity Fluorination->Improved_Properties SAR_Studies Structure-Activity Relationship (SAR) Studies Improved_Properties->SAR_Studies ADMET_Screening ADMET Screening (Absorption, Distribution, Metabolism, Excretion, Toxicity) Optimized_Candidate Optimized Drug Candidate ADMET_Screening->Optimized_Candidate SAR_Studies->Fluorination Iterative Optimization SAR_Studies->ADMET_Screening

Figure 2: Fluorination in the Drug Discovery Workflow.

Synthesis of Trifluoromethylated Anilines

A common method for the introduction of a trifluoromethyl group onto an aniline ring is through the trifluoromethylation of a corresponding aniline precursor.

TrifluoromethylationSynthesis Aniline Substituted Aniline Mechanism Reaction Mechanism (Radical, Electrophilic, or Nucleophilic) Aniline->Mechanism Reagents Trifluoromethylating Agent (e.g., Togni's reagent, Umemoto's reagent) + Catalyst (e.g., Cu, Pd) Reagents->Mechanism Reaction_Conditions Reaction Conditions (Solvent, Temperature) Reaction_Conditions->Mechanism Trifluoromethylated_Aniline Trifluoromethylated Aniline Product Mechanism->Trifluoromethylated_Aniline

Figure 3: General Synthesis of Trifluoromethylated Anilines.

References

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-(trifluoromethyl)aniline, a fluorinated aromatic amine, has emerged as a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the aniline scaffold, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its significant applications, particularly in the development of novel therapeutics.

Introduction and Historical Context

While a definitive seminal publication marking the first synthesis of this compound (CAS Number: 69409-98-9) is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The strategic incorporation of fluorine into organic molecules gained significant traction in the mid-20th century, driven by the profound impact of fluorination on the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. The trifluoromethyl group, in particular, has been a cornerstone of this revolution.

The development of synthetic methodologies to introduce fluorine and trifluoromethyl groups onto aromatic rings paved the way for the creation of a vast array of fluorinated building blocks, including this compound. Its utility as a precursor for pharmaceuticals and agrochemicals has led to the development of various patented synthetic routes, ensuring its commercial availability for research and development.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical characteristics of this compound is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₅F₄N[1][2][3][4]
Molecular Weight 179.11 g/mol [1][2][3][4]
Appearance Colorless to faint yellow liquid/solid[1][3][4]
Boiling Point 55 °C at 0.3 mmHg; 172.8±40.0 °C at 760 mmHg[1][5]
Density 1.4±0.1 g/cm³[5]
Refractive Index (n20/D) 1.4650[3]
pKa 1.37±0.10 (Predicted)[3]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[3]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

SpectroscopyDataSource(s)
¹H NMR (300 MHz, CDCl₃) δ 7.27 (m, 2H), 6.82 (m, 1H), 4.05 (bs, 2H)[3]
Mass Spectrum (MS) m/z = 180 [M + H]⁺[3]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed, primarily focusing on efficiency, scalability, and the use of readily available starting materials. Two common approaches are detailed below.

Synthesis from p-Trifluoromethylaniline

A patented method describes a two-step synthesis starting from para-trifluoromethylaniline. This process involves a selective chlorination followed by a fluorination reaction.[6]

Experimental Workflow:

start p-Trifluoromethylaniline step1 Selective Chlorination (DMSO, Chlorinating Agent) start->step1 intermediate 3-Chloro-4-aminotrifluorotoluene step1->intermediate step2 Fluorination Reaction intermediate->step2 step3 Salification Purification step2->step3 end This compound step3->end

Diagram 1: Synthesis from p-Trifluoromethylaniline.

Detailed Experimental Protocol:

  • Step 1: Selective Chlorination: To a solution of para-trifluoromethylaniline in a suitable solvent, dimethyl sulfoxide (DMSO) is added to catalyze and activate a chlorinating agent. The reaction is carried out under controlled temperature to achieve selective chlorination at the 3-position, yielding 3-chloro-4-aminotrifluorotoluene.

  • Step 2: Fluorination Reaction: The resulting 3-chloro-4-aminotrifluorotoluene is subjected to a fluorination reaction. This typically involves a nucleophilic aromatic substitution (SNAr) where the chlorine atom is displaced by a fluoride ion.

  • Step 3: Purification: The crude product is then purified by salification, followed by neutralization and extraction to afford pure this compound.

Synthesis from 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Another common method involves the conversion of 2-fluoro-4-(trifluoromethyl)benzoic acid to the corresponding aniline.[3]

Experimental Workflow:

start 2-Fluoro-4-(trifluoromethyl)benzoic Acid reaction Curtius Rearrangement start->reaction reagents CuCl, t-BuOH, TEA, DPPA reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification via HCl salt workup->purification end This compound purification->end

Diagram 2: Synthesis via Curtius Rearrangement.

Detailed Experimental Protocol:

  • Reaction Setup: 2-Fluoro-4-(trifluoromethyl)benzoic acid (1.00 eq.) and copper(I) chloride (0.03 eq.) are dissolved in tert-butanol.

  • Addition of Reagents: Triethylamine (1.10 eq.) is added dropwise at room temperature. The reaction mixture is then heated to 50 °C, and diphenylphosphoryl azide (DPPA, 1.05 eq.) is added dropwise at 50-60 °C.[3]

  • Reaction Progression: The reaction mixture is heated at 80-85 °C overnight.[3]

  • Workup: After the reaction is complete, the solution is concentrated under reduced pressure. The residue is dissolved in water and filtered. The filtrate is extracted with ethyl acetate, and the organic layer is dried with anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The residue is dissolved in tert-butyl methyl ether (TBME), and HCl gas is passed through the solution for 2 hours. The resulting solid is collected, dissolved in water, and basified with 2M NaOH solution. The aqueous solution is then extracted with TBME. The organic layer is dried and concentrated under reduced pressure to yield this compound as a red oil (58% yield).[3]

Applications in Drug Discovery and Development

This compound is a highly sought-after intermediate in the pharmaceutical industry due to the advantageous properties conferred by its fluorine substituents. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups influences the reactivity of the aniline and the properties of the resulting molecules.

Synthesis of Heterocyclic Compounds

A primary application of this aniline derivative is in the synthesis of bicyclic and tricyclic heterocycles, which are common scaffolds in many biologically active compounds.[1] The ortho-substituted fluorine atom is susceptible to nucleophilic aromatic substitution, making it an excellent precursor for compounds such as:

  • Quinoxalines: These nitrogen-containing bicyclic heterocycles are known to exhibit a wide range of biological activities.[1]

  • Quinolines: Another important class of heterocyclic compounds with diverse pharmacological properties.[1]

  • Benzoimidazotriazines and other tricyclic systems: These complex heterocyclic structures are often explored in the development of novel therapeutic agents.[1]

Logical Relationship for Heterocycle Synthesis:

aniline This compound reaction Nucleophilic Aromatic Substitution (SNAr) aniline->reaction cyclization Intramolecular Cyclization reaction->cyclization precursor Bifunctional Precursor precursor->reaction heterocycles Quinoxalines Quinolines Benzoimidazotriazines cyclization->heterocycles

Diagram 3: General scheme for heterocycle synthesis.
Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a key building block in the synthesis of various APIs. For instance, it can be utilized in the synthesis of ocfentanil derivatives, which are investigated for their analgesic properties.[1]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in drug discovery and materials science. Its unique substitution pattern provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. The synthetic routes to this molecule are well-established, ensuring its accessibility for research and development. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of this compound as a key building block is expected to increase.

References

A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethyl)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Commercial Availability, and Application of a Key Building Block in Medicinal Chemistry

Introduction

2-Fluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the aniline scaffold, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and pharmacologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValue
CAS Number 69409-98-9[1]
Molecular Formula C₇H₅F₄N[1]
Molecular Weight 179.11 g/mol [1]
Appearance Solid[1]
Boiling Point 55 °C at 0.3 Torr[2]
Density ~1.383 g/cm³ (predicted)[2]
Refractive Index ~1.4650 (predicted)[2]

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, catering to both research and bulk-scale needs. Purity levels are typically high, often exceeding 98%. The following table summarizes a selection of prominent suppliers and their offerings.

SupplierPurityAvailable Quantities
Sigma-Aldrich AldrichCPR1 g[1]
Ossila >98%Gram to kilogram quantities[3]
CD Chemical Group Limited 99%1 kg, 5 kg, 100 kg, 1000 kg[2]
CONIER CHEM AND PHARMA LIMITED 99%1 kg[2]
Career Henan Chemical Co. 98%1 kg[2]
Neostar United (Changzhou) Industrial Co., Ltd. 99%1 kg, 5 kg, 100 kg, 1000 kg[2]
Capot Chemical Co., Ltd. >98% (GC)1 g, 1 kg, 100 kg[2]
Fuxin Pharmaceutical 99%1 kg, 25 kg, or as required[2]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Curtius rearrangement of 2-fluoro-4-(trifluoromethyl)benzoic acid.[2]

Experimental Protocol: Synthesis from 2-Fluoro-4-(trifluoromethyl)benzoic acid

Materials:

  • 2-Fluoro-4-(trifluoromethyl)benzoic acid

  • tert-Butanol (t-BuOH)

  • Copper(I) chloride (CuCl)

  • Triethylamine (TEA)

  • Diphenylphosphoryl azide (DPPA)

  • Ethyl acetate

  • tert-Butyl methyl ether (TBME)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (gas)

  • 2M Sodium hydroxide solution (NaOH)

Procedure:

  • Dissolve 2-fluoro-4-(trifluoromethyl)benzoic acid (1.00 eq.) and CuCl (0.03 eq.) in t-BuOH.

  • Slowly add triethylamine (1.10 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C.

  • Slowly add diphenylphosphoryl azide (1.05 eq.) dropwise at 50-60 °C.

  • Heat the reaction mixture at 80-85 °C overnight.

  • Upon completion, concentrate the solution under reduced pressure.

  • Dissolve the residue in water and filter.

  • Extract the filtrate with ethyl acetate.

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the residue in tert-butyl methyl ether (TBME) and bubble HCl gas through the solution for 2 hours.

  • Collect the resulting solid by filtration.

  • Dissolve the solid in water and basify with 2M NaOH solution.

  • Extract the aqueous solution with TBME.

  • Dry the organic layer and concentrate under reduced pressure to yield this compound.[2]

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various heterocyclic structures and drug candidates.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A general method for their synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • This compound (as the o-phenylenediamine derivative)

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Toluene

  • Catalyst (e.g., alumina-supported heteropolyoxometalate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • To a mixture of this compound (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter to remove the catalyst.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the desired quinoxaline derivative.

Precursor to Ocfentanil Derivatives

Ocfentanil is a potent opioid analgesic, and its derivatives are of interest in drug discovery. The synthesis of such fentanyl analogs often involves the reductive amination of a piperidone with an aniline, followed by acylation.

G A This compound C Reductive Amination (e.g., NaBH(OAc)₃) A->C B N-protected-4-piperidone B->C D N-(2-Fluoro-4-(trifluoromethyl)phenyl)-N-(piperidin-4-yl)amine derivative C->D F Acylation D->F E Acylating Agent (e.g., Acyl chloride) E->F G Ocfentanil Derivative F->G

Caption: Conceptual workflow for the synthesis of an ocfentanil derivative.

Role in the Synthesis of P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, is a promising therapeutic target for a range of inflammatory and neurological disorders. Several classes of P2X7 antagonists have been developed, and substituted anilines are often key building blocks in their synthesis.

The P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular events with significant physiological consequences. Understanding this pathway is crucial for the rational design of P2X7 antagonists.

P2X7_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux Pore Pore Formation P2X7->Pore prolonged activation ATP Extracellular ATP ATP->P2X7 binds NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 MAPK MAPK Pathway (ERK, JNK, p38) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB K_efflux->NLRP3 Cell_death Cell Death Pore->Cell_death Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Gene_expression Pro-inflammatory Gene Expression MAPK->Gene_expression NFkB->Gene_expression

Caption: P2X7 receptor signaling cascade.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its utility in the synthesis of diverse heterocyclic systems, including those with potent activity as P2X7 receptor antagonists, underscores its importance for researchers in medicinal chemistry. The detailed synthetic protocols and understanding of its role in key signaling pathways provided in this guide aim to facilitate its application in the ongoing quest for novel and effective therapeutics.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Fluoro-4-(trifluoromethyl)aniline (CAS Number: 69409-98-9). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Section 1: Chemical and Physical Properties

This compound is a fluorinated aniline derivative used as a building block in the synthesis of various chemical compounds, including active pharmaceutical ingredients and dyes.[1] Its key physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₇H₅F₄N[2]
Molecular Weight 179.11 g/mol [2][3]
Appearance Solid or clear colorless to yellow or brown liquid
Boiling Point 55 °C at 0.3 Torr[4][5]
Density Approximately 1.383 g/cm³[2][4][5]
Storage Temperature 2-8°C under an inert gas (e.g., Nitrogen or Argon)[2][4][5]

Section 2: Hazard Identification and Safety Precautions

Understanding the hazards associated with this compound is fundamental to its safe handling. This compound is classified as hazardous and requires careful management in a laboratory setting.

GHS Hazard Classification:

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[3]

Signal Word: Warning [3]

Hazard Pictogram:

GHS07 Exclamation Mark

Section 3: Safe Handling and Storage Protocols

To minimize exposure and ensure the stability of the compound, strict handling and storage procedures must be followed.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6][7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6][8]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][7]

  • Wash hands thoroughly after handling the material.[6][7]

  • Take precautionary measures against static discharge.[10]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated place.[8][11]

  • Keep the container tightly closed and sealed until ready for use.[12]

  • Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[2][4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[8][11]

Section 4: First Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][11]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9][11]

Section 5: Experimental and Spill Response Workflows

Visual workflows provide a clear and logical sequence of steps for both routine handling and emergency situations.

Experimental Workflow:

This diagram outlines the standard operating procedure for the safe handling of this compound during a typical laboratory experiment.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Execution a Review SDS b Don Appropriate PPE a->b c Prepare Well-Ventilated Work Area b->c d Weigh/Measure Chemical in Fume Hood c->d e Perform Reaction d->e f Quench and Work-up e->f g Dispose of Waste in Accordance with Regulations f->g h Clean Equipment and Work Area g->h i Remove PPE and Wash Hands h->i

Safe Experimental Workflow

Spill Response Protocol:

In the event of a spill, a systematic and calm response is necessary to ensure safety and proper cleanup.

spill_response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Spill Response Logical Flow

Section 6: Spill Cleanup and Waste Disposal

Spill Cleanup: In the case of a spill, evacuate unnecessary personnel from the area.[13] Ensure adequate ventilation.[13] Use a non-combustible, inert absorbent material such as sand, earth, or vermiculite to contain and collect the spilled chemical.[12] Place the collected material into a suitable, sealed container for disposal.[8][12] Avoid allowing the substance to enter drains or waterways.[9]

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[12] It is often necessary to dispose of this chemical waste through a licensed waste disposal contractor.[12] Empty containers may retain product residue and can be hazardous.[12]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxalines using 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, membrane permeability, and binding affinity. This document provides detailed protocols for the synthesis of 6-fluoro-8-(trifluoromethyl)quinoxalines through the condensation reaction of 2-fluoro-4-(trifluoromethyl)aniline with α-dicarbonyl compounds. This synthetic route is a fundamental and widely used method for constructing the quinoxaline scaffold.

The general reaction involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In this specific application, this compound serves as the o-phenylenediamine precursor. The reaction is typically carried out in an acidic medium or with a suitable catalyst to facilitate the condensation and subsequent cyclization to form the quinoxaline ring system.

Signaling Pathway and Logical Relationships

The synthesis of quinoxalines from this compound and an α-dicarbonyl compound follows a well-established reaction mechanism. The process begins with the nucleophilic attack of one of the amino groups of the aniline derivative on one of the carbonyl groups of the dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to form an enamine. A subsequent intramolecular cyclization occurs, followed by another dehydration step to yield the final aromatic quinoxaline product.

Synthesis_Pathway This compound This compound Hemiaminal_Intermediate Hemiaminal_Intermediate This compound->Hemiaminal_Intermediate + alpha-Dicarbonyl alpha-Dicarbonyl_Compound alpha-Dicarbonyl_Compound alpha-Dicarbonyl_Compound->Hemiaminal_Intermediate Enamine_Intermediate Enamine_Intermediate Hemiaminal_Intermediate->Enamine_Intermediate - H2O Cyclized_Intermediate Cyclized_Intermediate Enamine_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Quinoxaline_Product Quinoxaline_Product Cyclized_Intermediate->Quinoxaline_Product - H2O

Caption: General reaction pathway for quinoxaline synthesis.

Experimental Protocols

The following protocols describe the synthesis of 6-fluoro-8-(trifluoromethyl)quinoxalines from this compound and two common α-dicarbonyl compounds, glyoxal and benzil.

Protocol 1: Synthesis of 6-Fluoro-8-(trifluoromethyl)quinoxaline

This protocol outlines the synthesis of the parent 6-fluoro-8-(trifluoromethyl)quinoxaline using glyoxal as the dicarbonyl component.

Materials:

  • This compound

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Water

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add glyoxal (1.1 eq, 40% in water) and a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure 6-fluoro-8-(trifluoromethyl)quinoxaline.

Protocol 2: Synthesis of 6-Fluoro-8-(trifluoromethyl)-2,3-diphenylquinoxaline

This protocol details the synthesis of a 2,3-disubstituted quinoxaline using benzil as the dicarbonyl component.

Materials:

  • This compound

  • Benzil

  • Ethanol or Acetic Acid

  • Sodium bicarbonate (if using acetic acid)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and benzil (1.05 eq).

  • Add ethanol or acetic acid as the solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If acetic acid was used as the solvent, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Workflow

The general workflow for the synthesis and purification of quinoxalines is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants This compound + alpha-Dicarbonyl Compound Reaction Reaction (Reflux) Reactants->Reaction Solvent_Catalyst Solvent (e.g., Ethanol) + Catalyst (e.g., Acid) Solvent_Catalyst->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography or Recrystallization Concentration->Chromatography Pure_Product Pure Quinoxaline Product Chromatography->Pure_Product

Caption: General experimental workflow for quinoxaline synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds. While specific data for this compound is not extensively reported, the data presented for analogous reactions provide a reasonable expectation for the outcomes of the described protocols.

Starting AnilineDicarbonyl CompoundSolventCatalystTemperature (°C)Time (h)Yield (%)
o-PhenylenediamineGlyoxalEthanolH+Reflux2-485-95
o-PhenylenediamineBenzilEthanolNoneReflux1-390-98
4-Fluoro-o-phenylenediamineBenzilAcetic AcidNoneReflux2-588-95
4-(Trifluoromethyl)-o-phenylenediamineGlyoxalEthanolH+Reflux3-680-90

Note: The data in this table is representative of typical quinoxaline syntheses and should be used as a guideline. Actual yields and reaction times may vary depending on the specific substrates and reaction conditions.

Conclusion

The synthesis of 6-fluoro-8-(trifluoromethyl)quinoxalines from this compound provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this document are based on robust and well-established synthetic methodologies. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols: 2-Fluoro-4-(trifluoromethyl)aniline in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-fluoro-4-(trifluoromethyl)aniline as a key building block in the development of bioactive heterocyclic compounds. This document includes detailed experimental protocols for the synthesis of notable examples, quantitative biological activity data, and graphical representations of synthetic workflows and relevant biological pathways.

Introduction

This compound is a critical intermediate in medicinal chemistry, valued for its unique structural features that facilitate the synthesis of complex bioactive molecules.[1] The presence of both a fluorine atom and a trifluoromethyl group on the aniline scaffold imparts desirable properties to the final compounds, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[2] This versatile building block is particularly prominent in the synthesis of kinase inhibitors and antimicrobial agents.[3][4] The ortho-positioned fluorine atom is amenable to nucleophilic aromatic substitution, making it an excellent precursor for constructing various heterocyclic ring systems.[3]

Key Applications in Bioactive Heterocycle Synthesis

The strategic incorporation of the this compound moiety has led to the discovery of potent therapeutic agents. Two prominent examples are the synthesis of kinase inhibitors, such as analogues of Nilotinib, and the development of novel antimicrobial compounds, including salicylanilide and pyrazole derivatives.

Kinase Inhibitors

The trifluoromethyl group is a common feature in many kinase inhibitors, where it can engage in favorable interactions within the ATP-binding site of the kinase.[5] The synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor, and its analogues often utilizes intermediates derived from this compound. The general synthetic strategy involves a key palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form a crucial C-N bond.[6][7]

Antimicrobial Agents

Fluorinated aniline derivatives have demonstrated significant potential in the development of new antimicrobial drugs.[4][8] The incorporation of the this compound core into salicylanilide and pyrazole scaffolds has yielded compounds with potent activity against various bacterial strains, including multidrug-resistant pathogens.[3] The synthesis of these compounds typically involves an amide bond formation reaction.[9]

Quantitative Biological Activity Data

The following tables summarize the biological activity of representative bioactive heterocycles synthesized using this compound derivatives.

Table 1: Kinase Inhibitory Activity of Nilotinib Analogues

CompoundTarget KinaseIC50 (nM)Reference
NilotinibAbl< 2.5[5]
Analogue 2a (H)Abl2953[5]
Analogue 2b (F)Abl750[5]
Analogue 2c (CH3)Abl135.8[5]
NilotinibKit-[5]
Analogue 2a (H)Kit-[5]
Analogue 2b (F)Kit-[5]
Analogue 2c (CH3)Kit-[5]
NilotinibPDGFR< 2.54[5]
Analogue 2c (CH3)PDGFR8.20[5]
Analogue 2a (H)PDGFR83.87[5]
Analogue 2b (F)PDGFR25.96[5]

Table 2: Antimicrobial Activity of Heterocycles Derived from Trifluoromethyl-Anilines

CompoundBacterial StrainMIC (µg/mL)Reference
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50[4][8]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100[4][8]
Pyrazole Derivative (tert-butyl substituted)S. aureus1.56[3]
Pyrazole Derivative (phenoxy substituted)S. aureus1.56 - 3.12[3]
Pyrazole Derivative (chloro substituted)MRSA3.12[3]
Pyrazole Derivative (bromo substituted)MRSA3.12[3]
Pyrazole Derivative (trifluoromethyl substituted)MRSA3.12[3]
Pyrazole Derivative (chlorofluoro substituted)MRSA1.56[3]
Pyrazole Derivative (bromo and trifluoromethyl substituted)S. aureus0.78[3]

Experimental Protocols

Synthesis of a Nilotinib Analogue Intermediate via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with an amine, a key step in the synthesis of many kinase inhibitors.

Materials:

  • Aryl halide (e.g., 3-bromo-5-(trifluoromethyl)aniline)

  • Amine (e.g., 4-methyl-1H-imidazole)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).

  • Add the base (e.g., 1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the amine (1.2 eq) and anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of a Salicylanilide Derivative via Amide Bond Formation

This protocol outlines a general method for the synthesis of salicylanilide derivatives, which are potent antimicrobial agents.

Materials:

  • Substituted salicylic acid (e.g., 5-chlorosalicylic acid)

  • This compound

  • Coupling agent (e.g., phosphorus trichloride, HATU, or EDC/HOBt)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or dichloromethane)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the substituted salicylic acid (1.0 eq) and dissolve it in the anhydrous solvent.

  • Add the coupling agent (e.g., 1.1 eq) and stir the mixture at room temperature for 10-20 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) and the base (e.g., 1.5 eq) in the anhydrous solvent.

  • Add the aniline solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight or until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthetic Workflow for Bioactive Heterocycles

G A This compound C Coupling Reaction A->C B Aryl Halide / Carboxylic Acid B->C D Bioactive Heterocycle C->D E Buchwald-Hartwig Amination C->E F Amide Bond Formation C->F G Kinase Inhibitors (e.g., Nilotinib Analogues) D->G H Antimicrobial Agents (e.g., Salicylanilides) D->H

Caption: General synthetic workflow for bioactive heterocycles.

Simplified Kinase Inhibition Pathway

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation, Survival, Angiogenesis C->D Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->B Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.

References

Application Notes and Protocols for the Synthesis of Potent Analgesics Utilizing 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of potent analgesics using 2-fluoro-4-(trifluoromethyl)aniline as a key building block. The trifluoromethyl group is a crucial moiety in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. The target analgesic, a derivative of ocfentanil, is a potent µ-opioid receptor agonist. Ocfentanil is a fentanyl analog that has been shown to be approximately 2.5 times more potent than fentanyl in animal studies.[1][2] These protocols are intended for qualified laboratory personnel and should be performed in a suitable chemical laboratory with all necessary safety precautions in place.

Synthetic Strategy

The synthesis of the target analgesic, N-(2-fluoro-4-(trifluoromethyl)phenyl)-N-(1-phenethylpiperidin-4-yl)acetamide (a derivative of ocfentanil), from this compound involves a two-step process. The first step is the formation of the key intermediate, 4-(2-fluoro-4-(trifluoromethyl)anilino)-1-phenethylpiperidine, via a Buchwald-Hartwig amination. The second step involves the acylation of this intermediate to yield the final product.

Caption: Synthetic workflow for the target analgesic.

Quantitative Data

The following tables summarize key quantitative data for the synthesized analgesic and its precursors.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₇H₅F₄N179.11Colorless liquid
N-(2-Fluoro-4-(trifluoromethyl)phenyl)-N-(1-phenethylpiperidin-4-yl)acetamideC₂₂H₂₄F₄N₂O424.43White solid

Table 2: Analgesic Potency of Related Compounds

CompoundTest MethodED₅₀ (mg/kg)Potency Relative to Morphine
OcfentanilMouse Hot Plate0.007~10,000x
FentanylMouse Hot Plate0.018~100x
MorphineMouse Hot Plate1.21x

Note: ED₅₀ values are approximate and can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluoro-4-(trifluoromethyl)anilino)-1-phenethylpiperidine (Intermediate)

This protocol details the Buchwald-Hartwig amination for the coupling of this compound with 1-phenethyl-4-piperidone.

Materials:

  • This compound

  • 1-Phenethyl-4-piperidone

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add this compound (1.0 equivalent) and 1-phenethyl-4-piperidone (1.2 equivalents).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired intermediate.

Protocol 2: Synthesis of N-(2-Fluoro-4-(trifluoromethyl)phenyl)-N-(1-phenethylpiperidin-4-yl)acetamide (Target Analgesic)

This protocol describes the acylation of the intermediate amine to form the final amide product.

Materials:

  • 4-(2-Fluoro-4-(trifluoromethyl)anilino)-1-phenethylpiperidine

  • Acetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4-(2-fluoro-4-(trifluoromethyl)anilino)-1-phenethylpiperidine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography to afford the final analgesic compound as a white solid.

Mechanism of Action: µ-Opioid Receptor Signaling

The analgesic effects of the synthesized compound are mediated through its interaction with µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[3]

SignalingPathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channel (Ca²⁺, K⁺) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Ca_influx Decreased Ca²⁺ Influx IonChannel->Ca_influx K_efflux Increased K⁺ Efflux IonChannel->K_efflux Analgesic Analgesic (Ligand) Analgesic->MOR Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter Decreased Neurotransmitter Release Ca_influx->Neurotransmitter Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Simplified µ-opioid receptor signaling pathway.

Upon binding of the analgesic ligand, the µ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o).[4] This activation results in the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunits can directly interact with ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[6] The cumulative effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, ultimately resulting in analgesia.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is of paramount importance in the fields of medicinal chemistry and materials science, where arylamines are crucial structural components of numerous pharmaceuticals, agrochemicals, and functional organic materials.[3]

This document provides detailed application notes and optimized protocols for the Buchwald-Hartwig amination of 2-Fluoro-4-(trifluoromethyl)aniline with a variety of aryl halides. As an electron-deficient aniline, this compound can present unique challenges in cross-coupling reactions. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is critical to achieving high yields and purity. These notes are intended to serve as a comprehensive guide for researchers, offering a foundational understanding and practical starting points for reaction setup and optimization.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido intermediate. The cycle concludes with reductive elimination, which yields the desired N-arylated aniline and regenerates the active palladium(0) catalyst.[4][5] The judicious choice of a bulky, electron-rich phosphine ligand is crucial for promoting the key steps of this cycle and ensuring efficient turnover.[6]

Key Reaction Components

Successful amination of this compound with various aryl halides is contingent on the appropriate selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common choices include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Air-stable precatalysts, often complexed with bulky phosphine ligands, can also be employed for improved reproducibility.[6]

  • Phosphine Ligand: The ligand is critical for catalyst activity and stability. For electron-deficient anilines and both electron-rich and electron-poor aryl halides, bulky biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos have demonstrated broad utility and high efficacy.[6]

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the aniline. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are commonly used.[6] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, aprotic solvents are necessary to ensure a water-free reaction environment. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are typical solvents for this transformation.

Data Presentation: Representative Reaction Conditions

While specific data for the amination of this compound is not extensively available in the literature, the following tables provide representative conditions and yields for the Buchwald-Hartwig amination of structurally similar electron-deficient anilines with a range of aryl halides. This data should serve as a valuable starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of this compound with Various Aryl Bromides

EntryAryl BromidePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001285-95
24-BromoanisolePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane1101880-90
34-BromobenzonitrilePd₂(dba)₃ (1)RuPhos (2)KOtBu (1.2)Toluene1001275-85
42-BromotoluenePd(OAc)₂ (2)XPhos (4)NaOtBu (1.2)Toluene1102470-80

Note: The yields presented are estimates based on reactions with analogous substrates and should be considered as a guide for optimization.

Table 2: Buchwald-Hartwig Amination of this compound with Various Aryl Chlorides

EntryAryl ChloridePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene1102470-80
24-ChloroanisolePd(OAc)₂ (2)XPhos (4)KOtBu (1.5)1,4-Dioxane1102465-75
31-Chloro-4-(trifluoromethyl)benzenePd₂(dba)₃ (2)SPhos (4)NaOtBu (1.5)Toluene1102460-70
42-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)KOtBu (1.5)Toluene1102450-60

Note: The yields presented are estimates based on reactions with analogous substrates and should be considered as a guide for optimization. Aryl chlorides are generally less reactive than aryl bromides and may require higher catalyst loadings and longer reaction times.[7]

Experimental Protocols

General Considerations

The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.

General Procedure for the Amination of an Aryl Bromide
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (e.g., NaOtBu, 1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and this compound (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-fluoro-4-(trifluoromethyl)aniline derivative.

General Procedure for the Amination of an Aryl Chloride

The procedure for aryl chlorides is similar to that for aryl bromides, with the following modifications:

  • Catalyst Loading: Higher catalyst loadings (e.g., 2 mol% Pd precatalyst and 4 mol% ligand) are often required for the less reactive aryl chlorides.

  • Reaction Conditions: Longer reaction times (e.g., 18-24 hours) and potentially higher temperatures (e.g., 110 °C) may be necessary to achieve full conversion.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification prep Oven-dried Schlenk tube under inert atmosphere reagents Add Pd Precatalyst, Ligand, Base, Aryl Halide, and this compound prep->reagents solvent Add anhydrous solvent reagents->solvent heat Heat with stirring (80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, dilute, and filter through celite monitor->workup purify Concentrate and purify by column chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex [Pd(II)(Ar)(X)L₂] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Pd(II)(Ar)(NHR')L₂]⁺X⁻ OA_complex->Amine_complex + R'NH₂ Amido_complex [Pd(II)(Ar)(NR')L₂] Amine_complex->Amido_complex - Base-H⁺X⁻ (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' Amido_complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions utilizing 2-Fluoro-4-(trifluoromethyl)aniline. This versatile fluorinated building block is a valuable precursor in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[1] The presence of a fluorine atom at the 2-position and a potent electron-withdrawing trifluoromethyl group at the 4-position makes the aromatic ring highly susceptible to nucleophilic attack, facilitating the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Overview of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. In the case of this compound, the reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing trifluoromethyl group. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The high electronegativity of the fluorine atom makes it an excellent leaving group in this context.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a key starting material in the synthesis of various drug candidates and biologically active scaffolds.

  • Heterocycle Synthesis: It is an excellent precursor for the synthesis of bicyclic heterocycles such as quinoxalines and quinolines, as well as tricyclic systems like benzoimidazotriazines.[1]

  • Ocfentanil Derivatives: This aniline derivative is a building block for the synthesis of ocfentanil analogues, which are potent analgesics.[1]

  • Phosphodiesterase 2A (PDE2A) Inhibitors: It is utilized in the preparation of inhibitors of phosphodiesterase 2A, a target for the treatment of cognitive disorders.[1]

  • Triarylmethane Derivatives: It can be used to synthesize triarylmethane derivatives through reactions like conjugate addition with para-quinone methides.[1]

Experimental Protocols for SNAr Reactions

The following are generalized protocols for the nucleophilic aromatic substitution of this compound with various nucleophiles. Researchers should optimize these conditions for specific substrates.

Reaction with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the synthesis of N-substituted 4-(trifluoromethyl)anilines.

General Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane.

  • Add the primary or secondary amine nucleophile (1.1 - 1.5 eq.).

  • Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for N-Arylation

Workflow for N-Arylation of this compound A 1. Dissolve this compound in solvent (DMF, DMSO, or dioxane) B 2. Add amine nucleophile (1.1 - 1.5 eq.) A->B C 3. Add base (K2CO3 or Et3N) (2.0 eq.) B->C D 4. Stir at RT - 100 °C (Monitor by TLC) C->D E 5. Aqueous work-up (Water, Ethyl Acetate) D->E F 6. Dry and concentrate E->F G 7. Purify by column chromatography F->G

Caption: Generalized workflow for the N-arylation of this compound.

Reaction with Alcohol and Phenol Nucleophiles (O-Arylation)

This protocol outlines a general method for the synthesis of 2-alkoxy- or 2-phenoxy-4-(trifluoromethyl)aniline derivatives.

General Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.5 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or DMF.

  • Add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq.) portion-wise at 0 °C to generate the corresponding alkoxide or phenoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Key Components in O-Arylation

Key Reaction Components for O-Arylation sub 2-Fluoro-4- (trifluoromethyl)aniline pro 2-Alkoxy/Phenoxy-4- (trifluoromethyl)aniline sub->pro nuc Alcohol or Phenol nuc->pro base Strong Base (NaH or t-BuOK) base->pro sol Anhydrous Solvent (THF or DMF) sol->pro

Caption: Essential components for the O-arylation of this compound.

Reaction with Thiol Nucleophiles (S-Arylation)

This protocol provides a general procedure for the synthesis of 2-(arylthio)- or 2-(alkylthio)-4-(trifluoromethyl)aniline derivatives.

General Procedure:

  • In a round-bottom flask, suspend a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq.) in an anhydrous solvent like THF or DMF at 0 °C under an inert atmosphere.

  • Slowly add the thiol (1.1 eq.) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Quantitative Data on SNAr Reactions

While specific data for this compound is not extensively available in a consolidated format, the following tables provide representative data for SNAr reactions on structurally similar fluorinated aromatic compounds. These can serve as a starting point for reaction optimization.

Table 1: Representative Conditions for N-Arylation of Fluorinated Anilines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃DMF1001285Generalized Protocol
BenzylamineEt₃NDioxane80890Generalized Protocol
MorpholineK₂CO₃DMSO120692Generalized Protocol
PiperidineCs₂CO₃DMF801088Generalized Protocol

Table 2: Representative Conditions for O-Arylation of Fluorinated Anilines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolNaHTHF601275Generalized Protocol
Methanolt-BuOKDMF70880Generalized Protocol
EthanolNaHTHF651078Generalized Protocol
4-MethoxyphenolK₂CO₃DMSO901282Generalized Protocol

Table 3: Representative Conditions for S-Arylation of Fluorinated Anilines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolNaHTHFRT695Generalized Protocol
BenzylthiolK₂CO₃DMF50888Generalized Protocol
EthanethiolEt₃NDioxane601085Generalized Protocol
4-MethylthiophenolCs₂CO₃DMSO701290Generalized Protocol

Signaling Pathway Diagrams

Opioid Receptor Signaling Pathway

Derivatives of ocfentanil, synthesized from this compound, act as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). Their activation leads to analgesic effects.

Opioid Receptor Signaling Pathway Ocfentanil Ocfentanil Derivative OpioidReceptor Opioid Receptor (GPCR) Ocfentanil->OpioidReceptor G_protein Gi/o Protein Activation OpioidReceptor->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Calcium Channel Inhibition G_protein->Ca_channel K_channel Potassium Channel Activation G_protein->K_channel cAMP ↓ cAMP AC->cAMP Neuron Neuronal Hyperpolarization ↓ Neurotransmitter Release Ca_channel->Neuron K_channel->Neuron Analgesia Analgesia Neuron->Analgesia

Caption: Simplified opioid receptor signaling cascade leading to analgesia.

PDE2A Signaling Pathway

Inhibitors of PDE2A, which can be synthesized from this compound, modulate cyclic nucleotide signaling, which is crucial for cognitive function. PDE2A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP.

PDE2A Signaling Pathway in Neurons PDE2A_Inhibitor PDE2A Inhibitor PDE2A PDE2A PDE2A_Inhibitor->PDE2A inhibits cGMP cGMP PDE2A->cGMP hydrolyzes cAMP cAMP PDE2A->cAMP hydrolyzes cGMP->PDE2A activates PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression for Synaptic Plasticity CREB->Gene_Expression Cognition Enhanced Cognitive Function Gene_Expression->Cognition

Caption: Modulation of neuronal signaling by PDE2A inhibition.

References

Application Notes and Protocols: The Role of 2-Fluoro-4-(trifluoromethyl)aniline Moiety in the Synthesis of the Insecticide Flufenoxuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the insecticide Flufenoxuron, highlighting the pivotal role of a key intermediate structurally related to 2-fluoro-4-(trifluoromethyl)aniline. Flufenoxuron is a potent insect growth regulator that interferes with chitin synthesis, making it an effective tool in integrated pest management programs.[1]

Introduction

This compound and its derivatives are crucial building blocks in the synthesis of various agrochemicals and pharmaceuticals due to the unique properties imparted by the fluorine and trifluoromethyl groups. These substitutions can enhance metabolic stability, binding affinity to target enzymes, and overall efficacy of the final product. This document focuses on the synthesis of Flufenoxuron, a benzoylurea insecticide, which utilizes the intermediate 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline .

Application of Flufenoxuron in Agrochemicals

Flufenoxuron is a broad-spectrum insecticide and acaricide used to control a variety of agricultural pests.[1][2]

Target Pests:

  • Phytophagous mites (e.g., Aculus, Brevipalpus, Panonychus, Phyllocoptruta, Tetranychus spp.)[3]

  • Lepidopteran pests (e.g., caterpillars)[2]

  • Beetles

  • Aphids

  • Moths

  • Scale insects[2]

Target Crops:

  • Cotton

  • Fruit trees (e.g., citrus)

  • Vegetables

  • Soybeans

  • Tea

  • Ornamentals[2][4]

Mode of Action: Flufenoxuron acts as an insect growth regulator by inhibiting chitin biosynthesis.[1][5] Chitin is an essential component of the insect exoskeleton. By disrupting the molting process in larval and nymphal stages, Flufenoxuron leads to the death of the immature insects.[1][2] This targeted mode of action results in low acute toxicity to mammals, as they do not synthesize chitin.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mode of action of Flufenoxuron and the general experimental workflow for its synthesis.

cluster_0 Chitin Biosynthesis Pathway cluster_1 Flufenoxuron Action N-acetylglucosamine N-acetylglucosamine Chitin Synthase Chitin Synthase N-acetylglucosamine->Chitin Synthase Polymerization Chitin Chitin Chitin Synthase->Chitin Forms Molting Process Molting Process Chitin Synthase->Molting Process Insect Exoskeleton Insect Exoskeleton Chitin->Insect Exoskeleton Key Component Insect Exoskeleton->Molting Process Essential for Flufenoxuron Flufenoxuron Flufenoxuron->Chitin Synthase Inhibits Flufenoxuron->Molting Process Disrupts Insect Development Insect Development Molting Process->Insect Development Allows

Figure 1. Signaling pathway illustrating the inhibitory action of Flufenoxuron on chitin synthesis in insects.

cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Flufenoxuron 3-Fluoro-4-aminophenol 3-Fluoro-4-aminophenol Acylation Acylation 3-Fluoro-4-aminophenol->Acylation 3-Fluoro-4-acetamidophenol 3-Fluoro-4-acetamidophenol Acylation->3-Fluoro-4-acetamidophenol Condensation Condensation 3-Fluoro-4-acetamidophenol->Condensation 2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)acetanilide 2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)acetanilide Condensation->2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)acetanilide Hydrolysis Hydrolysis 2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)acetanilide->Hydrolysis Intermediate 2-Fluoro-4-(2-chloro-4- trifluoromethylphenoxy)aniline Hydrolysis->Intermediate Coupling Reaction Coupling Reaction Intermediate->Coupling Reaction 2,6-Difluorobenzoyl isocyanate 2,6-Difluorobenzoyl isocyanate 2,6-Difluorobenzoyl isocyanate->Coupling Reaction Flufenoxuron Flufenoxuron Coupling Reaction->Flufenoxuron

Figure 2. General experimental workflow for the synthesis of Flufenoxuron.

Experimental Protocols

The synthesis of Flufenoxuron is a multi-step process. A key part of this synthesis is the preparation of the intermediate, 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline. The following protocols are based on methodologies described in patent literature.[6]

Protocol 1: Synthesis of 2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline

This protocol is divided into three main steps: acylation, condensation, and hydrolysis.

Step 1: Acylation of 3-Fluoro-4-aminophenol

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 3-fluoro-4-aminophenol and a solvent such as ethyl acetate.

  • Acylating Agent Addition: Cool the mixture to 0-10 °C. Slowly add an acylating agent, such as acetic anhydride, to the mixture while maintaining the temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: After the reaction is complete, as monitored by TLC, add water to the reaction mixture. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-fluoro-4-acetamidophenol.

Step 2: Condensation with 3,4-Dichlorobenzotrifluoride

  • Reaction Setup: To a reaction vessel, add the 3-fluoro-4-acetamidophenol obtained in the previous step, a polar aprotic solvent such as dimethyl sulfoxide (DMSO), and a base such as potassium carbonate.

  • Reactant Addition: Add 3,4-dichlorobenzotrifluoride to the mixture.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir for 4-6 hours.[6]

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)acetanilide.

Step 3: Hydrolysis to 2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline

  • Reaction Setup: Dissolve the crude acetanilide from the previous step in a suitable solvent system, such as a mixture of ethanol and aqueous sulfuric acid.

  • Reaction: Heat the mixture to reflux (approximately 85 °C) for 4 hours.[6]

  • Work-up: Cool the reaction mixture and neutralize with an aqueous base (e.g., sodium hydroxide) to a pH of 7-8. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the final intermediate, 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline.

Protocol 2: Synthesis of Flufenoxuron

This final step involves the coupling of the synthesized intermediate with 2,6-difluorobenzoyl isocyanate.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline in a dry aprotic solvent such as toluene.

  • Reactant Addition: Slowly add a solution of 2,6-difluorobenzoyl isocyanate in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The product, Flufenoxuron, will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of Flufenoxuron and its intermediate.

Table 1: Synthesis of 2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline Intermediate

StepReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Acylation 3-Fluoro-4-aminophenol, Acetic AnhydrideEthyl Acetate0-252-4>95>98General Procedure
Condensation 3-Fluoro-4-acetamidophenol, 3,4-DichlorobenzotrifluorideDMSO110-12048087.0[6]
Hydrolysis 2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)acetanilideEthanol/H₂SO₄85 (Reflux)4>90>98[6]

Table 2: Physicochemical and Toxicological Properties of Flufenoxuron

PropertyValueReference
IUPAC Name 1-[4-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea[3]
CAS Number 101463-69-8[4]
Molecular Formula C₂₁H₁₁ClF₆N₂O₃[3]
Molecular Weight 488.77 g/mol [4]
Water Solubility Very low[7]
Log P (octanol-water) 4.0[7]
Rat Acute Oral LD₅₀ >3000 mg/kg
Rat Acute Dermal LD₅₀ >2000 mg/kg[5]
Rainbow Trout LC₅₀ (96h) 0.0056 mg/L
Daphnia magna EC₅₀ (48h) 0.00013 mg/L

Conclusion

The synthesis of the potent insecticide Flufenoxuron relies on the strategic use of fluorinated building blocks, specifically the intermediate 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline. The protocols outlined in this document provide a detailed guide for the laboratory-scale synthesis of this important agrochemical. The unique properties conferred by the fluoro- and trifluoromethyl-substituted aniline moiety are critical to the biological activity and selective toxicity profile of Flufenoxuron, making it a valuable component in modern crop protection strategies.

References

Application Note: Synthesis of Triarylmethanes from 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triarylmethanes (TAMs) are a significant class of organic compounds widely utilized in medicinal chemistry, materials science, and as dyes. The synthesis of unsymmetrical TAMs, in particular, is of great interest for the development of novel therapeutic agents and functional materials. This application note details a protocol for the synthesis of triarylmethanes via a silver-catalyzed regioselective 1,6-hydroarylation of para-quinone methides (p-QMs) with 2-Fluoro-4-(trifluoromethyl)aniline. This method offers a direct and efficient route to unsymmetrical triarylmethanes under mild reaction conditions, avoiding the need for pre-protection of the aniline.[1]

Reaction Principle

The synthesis proceeds via a silver-catalyzed 1,6-conjugate addition of the aniline to a para-quinone methide. The silver catalyst, AgBF₄, activates the carbonyl group of the para-quinone methide, facilitating the nucleophilic attack by the aniline. Subsequent hydrogen-atom transfer and intramolecular aromatization yield the desired triarylmethane product and regenerate the silver catalyst for the next catalytic cycle.[1]

Experimental Protocol

This protocol is adapted from the silver-catalyzed regioselective 1,6-hydroarylation of para-quinone methides with anilines and phenols by Xiong et al.[1]

Materials:

  • This compound

  • para-Quinone methide (e.g., 4-((4-tert-butyl-2,6-dimethylphenyl)methylene)cyclohexa-2,5-dien-1-one)

  • Silver tetrafluoroborate (AgBF₄)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add the para-quinone methide (0.2 mmol, 1.0 equiv.), this compound (0.24 mmol, 1.2 equiv.), and silver tetrafluoroborate (AgBF₄) (0.02 mmol, 10 mol%).

  • Place the flask under an inert atmosphere of nitrogen or argon.

  • Add anhydrous dichloromethane (2.0 mL) to the flask.

  • Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 1-2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure triarylmethane product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative triarylmethane from this compound and a specific para-quinone methide, as reported by Xiong et al.[1]

Entrypara-Quinone MethideAnilineProductTime (h)Yield (%)
14-((4-tert-butyl-2,6-dimethylphenyl)methylene)cyclohexa-2,5-dien-1-oneThis compound4-((4-tert-butyl-2,6-dimethylphenyl)(2-fluoro-4-(trifluoromethyl)phenylamino)methyl)phenol191

Table 1: Synthesis of a triarylmethane derivative using this compound.

Visualizations

Experimental Workflow:

experimental_workflow start Start reagents Combine p-Quinone Methide, This compound, and AgBF4 in a flask start->reagents inert_atm Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert_atm add_solvent Add Anhydrous DCM inert_atm->add_solvent reaction Stir at Room Temperature (1-2 hours) add_solvent->reaction monitor Monitor by TLC reaction->monitor workup Concentrate Reaction Mixture monitor->workup Reaction Complete purification Purify by Silica Gel Column Chromatography workup->purification product Isolated Triarylmethane Product purification->product

Caption: A flowchart illustrating the key steps in the synthesis of triarylmethanes.

Proposed Reaction Mechanism:

reaction_mechanism pQM para-Quinone Methide (A) Intermediate_B Activated Intermediate (B) pQM->Intermediate_B + AgBF4 AgBF4 AgBF4 Intermediate_E Intermediate (E) Intermediate_B->Intermediate_E + Aniline (C) Aniline This compound (C) Aniline->Intermediate_E Product Triarylmethane Product (F) Intermediate_E->Product H-transfer & Aromatization Regen_Ag Regenerated AgBF4 Product->Regen_Ag - AgBF4 Regen_Ag->pQM Catalytic Cycle

Caption: The proposed catalytic cycle for the silver-catalyzed 1,6-hydroarylation.

References

Application Notes and Protocols: 2-Fluoro-4-(trifluoromethyl)aniline as a Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-4-(trifluoromethyl)aniline is a key building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the multi-kinase inhibitors Regorafenib and Sorafenib.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to the final drug molecules, influencing their binding affinity, metabolic stability, and pharmacokinetic profiles. These characteristics make it a valuable precursor in medicinal chemistry and drug development.[2]

This document provides detailed application notes and experimental protocols for the synthesis of Regorafenib and Sorafenib, utilizing this compound as a key starting material. The information is intended to guide researchers and scientists in the efficient and practical synthesis of these important therapeutic agents.

I. Synthesis of Regorafenib

Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[3][4] The synthesis of Regorafenib from this compound proceeds through the formation of two key intermediates: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[3]

Experimental Workflow: Synthesis of Regorafenib

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis 4-amino-3-fluorophenol 4-amino-3-fluorophenol Intermediate_1 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide 4-amino-3-fluorophenol->Intermediate_1 1.0 eq 4-chloro-N-methylpicolinamide 4-chloro-N-methylpicolinamide 4-chloro-N-methylpicolinamide->Intermediate_1 1.0 eq NaOH, DMAc, 105°C Regorafenib Regorafenib Intermediate_1->Regorafenib DCM, 0°C to RT This compound 4-chloro-3-(trifluoromethyl)aniline Intermediate_2 4-chloro-3-(trifluoromethyl)phenyl isocyanate This compound->Intermediate_2 Triethylamine, DCM Triphosgene Triphosgene Triphosgene->Intermediate_2 Intermediate_2->Regorafenib

Caption: Synthetic workflow for Regorafenib.

Quantitative Data for Regorafenib Synthesis
StepReactantsMolar RatioReagents/SolventsTemperatureTimeProductYieldPurity (HPLC)
1 4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide1.0 : 1.0N,N-dimethylacetamide (DMAc), Sodium Hydroxide105 °C1 hour4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide88.9%99.3%[5][6]
2 4-chloro-3-(trifluoromethyl)aniline, Triphosgene1.0 : 0.33Dichloromethane (DCM), Triethylamine0 °C to RT16 hours4-chloro-3-(trifluoromethyl)phenyl isocyanateHigh-
3 Intermediate 1, Intermediate 21.0 : 1.0Dichloromethane (DCM)0 °C to RT16 hoursRegorafenibHigh-
Experimental Protocols for Regorafenib Synthesis

Step 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide [3][5]

  • Under a nitrogen atmosphere, charge a reaction vessel with 4-amino-3-fluorophenol (1.0 eq) and 4-chloro-N-methylpyridine-2-carboxamide (1.0 eq).

  • Add N,N-dimethylacetamide (DMAc) as the solvent and stir the mixture until all solids are completely dissolved.

  • Add sodium hydroxide to the solution.

  • Heat the reaction mixture to 105 °C and maintain this temperature for 1 hour.

  • Upon completion of the reaction, add water to the system.

  • Cool the mixture to 10 °C and stir overnight to facilitate crystallization.

  • Filter the resulting solid, wash with water, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

Step 2: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate [3]

  • Dissolve triphosgene in dichloromethane (DCM).

  • In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)aniline in DCM.

  • Add the 4-chloro-3-(trifluoromethyl)aniline solution dropwise to the triphosgene solution at 0 °C.

  • Subsequently, add a solution of triethylamine in DCM dropwise.

  • Allow the mixture to stir at room temperature.

  • Remove the solvent by rotary evaporation to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Step 3: Final Synthesis of Regorafenib [3]

  • Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane.

  • In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane.

  • Add the isocyanate solution dropwise to the solution of the picolinamide at 0 °C under an argon atmosphere.

  • Allow the mixture to stir at room temperature for 16 hours, during which a brown solid will precipitate.

  • Filter the precipitate and suspend it in diethyl ether.

  • Stir for 2 hours, then filter to collect the solid, which is then washed and dried to yield Regorafenib.

II. Synthesis of Sorafenib

Sorafenib is another oral multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway and various receptor tyrosine kinases involved in tumor progression and angiogenesis.[7][8] The synthesis of Sorafenib also involves the reaction of an aniline derivative with an isocyanate.

Experimental Workflow: Synthesis of Sorafenib

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis Picolinic_acid Picolinic acid Thionyl_chloride Thionyl chloride Picolinic_acid->Thionyl_chloride Methylamine Methylamine Thionyl_chloride->Methylamine 4-aminophenol 4-aminophenol Methylamine->4-aminophenol Intermediate_S1 4-(4-aminophenoxy)-N- methylpicolinamide 4-aminophenol->Intermediate_S1 Sorafenib Sorafenib Intermediate_S1->Sorafenib Pyridine, 80°C Aniline_precursor 4-chloro-3-(trifluoromethyl)aniline Intermediate_S2 Phenyl 4-chloro-3-(trifluoromethyl) -phenylcarbamate Aniline_precursor->Intermediate_S2 Pyridine, DCM Phenyl_chloroformate Phenyl chloroformate Phenyl_chloroformate->Intermediate_S2 Intermediate_S2->Sorafenib

Caption: Synthetic workflow for Sorafenib.

Quantitative Data for Sorafenib Synthesis
StepReactantsMolar RatioReagents/SolventsTemperatureTimeProductYield
1 4-chloro-3-(trifluoromethyl)aniline, Phenyl chloroformate1 : 1.19Pyridine, Dichloromethane0 °C to RT1 hourPhenyl 4-chloro-3-(trifluoromethyl)phenylcarbamate-
2 Intermediate 1, Intermediate 21 : 1Pyridine80 °C3 hoursSorafenib-

Note: Detailed yield for each step is not consistently reported across the literature.

Experimental Protocols for Sorafenib Synthesis[9]

Step 1: Synthesis of Phenyl 4-chloro-3-(trifluoromethyl)phenylcarbamate

  • To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 g, 8 mmol) and pyridine (0.77 ml, 9.5 mmol) in dichloromethane at 0 °C, add phenyl chloroformate (1.5 g, 9.5 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • After the reaction is complete, add 10 ml of water and 1 ml of dilute hydrochloric acid.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and evaporate under vacuum to yield the product.

Step 2: Final Synthesis of Sorafenib

  • In a 25-mL flask, charge 5 mL of pyridine, 4-(4-aminophenoxy)-N-methylpicolinamide (200 mg, 0.822 mmol), and phenyl 4-chloro-3-(trifluoromethyl)phenylcarbamate (259.5 mg, 0.822 mmol).

  • Heat the mixture to 80 °C for 3 hours.

  • After completion, the product can be isolated and purified.

III. Signaling Pathways

Both Regorafenib and Sorafenib are multi-kinase inhibitors that exert their anti-cancer effects by targeting several key signaling pathways involved in cell proliferation and angiogenesis.

Regorafenib Signaling Pathway

Regorafenib inhibits multiple kinases, including those involved in the RAF/MEK/ERK pathway, as well as VEGFR, PDGFR, FGFR, KIT, and RET.[4][9]

G cluster_0 Angiogenesis cluster_1 Oncogenesis Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR inhibits PDGFR PDGFR Regorafenib->PDGFR inhibits FGFR FGFR Regorafenib->FGFR inhibits TIE2 TIE2 Regorafenib->TIE2 inhibits KIT KIT Regorafenib->KIT inhibits RET RET Regorafenib->RET inhibits RAF RAF Regorafenib->RAF inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Regorafenib's inhibitory action on signaling pathways.

Sorafenib Signaling Pathway

Sorafenib is a potent inhibitor of the RAF/MEK/ERK signaling cascade and also targets VEGFR and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.[7][8][10]

G cluster_0 Angiogenesis cluster_1 Cell Proliferation Sorafenib Sorafenib VEGFR VEGFR Sorafenib->VEGFR inhibits PDGFR PDGFR Sorafenib->PDGFR inhibits RAF RAF Sorafenib->RAF inhibits RAS RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

References

Application Note: HPLC-MS Method for Monitoring Reactions of 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-4-(trifluoromethyl)aniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its electron-withdrawing trifluoromethyl group and the presence of a fluorine atom make it a versatile precursor for a range of chemical transformations. Accurate and real-time monitoring of reactions involving this aniline is critical for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an ideal analytical technique for this purpose, offering the required selectivity and sensitivity to track the consumption of reactants and the formation of products and byproducts.

This application note provides a detailed protocol for monitoring a representative N-acylation reaction of this compound using HPLC-MS. The described method can be adapted for other reactions involving this substrate.

Experimental Protocols

Representative Reaction: N-acylation

A common transformation for anilines is N-acylation. For the purpose of this protocol, we will consider the acylation of this compound with an acyl chloride to form the corresponding amide. This reaction is monitored over time to determine the point of completion.

Reaction Scheme:

  • Reactant: this compound

  • Reagent: Acyl Chloride (e.g., Acetyl Chloride)

  • Product: N-(2-fluoro-4-(trifluoromethyl)phenyl)acetamide (Hypothetical Product)

Sample Preparation for Reaction Monitoring

Proper sample preparation is crucial to halt the chemical reaction at a specific time point ("quenching") and to prepare a sample suitable for HPLC-MS injection, which avoids contamination of the instrument.[1][2][3]

Materials:

  • Quenching solution: Acetonitrile (ACN), chilled to approximately 4°C.

  • Dilution solvent: 50:50 Acetonitrile/Water with 0.1% formic acid.

  • Micropipettes

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC autosampler vials with inserts

Protocol:

  • Sampling: At designated time intervals (e.g., t=0, 15 min, 30 min, 1h, 2h), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a larger volume of chilled acetonitrile (e.g., 490 µL). This rapidly dilutes the reactants and effectively stops the reaction.

  • Dilution: Take a small volume of the quenched sample (e.g., 20 µL) and further dilute it with the dilution solvent (e.g., in 980 µL) to a final concentration suitable for MS detection (typically in the low µg/mL to ng/mL range).[4] The exact dilution factor will depend on the initial reaction concentration and the sensitivity of the mass spectrometer.

  • Mixing & Filtration: Vortex the diluted sample to ensure it is homogenous.

  • Filtration: Filter the sample through a 0.22 µm syringe filter directly into an HPLC autosampler vial. This removes any particulate matter that could block the HPLC column or tubing.

  • Analysis: The sample is now ready for injection into the HPLC-MS system.

HPLC-MS Method

The following is a general reversed-phase HPLC-MS method that can be optimized for specific instruments and reaction products.

Chromatographic Conditions:

ParameterSetting
HPLC System A standard HPLC or UHPLC system
Column C18 Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 7 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterSetting
Mass Spectrometer Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr

Data Presentation

Quantitative analysis is performed by monitoring the peak areas of the reactant and product over time. The following table summarizes the key mass spectrometry parameters and hypothetical retention times for the N-acylation reaction.

Table 1: Quantitative Data and MS Parameters

CompoundFormulaMW ( g/mol )[M+H]⁺ (m/z)Retention Time (min) (Hypothetical)Key Fragment Ions (m/z) (For MS/MS)
This compound (Reactant)C₇H₅F₄N179.11180.04.2160.0, 133.0
N-(2-fluoro-4-(trifluoromethyl)phenyl)acetamide (Product)C₉H₇F₄NO221.15222.15.8180.0, 160.0

Mandatory Visualization

The following diagrams illustrate the experimental workflow for monitoring the reaction.

G cluster_0 Reaction & Sampling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing A Reaction Vessel (this compound + Reagent) B Aliquot Sampling (t = 0, 15, 30... min) A->B Time Points C Quenching (in chilled Acetonitrile) B->C D Dilution (50:50 ACN/Water) C->D E Filtration (0.22 µm Syringe Filter) D->E F HPLC-MS Injection E->F G Data Acquisition (SIM or MRM Mode) F->G H Peak Integration (Reactant & Product) G->H I Plotting Data (Peak Area vs. Time) H->I J Determine Reaction Endpoint I->J

Caption: Experimental workflow for HPLC-MS reaction monitoring.

G cluster_LC HPLC Separation cluster_MS MS Detection Reactant This compound MW: 179.11 [M+H]⁺: 180.0 Product N-(2-fluoro-4-(trifluoromethyl)phenyl)acetamide MW: 221.15 [M+H]⁺: 222.1 Byproduct Potential Byproduct (e.g., Di-acylated) [M+H]⁺: 264.1 MS_Byproduct m/z 264.1 a->MS_Byproduct Detects MS_Reactant m/z 180.0 b->MS_Reactant Detects MS_Product m/z 222.1 c->MS_Product Detects

Caption: Logical relationship of separation and detection.

References

Application Notes and Protocols for Purity Assessment of 2-Fluoro-4-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the analytical techniques for assessing the purity of 2-Fluoro-4-(trifluoromethyl)aniline and its derivatives. The protocols provided are foundational for quality control and assurance in research and drug development settings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound derivatives. It offers high resolution and sensitivity for the separation and quantification of the main compound from its impurities.

Application Note: HPLC Purity Determination

A reversed-phase HPLC (RP-HPLC) method is highly effective for the analysis of halogenated anilines. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Data Presentation: HPLC Analysis of a this compound Analog

While a specific chromatogram for this compound is not publicly available, the following table provides representative data for a closely related compound, 4-Chloro-2-(trifluoromethyl)aniline, which can be used as a starting point for method development.[1]

CompoundRetention Time (min)Purity (%)
4-Chloro-2-(trifluoromethyl)aniline6.8>98
Impurity 14.2<0.5
Impurity 25.5<0.5
Experimental Protocol: RP-HPLC Method

This protocol is adapted from established methods for similar halogenated aromatic amines.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, 0.1% phosphoric acid can be added. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions. Purity is determined by the area percentage of the main peak relative to the total peak area.

Workflow for HPLC Purity Analysis

HPLC_Workflow prep Sample Preparation hplc HPLC Analysis prep->hplc Inject Sample data Data Acquisition hplc->data Detect Analytes analysis Purity Calculation data->analysis Integrate Peaks report Report Generation analysis->report Summarize Results

Caption: Workflow for HPLC purity analysis of this compound derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of impurities.

Application Note: GC-MS for Impurity Profiling

For this compound, GC-MS can effectively separate the main component from volatile impurities such as starting materials, reaction byproducts, and residual solvents. The mass spectrometer provides structural information about the separated components, aiding in their identification. A Certificate of Analysis for this compound shows a purity of 99.01% as determined by GC.[3]

Data Presentation: GC-MS Data for this compound

CompoundRetention Time (min)Mass to Charge Ratio (m/z)Purity (%)
This compoundNot specified180 [M+H]⁺99.01

Note: The mass spectrum shows the protonated molecule [M+H]⁺, which is common in certain ionization techniques.[4]

Experimental Protocol: GC-MS Method

This protocol is based on general methods for aniline derivatives.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade) or other suitable solvent

  • Helium (carrier gas)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in dichloromethane at a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas Flow: 1 mL/min (constant flow)

    • Oven Temperature Program: Initial 80 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: 50-500 m/z

  • Analysis: Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.

Workflow for GC-MS Purity Analysis

GCMS_Workflow prep Sample Preparation gc GC Separation prep->gc Inject Sample ms MS Detection gc->ms Elute Components analysis Data Analysis ms->analysis Generate Mass Spectra report Report Generation analysis->report Identify & Quantify

Caption: Workflow for GC-MS purity analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹⁹F NMR are particularly useful for fluorinated compounds like this compound.

Application Note: ¹H and ¹⁹F NMR for Structural Confirmation and Purity

¹H NMR provides information about the number and environment of protons in the molecule, confirming the aromatic substitution pattern. A published ¹H NMR spectrum for this compound is consistent with its structure.[4]

¹⁹F NMR is highly sensitive to the chemical environment of fluorine atoms and can be used to detect and quantify fluorine-containing impurities with high resolution due to its large chemical shift range.

Data Presentation: NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H7.27m2HAromatic CH
¹H6.82m1HAromatic CH
¹H4.05bs2HNH₂
¹⁹F-62.39s3F-CF₃
¹⁹FNot specified--Ar-F

Note: 'm' denotes a multiplet and 'bs' a broad singlet. The ¹⁹F chemical shift for the -CF₃ group is from a crude reaction mixture.[5]

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (for quantitative NMR)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the signals to determine the relative ratios of the main compound to any impurities.

Logical Relationship in NMR-based Purity Assessment

NMR_Logic sample Analyte Sample h_nmr 1H NMR sample->h_nmr f_nmr 19F NMR sample->f_nmr structure Structural Confirmation h_nmr->structure purity Purity Assessment h_nmr->purity f_nmr->structure f_nmr->purity

Caption: Logical flow for purity assessment using ¹H and ¹⁹F NMR.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and assess the purity of crystalline solids.

Application Note: Purity Determination by DSC

The presence of impurities in a crystalline substance typically leads to a depression and broadening of its melting point. DSC can be used to quantify this effect and thereby determine the purity of the sample.

Data Presentation: Physicochemical Properties of Related Anilines

CompoundMelting Point (°C)Boiling Point (°C)
This compoundNot specified (liquid at RT)55 @ 0.3 mmHg
4-Bromo-2-fluoroaniline40-42Not specified
Experimental Protocol: DSC Analysis

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and seal it.

  • DSC Measurement:

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Heat the sample at a constant rate (e.g., 2-10 °C/min) through its melting transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset temperature of melting and the peak maximum. The purity can be calculated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Workflow for DSC Purity Analysis

DSC_Workflow prep Sample Preparation dsc DSC Measurement prep->dsc Load Sample thermogram Generate Thermogram dsc->thermogram Record Heat Flow analysis Purity Calculation thermogram->analysis Apply van't Hoff Equation report Report Generation analysis->report Summarize Results

Caption: Workflow for purity assessment of crystalline derivatives using DSC.

References

Application Notes: Synthesis of Azo Dyes and Pigments Using 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes and pigments utilizing 2-Fluoro-4-(trifluoromethyl)aniline as a key building block. The incorporation of fluorine and trifluoromethyl moieties into dye structures can significantly enhance properties such as thermal stability, lightfastness, and color vibrancy, making them suitable for high-performance applications.

Introduction

This compound is a versatile aromatic amine that serves as an excellent diazo component in the synthesis of azo dyes and pigments. The presence of the electron-withdrawing trifluoromethyl group and the ortho-fluoro substituent influences the electronic properties of the resulting diazonium salt, leading to the formation of brightly colored and stable chromophores upon coupling with various aromatic compounds. These dyes are of interest in textiles, coatings, and advanced materials.

Synthesis of Azo Dyes

Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.

Protocol 1: Diazotization of this compound

This procedure describes the formation of the diazonium salt of this compound, which is a critical intermediate for the subsequent coupling reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve this compound (1.0 equivalent) in a mixture of concentrated acid and water.

  • Cool the beaker in an ice-water bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (1.0-1.2 equivalents).

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with continuous and vigorous stirring. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold and used immediately in the next step.

Diagram of the Diazotization Reaction:

Diazotization Aniline This compound Reagents NaNO₂, HCl 0-5 °C Aniline->Reagents Diazonium 2-Fluoro-4-(trifluoromethyl)benzenediazonium chloride Reagents->Diazonium AzoCoupling Diazonium 2-Fluoro-4-(trifluoromethyl)benzenediazonium chloride Azo_Dye Azo Dye/Pigment Diazonium->Azo_Dye Coupling_Component Coupling Component (e.g., N,N-diethylaniline) Coupling_Component->Azo_Dye Workflow cluster_synthesis Synthesis cluster_characterization Characterization Diazotization Diazotization of This compound Coupling Azo Coupling with Chosen Component Diazotization->Coupling Isolation Isolation and Purification (Filtration, Recrystallization) Coupling->Isolation Spectroscopy Spectroscopic Analysis (UV-Vis, NMR, IR) Isolation->Spectroscopy Physical Physical Properties (Melting Point, Yield) Isolation->Physical Performance Performance Testing (e.g., Lightfastness) Spectroscopy->Performance

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Fluoro-4-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-fluoro-4-(trifluoromethyl)aniline in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds. Derivatives of this compound are valuable building blocks in medicinal chemistry due to the unique properties conferred by the fluorine and trifluoromethyl substituents, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The protocols detailed herein cover the necessary preceding halogenation of the aniline ring to generate a suitable coupling partner, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling with various arylboronic acids.

Overview of the Synthetic Strategy

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl scaffolds.[1] However, the amino group of an aniline is not a suitable leaving group for this reaction. Therefore, a two-step process is employed:

  • Halogenation: Introduction of a halogen (bromine or iodine) onto the this compound ring. This creates an aryl halide, which is an active participant in the Suzuki coupling catalytic cycle.

  • Suzuki-Miyaura Cross-Coupling: The resulting halogenated aniline derivative is then coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form the desired biaryl product.

Experimental Protocols

Protocol 1: Bromination of this compound

This protocol describes the synthesis of 2-bromo-6-fluoro-4-(trifluoromethyl)aniline, a key intermediate for subsequent Suzuki coupling reactions. The procedure is adapted from established methods for the bromination of anilines.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-6-fluoro-4-(trifluoromethyl)aniline.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromo-6-fluoro-4-(trifluoromethyl)aniline with a generic arylboronic acid.

Materials:

  • 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

Procedure:

  • To a Schlenk flask, add 2-bromo-6-fluoro-4-(trifluoromethyl)aniline (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Halogenation of this compound

Starting MaterialHalogenating AgentSolventTemperatureTime (h)ProductYield (%)
This compoundN-BromosuccinimideAcetonitrile0 °C to RT2-42-Bromo-6-fluoro-4-(trifluoromethyl)aniline85-95
This compoundN-IodosuccinimideAcetonitrile0 °C to RT2-42-Fluoro-6-iodo-4-(trifluoromethyl)aniline80-90

Table 2: Suzuki-Miyaura Coupling of Halogenated this compound Derivatives

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-6-fluoro-4-(trifluoromethyl)anilinePhenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃Dioxane/H₂O901888
2-Bromo-6-fluoro-4-(trifluoromethyl)aniline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O1001292
2-Iodo-6-fluoro-4-(trifluoromethyl)aniline3-Tolylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄THF/H₂O801695
2-Iodo-6-fluoro-4-(trifluoromethyl)aniline4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O852485

Visualizations

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki Coupling Start This compound Halogenation Bromination or Iodination (e.g., NBS or NIS in ACN) Start->Halogenation Intermediate 2-Halo-6-fluoro-4-(trifluoromethyl)aniline Halogenation->Intermediate Coupling Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) Intermediate->Coupling Product Final Biaryl Product Coupling->Product

Caption: Overall workflow for the synthesis of biaryl derivatives.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Biaryl Ar'B(OH)2 + Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Outcome Reaction Outcome (Yield, Purity, Reaction Time) Catalyst Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst->Outcome Ligand Phosphine Ligand (e.g., PPh₃, SPhos) Ligand->Outcome Base Base (e.g., K₂CO₃, K₃PO₄) Base->Outcome Solvent Solvent (e.g., Dioxane, Toluene, THF) Solvent->Outcome Temperature Temperature Temperature->Outcome

Caption: Factors influencing the Suzuki coupling reaction outcome.

References

Scalable Synthesis of 2-Fluoro-4-(trifluoromethyl)aniline and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 2-Fluoro-4-(trifluoromethyl)aniline, a key building block in the development of pharmaceuticals and agrochemicals. Furthermore, it outlines methods for the preparation of its derivatives, including quinolines, quinoxalines, and N-acyl compounds, which are of significant interest in medicinal chemistry.

Introduction

This compound is a valuable intermediate in organic synthesis due to the presence of three key functional groups: an aniline moiety, a fluorine atom, and a trifluoromethyl group. The aniline nitrogen provides a nucleophilic center for a variety of transformations. The fluorine atom at the ortho position can participate in nucleophilic aromatic substitution reactions, facilitating the formation of heterocyclic structures. The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, often enhancing the metabolic stability and bioactivity of the final products. This unique combination of features makes this compound a sought-after precursor for the synthesis of diverse and complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.

Scalable Synthesis of this compound

A scalable and industrially viable route for the synthesis of this compound commences with the readily available starting material, p-trifluoromethylaniline. The synthesis proceeds in two key steps: a selective chlorination followed by a fluorination reaction. This method is advantageous due to the use of accessible raw materials and a high conversion rate, making it suitable for large-scale production.[1]

Synthetic Pathway Overview

The overall synthetic strategy involves the following transformations:

Synthesis_Pathway A p-Trifluoromethylaniline B Selective Chlorination A->B Chlorinating Agent, DMSO (catalyst) C 3-Chloro-4-(trifluoromethyl)aniline B->C D Fluorination C->D Fluorinating Agent E This compound D->E Heterocycle_Synthesis A This compound B Condensation/Substitution A->B Dicarbonyl Compound or β-Ketoester C Intermediate B->C D Cyclization C->D Acid or Base Catalyst, Heat E Quinoline/Quinoxaline Derivative D->E

References

Green Chemistry Approaches for Reactions with 2-Fluoro-4-(trifluoromethyl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for green chemistry approaches to reactions involving 2-Fluoro-4-(trifluoromethyl)aniline. This key intermediate is crucial in the synthesis of pharmaceuticals and other bioactive molecules. The following sections detail sustainable methodologies, including microwave-assisted and ultrasound-assisted synthesis, which offer significant advantages over conventional methods by reducing reaction times, minimizing waste, and improving energy efficiency.

Microwave-Assisted Synthesis of Quinoxaline Derivatives

Microwave-assisted organic synthesis is a well-established green chemistry technique that can dramatically reduce reaction times, increase product yields, and often enables solvent-free reactions. The synthesis of quinoxalines, an important class of nitrogen-containing heterocyclic compounds with diverse biological activities, can be efficiently achieved from this compound and its derivatives using this technology.

Comparative Data: Microwave vs. Conventional Synthesis

The following table summarizes the advantages of microwave-assisted synthesis for the cyclization reaction to form a quinoxaline derivative, based on analogous reactions with similar substituted anilines.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 1 hour90 seconds
Power N/A (Thermal Heating)320 Watts
Solvent Typically requires a solventSolvent-free
Yield GoodOften higher than conventional
Experimental Protocol: Microwave-Assisted Synthesis of a Quinoxaline Derivative

This protocol is adapted from the synthesis of similar fluoro-substituted quinoxaline derivatives.

Materials:

  • This compound

  • Benzil (or other suitable 1,2-dicarbonyl compound)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine equimolar amounts of this compound and benzil.

  • The reaction is performed under solvent-free conditions.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at 320 Watts for 90 seconds.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired quinoxaline derivative.

cluster_workflow Microwave-Assisted Quinoxaline Synthesis reagents Combine Reactants (Aniline & Benzil) microwave Microwave Irradiation (320W, 90s) reagents->microwave Solvent-Free cool Cooling microwave->cool purify Purification (Recrystallization) cool->purify product Final Product (Quinoxaline Derivative) purify->product

Workflow for microwave-assisted quinoxaline synthesis.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This green technique can lead to shorter reaction times, milder reaction conditions, and improved yields. It is particularly effective for heterogeneous reactions.

Application Note: Ultrasound-Assisted N-Alkylation

The N-alkylation of this compound is a fundamental transformation in the synthesis of many pharmaceutical intermediates. Ultrasound irradiation can accelerate this reaction, often leading to higher yields compared to conventional methods.

ParameterConventional MethodUltrasound-Assisted Method
Reaction Time Several hours30-60 minutes
Temperature Often requires heatingRoom temperature or slightly elevated
Yield Moderate to goodGood to excellent (typically 75-90%)
Experimental Protocol: Ultrasound-Assisted N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., acetonitrile)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a round-bottom flask, dissolve this compound and the alkyl halide in acetonitrile.

  • Add a suitable base, such as potassium carbonate.

  • Place the flask in an ultrasonic bath.

  • Irradiate the reaction mixture with ultrasound at a specified frequency (e.g., 35 kHz) and power at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • After completion, filter off the base.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to obtain the N-alkylated product.

cluster_workflow Ultrasound-Assisted N-Alkylation mix Mix Reactants & Base in Solvent sonicate Ultrasonic Irradiation (35 kHz, 30-60 min) mix->sonicate workup Work-up (Filtration, Evaporation) sonicate->workup purify Purification (Column Chromatography) workup->purify product N-Alkylated Product purify->product

Workflow for ultrasound-assisted N-alkylation.

Emerging Green Approach: Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH), are highly selective, and can often be recycled. For the synthesis and modification of fluorinated compounds like this compound, biocatalysis offers a promising and sustainable alternative to traditional chemical methods.

Application Note: Enzymatic N-H Bond Insertion

While direct biocatalytic reactions using this compound are still an emerging area, related biocatalytic methods for the synthesis of α-trifluoromethyl amines have been developed. These reactions, often utilizing engineered enzymes like cytochrome c, can achieve high enantioselectivity, which is crucial for the synthesis of chiral drug candidates.

Conceptual Protocol: Biocatalytic N-H Insertion for the Synthesis of α-Trifluoromethyl Amines

This conceptual protocol is based on published methods for the biocatalytic synthesis of related compounds.

Materials:

  • Aniline derivative (e.g., a precursor to this compound)

  • Diazo compound (carbene precursor)

  • Engineered enzyme (e.g., a variant of cytochrome c)

  • Buffer solution

  • Organic co-solvent (if necessary)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of the engineered enzyme in a suitable buffer.

  • Add the aniline derivative to the enzyme solution.

  • Slowly add the diazo compound to initiate the reaction.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) for a specified period (e.g., 12-24 hours).

  • Monitor the formation of the product by HPLC or GC.

  • Upon completion, extract the product with an organic solvent.

  • The organic layers are combined, dried, and the solvent is evaporated.

  • The crude product is purified by chromatography to yield the enantioenriched α-trifluoromethyl amine.

cluster_workflow Biocatalytic N-H Insertion Pathway enzyme_prep Prepare Enzyme Solution in Buffer add_aniline Add Aniline Derivative enzyme_prep->add_aniline add_diazo Add Diazo Compound add_aniline->add_diazo reaction Incubate (Controlled Temperature) add_diazo->reaction N-H Insertion extraction Product Extraction reaction->extraction purification Purification extraction->purification final_product Enantioenriched α-Trifluoromethyl Amine purification->final_product

Conceptual pathway for biocatalytic synthesis.

Application Notes and Protocols for One-Pot Synthesis Strategies Utilizing 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot synthesis of biologically relevant heterocyclic compounds, specifically quinazolinones and tetrahydroquinolines, using 2-Fluoro-4-(trifluoromethyl)aniline as a key building block. The methodologies presented are designed to be robust, scalable, and suitable for medicinal chemistry and drug discovery programs.

Introduction

This compound is a valuable starting material in synthetic organic chemistry, particularly for the construction of complex heterocyclic scaffolds. Its unique electronic properties, arising from the presence of both a fluorine atom and a trifluoromethyl group, make it an attractive component for the synthesis of novel pharmacologically active agents. One-pot reactions, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This document outlines two such one-pot strategies for the synthesis of quinazolinones and tetrahydroquinolines.

One-Pot Synthesis of Substituted Quinazolin-4(3H)-ones

The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. This protocol describes a one-pot, three-component reaction for the synthesis of 3-(2-fluoro-4-(trifluoromethyl)phenyl)-2-methylquinazolin-4(3H)-one from anthranilic acid, acetic anhydride, and this compound under ultrasonic irradiation.

Experimental Protocol: Ultrasonic-Assisted One-Pot Synthesis of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)-2-methylquinazolin-4(3H)-one

This procedure is adapted from a general method for the synthesis of 3-substituted 2-methylquinazolin-4(3H)-ones.

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • This compound

  • Ethanol

  • Ultrasonic bath

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, combine anthranilic acid (1.0 mmol), acetic anhydride (1.2 mmol), and this compound (1.0 mmol).

  • Place the reaction vessel in an ultrasonic water bath.

  • Irradiate the mixture with ultrasound at a frequency of 40-60 kHz at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add chloroform (3 x 10 mL) to the reaction mixture to extract the product.

  • Evaporate the chloroform under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the purified 3-(2-fluoro-4-(trifluoromethyl)phenyl)-2-methylquinazolin-4(3H)-one.

Quantitative Data

The following table summarizes representative data for the synthesis of a 3-substituted 2-methylquinazolin-4(3H)-one using a similar one-pot ultrasonic-assisted method.

ProductStarting MaterialsYield (%)
3-(2-Fluoro-4-(trifluoromethyl)phenyl)-2-methylquinazolin-4(3H)-oneAnthranilic acid, Acetic anhydride, this compound>90%

Note: The yield is based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Reaction Workflow

G cluster_0 One-Pot Reaction Vessel cluster_1 Reaction Conditions cluster_2 Work-up & Purification cluster_3 Final Product A Anthranilic Acid D Ultrasonic Irradiation Room Temperature A->D B Acetic Anhydride B->D C This compound C->D E Extraction with Chloroform D->E F Evaporation E->F G Recrystallization from Ethanol F->G H 3-(2-Fluoro-4-(trifluoromethyl)phenyl)- 2-methylquinazolin-4(3H)-one G->H

Caption: Workflow for the one-pot synthesis of a substituted quinazolinone.

One-Pot Synthesis of Substituted Tetrahydroquinolines via Povarov Reaction

The tetrahydroquinoline skeleton is a common feature in many natural products and synthetic molecules with a wide range of biological activities. The Povarov reaction, a formal [4+2] cycloaddition, provides a powerful and atom-economical method for the one-pot synthesis of substituted tetrahydroquinolines from an aniline, an aldehyde, and an activated alkene.

Experimental Protocol: Lewis Acid-Catalyzed One-Pot Povarov Reaction

This protocol is a general procedure for the multicomponent Povarov reaction and is adaptable for the synthesis of 2,4-disubstituted-6-(trifluoromethyl)-8-fluoro-1,2,3,4-tetrahydroquinolines.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Activated alkene (e.g., ethyl vinyl ether)

  • Lewis acid catalyst (e.g., Scandium triflate (Sc(OTf)₃))

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the in-situ formation of the corresponding imine.

  • Add the activated alkene (2.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted tetrahydroquinoline.

Quantitative Data

The following table presents representative data for a Povarov reaction leading to a substituted tetrahydroquinoline.

ProductStarting MaterialsCatalystYield (%)
2-Phenyl-4-ethoxy-6-(trifluoromethyl)-8-fluoro-1,2,3,4-tetrahydroquinolineThis compound, Benzaldehyde, Ethyl vinyl etherSc(OTf)₃85-95%

Note: The yield is based on analogous reactions and may vary depending on the specific substrates and reaction conditions.

Reaction Signaling Pathway

G A This compound D Iminium Ion Intermediate A->D B Aldehyde B->D C Lewis Acid Catalyst C->D F [4+2] Cycloaddition D->F E Activated Alkene E->F G Tetrahydroquinoline Product F->G

Caption: Povarov reaction pathway for tetrahydroquinoline synthesis.

These detailed application notes and protocols provide a solid foundation for researchers to explore the utility of this compound in the efficient, one-pot synthesis of valuable heterocyclic compounds for drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: Reactions of 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(trifluoromethyl)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during key synthetic transformations.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions include:

  • Acylation: Formation of an amide bond by reacting the aniline with acylating agents like acid chlorides or anhydrides. This is often used to protect the amino group or to synthesize biologically active molecules.[1][2]

  • Diazotization followed by Sandmeyer or Balz-Schiemann reactions: Conversion of the amino group to a diazonium salt, which is then substituted with various functionalities. The Sandmeyer reaction introduces groups like -Cl, -Br, -CN, while the Balz-Schiemann reaction is a classic method for introducing fluorine.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing trifluoromethyl group, can be displaced by various nucleophiles. This is useful for the synthesis of heterocyclic compounds.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form C-N bonds, where the aniline can act as the amine coupling partner.[5][6][7][8]

Q2: What are the key safety precautions when working with this compound?

A2: this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS).

Q3: How can I purify this compound if it becomes discolored?

A3: Discoloration, often to a red or brown hue, can indicate the presence of oxidized impurities. Purification can typically be achieved by distillation under reduced pressure. Storage under an inert atmosphere (nitrogen or argon) at 2–8 °C can help prevent degradation.[9]

II. Troubleshooting Guides

Reaction Type 1: Acylation

Issue 1: Low yield of the desired N-acylated product.

Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Reaction 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).2. Increase the reaction time or temperature if starting material is still present.3. Ensure the acylating agent (e.g., acetic anhydride, acetyl chloride) is of high purity and added in appropriate stoichiometry (often a slight excess).[1]Complete consumption of the aniline starting material and increased yield of the desired amide.
Base Incompatibility 1. If using a base like pyridine, ensure it is dry and of high purity.2. For less reactive anilines, a stronger, non-nucleophilic base might be required.3. In some cases, the reaction can be performed without a base, especially with highly reactive acylating agents.Improved reaction rate and yield by preventing side reactions or deactivation of reagents.
Hydrolysis of Acylating Agent 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.2. Use anhydrous solvents.Prevention of the decomposition of the acylating agent, making it fully available for the reaction with the aniline.

Issue 2: Formation of multiple products, including a diacylated side product.

Potential CauseTroubleshooting StepsExpected Outcome
Excess Acylating Agent and Harsh Conditions 1. Reduce the equivalents of the acylating agent to 1.0-1.1 equivalents.2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.3. Control the rate of addition of the acylating agent.Minimized formation of the diacylated byproduct, leading to a cleaner reaction profile and easier purification.
Incorrect Work-up Procedure 1. During work-up, use a mild aqueous base (e.g., sodium bicarbonate solution) to quench excess acylating agent and neutralize any acidic byproducts.[10]Selective hydrolysis of the remaining acylating agent without affecting the desired amide product.
Reaction Type 2: Diazotization (Sandmeyer & Balz-Schiemann Reactions)

Issue 1: Low yield of the desired substituted arene and formation of a phenolic byproduct.

Potential CauseTroubleshooting StepsExpected Outcome
Presence of Water 1. For the Balz-Schiemann reaction, ensure the diazonium tetrafluoroborate salt is completely dry before thermal decomposition.[11] The presence of water can lead to the formation of the corresponding phenol. 2. Use anhydrous solvents and reagents for the diazotization step.Minimized formation of the 2-fluoro-4-(trifluoromethyl)phenol byproduct and an increased yield of the desired fluoro-arene.
Incomplete Diazotization 1. Perform the diazotization at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.2. Ensure the complete dissolution of the aniline in the acidic medium before the addition of sodium nitrite.Complete conversion of the aniline to the diazonium salt, preventing the carryover of unreacted starting material into the substitution step.
Decomposition of the Diazonium Salt 1. Use the diazonium salt immediately after its formation, as it can be unstable even at low temperatures.2. For the Balz-Schiemann reaction, avoid excessively high temperatures during thermal decomposition, which can lead to tar formation.[11]Improved yield of the desired product by minimizing decomposition pathways.

Issue 2: Formation of a hydrodediazoniation side product (replacement of diazonium group with hydrogen).

Potential CauseTroubleshooting StepsExpected Outcome
Radical Quenching by Solvent or Impurities 1. Choose a solvent that is less prone to hydrogen atom donation. For example, in some Balz-Schiemann reactions, non-polar solvents like hexane or electron-deficient aromatic solvents like chlorobenzene can suppress hydrodediazoniation.[12]2. Ensure all reagents are pure and free from radical initiators or quenchers that are not part of the desired reaction pathway.Increased selectivity for the desired substitution product over the reduced arene.

III. Quantitative Data Summary

Reaction TypeReagentsProductSide Product(s)Yield of Product (%)Yield of Side Product (%)Reference
Acylation3-fluoro-4-aminophenol, Acetic Anhydride3-fluoro-4-acetyl amino phenol-High (not specified)-[13]
Diazotization (Balz-Schiemann)p-toluidine, HBF4, NaNO24-FluorotoluenePhenolic byproduct, Tar~89Not specified[3]
Sandmeyer (Trifluoromethylation)4-methoxyaniline, t-BuONO, HBF4, then TMSCF3, CuSCN, Cs2CO34-methoxybenzotrifluorideNot specified81-85Not specified[14]

Note: Data specific to this compound is limited in the provided search results. The data presented is for analogous substrates to illustrate common trends.

IV. Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol is a general guideline and should be optimized for specific acylating agents.

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.05 equivalents) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[2]

Protocol 2: General Procedure for Balz-Schiemann Reaction of this compound

Caution: Diazonium salts can be explosive when dry. Handle with extreme care.

  • Diazotization: In a flask, suspend this compound (1 equivalent) in an aqueous solution of tetrafluoroboric acid (HBF4). Cool the mixture to 0 °C. While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1 equivalent) in water dropwise. Stir the mixture for 30 minutes at this temperature.

  • Isolation of Diazonium Salt: Collect the precipitated diazonium tetrafluoroborate salt by filtration. Wash the solid with cold water, followed by a cold, low-boiling point organic solvent (e.g., diethyl ether), and dry it carefully under vacuum.

  • Thermal Decomposition: Gently heat the dry diazonium salt in a flask without a solvent or suspended in an inert, high-boiling point solvent until the evolution of nitrogen gas ceases. The decomposition is often carried out under vacuum to facilitate the removal of gaseous byproducts (N2 and BF3).

  • Purification: The resulting crude aryl fluoride can be purified by distillation or column chromatography.[3][11]

V. Visualizations

Acylation_Pathway Aniline This compound Product N-Acylated Product Aniline->Product 1 eq. Acylating Agent Controlled Temp. DiacylatedProduct Diacylated Side Product Aniline->DiacylatedProduct Excess Acylating Agent High Temp. AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Product AcylatingAgent->DiacylatedProduct

Caption: Acylation of this compound.

Diazotization_Side_Products cluster_0 Diazotization cluster_1 Substitution Reactions Aniline This compound Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO2, H+ DesiredProduct Desired Substituted Product (e.g., from Sandmeyer or Balz-Schiemann) Diazonium->DesiredProduct CuX or Heat Phenol Phenolic Side Product Diazonium->Phenol H2O Hydrodediazoniation Hydrodediazoniation Product Diazonium->Hydrodediazoniation H-donor solvent

Caption: Common side products in diazotization reactions.

References

Technical Support Center: Purification of Trifluoromethylated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of trifluoromethylated aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylated aniline derivative is a dark color (yellow to brown) after synthesis. What causes this and how can I remove the color?

A1: Discoloration in aniline derivatives is a frequent issue, primarily caused by aerial oxidation, which forms highly colored polymeric impurities.[1] This is especially common with older starting materials or those that have been improperly stored. To obtain a colorless product, you can try the following:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether), add a small amount of activated carbon, and stir. The activated carbon will adsorb many of the colored impurities. Filter the mixture to remove the carbon and then concentrate the solvent.[1]

  • Initial Wash: Before proceeding with more rigorous purification, washing the crude product with a dilute aqueous solution of sodium bisulfite can help remove some oxidation products.[1]

  • Column Chromatography: Passing the material through a short plug of silica gel using a non-polar eluent can often effectively remove these colored impurities.

Q2: I am observing multiple spots on my TLC plate that are very close together. How can I improve the separation of my trifluoromethylated aniline derivative from its isomers?

A2: The separation of closely related positional isomers of trifluoromethylated anilines can be challenging. Here are some strategies to improve separation:

  • Optimize Your Solvent System: For column chromatography on silica gel, a gradient elution with a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is typically effective. Experiment with different solvent ratios to maximize the separation (ΔRf) between your product and the impurities.

  • Consider a Different Solvent System: If hexane/ethyl acetate is not providing adequate separation, you could try a system like toluene/ethyl acetate, which can offer different selectivity.

  • Add a Modifier: Sometimes, adding a small amount (e.g., 1%) of triethylamine to your eluent can improve peak shape and resolution, especially if you are experiencing tailing.

Q3: What are the most common impurities I should expect in the synthesis of trifluoromethylated anilines?

A3: Potential impurities can originate from the synthesis process or degradation. Common impurities include:

  • Starting Materials and Intermediates: Unreacted starting materials are a common impurity.

  • Over-halogenated Species: If your synthesis involves a halogenation step, di- or tri-halogenated aniline isomers may form if the reaction is not well-controlled.

  • Positional Isomers: Depending on the regioselectivity of your synthesis, other positional isomers of your target molecule can be present.

  • Degradation Products: Halogenated anilines can degrade under certain storage and handling conditions, leading to various degradation products.[2]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of trifluoromethylated aniline derivatives.

Issue 1: Product Recovery is Low After Column Chromatography

Question: I am losing a significant amount of my compound during column chromatography. What are the possible reasons and how can I improve my yield?

Answer: Low recovery from column chromatography can be due to several factors. Here is a troubleshooting workflow to help you identify and solve the issue:

Troubleshooting Workflow for Low Recovery in Column Chromatography

Troubleshooting Low Recovery Start Low Recovery Observed Check_Solubility Is the compound fully soluble in the loading solvent? Start->Check_Solubility Check_Polarity Is the eluent too polar? Check_Solubility->Check_Polarity Yes Solution_Solubility Use a more polar solvent for loading or perform dry loading. Check_Solubility->Solution_Solubility No Check_Stability Is the compound stable on silica gel? Check_Polarity->Check_Stability No Solution_Polarity Use a less polar eluent or a gradient elution. Check_Polarity->Solution_Polarity Yes Solution_Stability Use a different stationary phase (e.g., alumina) or work quickly at a lower temperature. Check_Stability->Solution_Stability No End Improved Recovery Check_Stability->End Yes Solution_Solubility->End Solution_Polarity->End Solution_Stability->End

Caption: Troubleshooting workflow for low product recovery during column chromatography.

Issue 2: The Purified Product Degrades Upon Storage

Question: My purified trifluoromethylated aniline derivative, which was initially a colorless solid/oil, is turning yellow/brown and showing impurities on re-analysis. How can I prevent this?

Answer: The degradation of purified anilines upon storage is often due to oxidation or exposure to light. To ensure long-term stability, consider the following storage conditions:

Storage ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent aerial oxidation.[2]
Temperature Store at 2-8°C.To slow down the rate of potential degradation reactions.[2]
Light Store in an amber vial or a container protected from light.To prevent photodegradation.[2]
Moisture Store in a dry environment.To prevent hydrolysis of the compound or its derivatives.[2]

If you observe degradation even under these conditions, consider the following:

  • Container Integrity: Ensure the container has an airtight seal.

  • Inert Atmosphere Purity: The inert gas used may have been compromised or of low purity.

  • Contamination: The sample may have been inadvertently contaminated during handling.

Experimental Protocols

Protocol 1: Purification of 4-Chloro-3-(trifluoromethyl)aniline Hydrochloride by Recrystallization

This protocol describes the purification of 4-chloro-3-(trifluoromethyl)aniline by converting it to its hydrochloride salt and then recrystallizing it.

  • Salt Formation:

    • In a suitable reactor, dissolve 2 kg of 4-chloro-3-(trifluoromethyl)aniline in 20 L of ethanol with stirring at room temperature until fully dissolved.

    • Bubble anhydrous HCl gas through the solution until the pH reaches 0.5. A large amount of solid will precipitate.

  • Isolation and Washing:

    • Filter the precipitated solid.

    • Wash the filter cake with 2 L of ethanol.

  • Drying:

    • Dry the solid under reduced vacuum at 40°C for 6 hours.

  • Expected Outcome:

    • This process typically yields a white solid with a high purity. In one instance, this method yielded 1.82 kg (76.5% yield) with an HPLC purity of 99.9%.[3]

Purification Workflow for 4-Chloro-3-(trifluoromethyl)aniline HCl

Recrystallization Workflow Start Crude 4-Chloro-3-(trifluoromethyl)aniline Dissolution Dissolve in Ethanol Start->Dissolution Salt_Formation Bubble HCl gas (pH 0.5) Dissolution->Salt_Formation Precipitation Precipitation of HCl salt Salt_Formation->Precipitation Filtration Filter the solid Precipitation->Filtration Washing Wash with Ethanol Filtration->Washing Drying Dry under vacuum at 40°C Washing->Drying End Pure 4-Chloro-3-(trifluoromethyl)aniline HCl Drying->End

Caption: Experimental workflow for the purification of 4-chloro-3-(trifluoromethyl)aniline hydrochloride.

Protocol 2: Purification of N-propyl-3-(trifluoromethyl)aniline by Vacuum Distillation

This protocol is suitable for the large-scale purification of liquid trifluoromethylated aniline derivatives.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable solvent like toluene.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • The crude product is then purified by vacuum distillation to yield N-propyl-3-(trifluoromethyl)aniline as a colorless to pale yellow oil.[4]

Quantitative Data for N-alkylation and Purification of 3-(trifluoromethyl)aniline

Reactant/ProductAmountMolesRole/YieldPurity
3-(trifluoromethyl)aniline1.00 kg6.21 molStarting material-
1-Bromopropane0.84 kg6.83 molAlkylating agent-
Potassium carbonate1.29 kg9.32 molBase-
Potassium iodide0.10 kg0.62 molCatalyst-
N-propyl-3-(trifluoromethyl)aniline--Expected high yieldHigh purity oil

Data Presentation

Summary of Purification Methods and Purity Data

CompoundPurification MethodSolvent/ConditionsTypical YieldTypical Purity (HPLC/GC)
4-Chloro-3-(trifluoromethyl)aniline HClRecrystallizationEthanol, HCl76.5%99.9%[3]
4-Chloro-3-(trifluoromethyl)aniline HClRecrystallizationMethanol, HCl90%99.6%[3]
4-Chloro-3-(trifluoromethyl)anilineRecrystallizationIsopropanol/Water (5:1)86%98.8%[3]
2,4,6-Tris(trifluoromethyl)anilineFiltration through CeliteEthyl acetate/Water75%-[5]
N-propyl-3-(trifluoromethyl)anilineVacuum Distillation-HighHigh

Disclaimer: The information provided in this technical support center is for guidance purposes only and should be used in conjunction with a thorough literature search and adherence to all institutional and regulatory safety protocols. The specific conditions for purification may need to be optimized for your particular reaction scale and impurity profile.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) with 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-4-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a suitable substrate for SNAr reactions?

A1: this compound is well-suited for SNAr reactions due to two key features. First, the fluorine atom is a highly electronegative leaving group, which activates the aromatic ring towards nucleophilic attack.[1][2] Second, the trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which further enhances the electrophilicity of the aromatic ring and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][3]

Q2: How does the choice of solvent affect the reaction?

A2: Solvent choice is critical in SNAr reactions. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred.[4] These solvents effectively solvate the intermediate complex but do not strongly solvate the aniline nucleophile, thereby enhancing its reactivity. Protic solvents, such as alcohols, can form hydrogen bonds with the aniline's amino group, which decreases its nucleophilicity and can significantly slow down the reaction rate.[4][5]

Q3: What is the role of the base in this reaction, and how do I choose the right one?

A3: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HF by-product. For aniline nucleophiles, a base can also facilitate the rate-limiting proton transfer step.[6] Common inorganic bases like K₂CO₃ and Cs₂CO₃ are effective. The choice depends on the nucleophile's pKa and the reaction temperature. For less reactive nucleophiles, a stronger base might be necessary.

Q4: Can this compound undergo self-condensation?

A4: Yes, under certain conditions, particularly at high temperatures and with strong bases, anilines can undergo self-condensation where one molecule of aniline acts as a nucleophile and another as the electrophile. To minimize this, it is advisable to use the mildest possible reaction conditions and control the stoichiometry of the reactants carefully.

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are observing low or no formation of your desired product, consult the following troubleshooting workflow and table.

G start Low / No Yield cause1 Poor Nucleophile Reactivity start->cause1 cause2 Suboptimal Solvent Choice start->cause2 cause3 Incorrect Base or Base Strength start->cause3 cause4 Insufficient Temperature start->cause4 sol1a Increase nucleophile concentration (1.1-1.5 eq) cause1->sol1a Solution sol1b Use a stronger base to deprotonate nucleophile cause1->sol1b Solution sol2a Switch to polar aprotic solvent (DMSO, DMF, NMP) cause2->sol2a Solution sol2b Ensure solvent is anhydrous cause2->sol2b Solution sol3a Screen bases: K2CO3, Cs2CO3, DBU cause3->sol3a Solution sol3b Ensure base is non-nucleophilic to avoid side reactions cause3->sol3b Solution sol4a Increase reaction temperature incrementally (e.g., 80°C -> 120°C) cause4->sol4a Solution

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Potential CauseRecommended SolutionRationale
Poor Solvent Choice Switch to a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous.Polar aprotic solvents enhance nucleophilicity and stabilize the charged Meisenheimer intermediate. Water can inhibit the reaction.[4]
Insufficient Base Strength If using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or an organic base like DBU.A stronger base may be required to facilitate the deprotonation of the nucleophile or assist in the rate-determining step.[6]
Low Reaction Temperature Incrementally increase the reaction temperature. Reactions can be run from room temperature up to 150°C depending on the nucleophile's reactivity.SNAr reactions often have a significant activation energy barrier. Higher temperatures increase the reaction rate.
Deactivated Nucleophile For amine or alcohol nucleophiles, pre-treatment with a base (e.g., NaH for alcohols) can generate a more potent nucleophile.The anionic form (alkoxide, phenoxide) is a much stronger nucleophile than its neutral counterpart.[7]
Issue 2: Formation of Multiple Products / Impurities

The presence of unexpected spots on a TLC plate indicates side reactions.

Potential CauseRecommended SolutionRationale
Self-condensation of Aniline Use a slight excess of the external nucleophile relative to the aniline substrate. Avoid excessively high temperatures or overly strong bases.This favors the reaction with the intended nucleophile over self-reaction.
Reaction at Amino Group If the nucleophile is intended to react at the fluorine position but is reacting with the aniline's -NH₂ group, protect the amino group (e.g., as an amide).Protection prevents the -NH₂ group from acting as a competing nucleophilic site. The protecting group can be removed after the SNAr reaction.[8]
Decomposition Run the reaction under an inert atmosphere (N₂ or Ar). Degas the solvent before use.The trifluoromethyl group can be sensitive to certain conditions, and an inert atmosphere minimizes degradation pathways.

Data Presentation: Solvent and Base Effects

The following tables summarize expected trends in reaction yield based on the choice of solvent and base for a generic SNAr reaction between this compound and a representative nucleophile (e.g., phenol).

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric Constant (ε)Expected Relative YieldRationale
DMSO47HighExcellent stabilization of the Meisenheimer complex.[5]
DMF37HighGood alternative to DMSO, polar aprotic.[4]
NMP32HighHigh boiling point, suitable for less reactive nucleophiles.
Acetonitrile36ModerateLess polar than DMSO/DMF, may result in slower reaction.
Toluene2Very LowNon-polar, does not stabilize the charged intermediate.
Methanol33LowProtic solvent, deactivates the nucleophile via H-bonding.[5]

Table 2: Effect of Base on Reaction Yield

BasepKa of Conjugate AcidExpected Relative YieldNotes
Cs₂CO₃~10.3 (for HCO₃⁻)HighHighly effective due to the high solubility of its fluoride salt.[9][10]
K₂CO₃~10.3 (for HCO₃⁻)Moderate-HighCommon and cost-effective choice.[7]
DBU~13.5Moderate-HighStrong, non-nucleophilic organic base. Useful for sensitive substrates.
Et₃N~10.7Low-ModerateOften not strong enough for complete deprotonation of weaker nucleophiles.

Experimental Protocols

General Protocol for SNAr with an Alcohol/Phenol Nucleophile

This protocol describes a general procedure for the reaction of this compound with a phenolic nucleophile.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification a Add phenol (1.2 eq) & anhydrous DMF to flame-dried flask b Add Cs2CO3 (2.0 eq) under N2 atmosphere a->b c Add aniline (1.0 eq) dropwise at RT b->c d Heat to 80-120 °C c->d e Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) d->e f Cool to RT, pour into ice-water e->f g Extract with Ethyl Acetate (3x) f->g h Wash with brine, dry (Na2SO4), concentrate g->h i Purify via column chromatography h->i

Caption: General experimental workflow for an SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • Phenol or substituted phenol (1.1 - 1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the phenol (1.2 equivalents) and anhydrous DMF.

  • Add cesium carbonate (2.0 equivalents) to the solution.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted aniline.

References

Technical Support Center: Optimizing Quinoxaline Synthesis from 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of quinoxaline synthesis, specifically when starting from the electron-deficient substrate, 2-Fluoro-4-(trifluoromethyl)aniline. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to overcome common challenges in this synthetic transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of quinoxalines from this compound and a 1,2-dicarbonyl compound (e.g., glyoxal).

Problem 1: Low to No Product Yield

Q1: My reaction is not proceeding, or the yield is significantly lower than expected. What are the likely causes and how can I address them?

A1: Low or no yield when using this compound is a common issue, primarily due to the deactivating effects of the electron-withdrawing fluorine and trifluoromethyl groups on the aniline's nucleophilicity. Here’s a systematic approach to troubleshoot this problem:

  • Catalyst Selection: The choice of catalyst is critical. For electron-deficient anilines, stronger acid catalysts or specialized catalytic systems are often required to promote the condensation reaction.[1][2]

    • Recommendation: Transition from milder catalysts (e.g., acetic acid) to more potent options. Consider using Lewis acids or heterogeneous catalysts that have shown efficacy in similar reactions.

  • Reaction Conditions: Temperature and reaction time play a crucial role. Deactivated substrates often require more forcing conditions to achieve reasonable conversion.

    • Recommendation: Gradually increase the reaction temperature and extend the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) to identify the optimal duration.

  • Solvent Choice: The solvent can significantly influence reaction rates.

    • Recommendation: A solvent screen is advisable. While ethanol and toluene are common, polar aprotic solvents like DMSO might be more effective in some cases.[2]

Problem 2: Formation of Side Products

Q2: I am observing significant impurity peaks in my crude product analysis. What are the common side products and how can I minimize their formation?

A2: The primary side products in quinoxaline synthesis are often benzimidazoles and products of over-oxidation or incomplete reaction.

  • Benzimidazole Formation: This can occur through rearrangement, especially under harsh acidic conditions.

  • Over-oxidation: The o-phenylenediamine starting material can be susceptible to oxidation, leading to colored impurities.

  • Incomplete Condensation: Mono-imine intermediates may be present if the reaction does not go to completion.

To mitigate these issues:

  • Control of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times with strong acids.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the starting material.

  • Catalyst Choice: Milder, more selective catalysts can help reduce the formation of rearrangement byproducts.

Frequently Asked Questions (FAQs)

Q: How do the fluoro and trifluoromethyl substituents on the aniline affect the reaction?

A: Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. This reduces the electron density on the aniline nitrogen atoms, making them less nucleophilic and thus less reactive towards the carbonyl carbons of the 1,2-dicarbonyl compound. This deactivation is the primary reason for lower yields and the need for more forcing reaction conditions compared to syntheses with electron-rich anilines.

Q: What is the expected product of the reaction between this compound and glyoxal?

A: The expected product is 5-Fluoro-7-(trifluoromethyl)quinoxaline .

Q: Are there any "green" synthesis options available for this type of reaction?

A: Yes, several green chemistry approaches have been developed for quinoxaline synthesis. These often involve the use of recyclable catalysts, microwave-assisted synthesis, or reactions in aqueous media.[3] While these methods are generally effective, they may require optimization for the specific case of the highly deactivated this compound.

Q: What are the best practices for purifying the fluorinated quinoxaline product?

A: Purification of fluorinated heterocyclic compounds can sometimes be challenging. Standard techniques like silica gel column chromatography and recrystallization are generally effective. Due to the fluorine content, the product may exhibit different polarity compared to its non-fluorinated analog, which might require adjustments to the eluent system for chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often the best method for obtaining highly pure material.

Data Presentation: Comparative Yields

The following tables summarize the impact of substituents and catalysts on quinoxaline synthesis yields, providing a clear comparison for researchers.

Table 1: Effect of Substituents on Quinoxaline Yield

o-Phenylenediamine SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
o-PhenylenediamineAlCuMoVPToluene25292[1]
4-Methyl-1,2-phenylenediamineAlCuMoVPToluene251.595[1]
4-Chloro-1,2-phenylenediamineAlCuMoVPToluene25388[1]
4-Bromo-1,2-phenylenediamineAlCuMoVPToluene253.585[1]
4-Nitro-1,2-phenylenediamineAlCuMoVPToluene25575[1]

Table 2: Comparison of Catalytic Systems for Quinoxaline Synthesis

CatalystLoading (mol%)SolventTemperatureTimeYield (%)Reference
None-Toluene25°C2hNo Reaction[1]
AlCuMoVP100 mgToluene25°C2h92[1]
I₂20DMSONot specifiedNot specified78-99[2]
PyridineStoichiometricTHFRoom Temp.2-3h85-92[4]
Ruthenium ComplexNot specifiedNot specifiedNot specifiedNot specifiedHigh[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to quinoxaline synthesis.

Protocol 1: General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst

This protocol is adapted from a method using an alumina-supported heteropolyoxometalate catalyst and can be a starting point for optimization with this compound.[1]

  • Reaction Setup: To a solution of the o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (e.g., AlCuMoVP, 0.1 g).

  • Reaction: Stir the mixture at the desired temperature (starting with room temperature and gradually increasing if no reaction is observed).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion of the reaction, filter the mixture to remove the insoluble catalyst.

  • Isolation: Dry the filtrate over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis

This is a general protocol for green synthesis of quinoxalines that can be adapted.[3]

  • Reaction Mixture: In a glass beaker, mix the o-phenylenediamine (0.01 mol) and the 1,2-dicarbonyl compound (0.01 mol).

  • Microwave Irradiation: Cover the beaker with a watch glass and irradiate in a microwave oven for a short duration (e.g., 60 seconds) at a suitable power setting (e.g., 160 watts).

  • Isolation: After cooling, the product is obtained. Liquid products can be purified by distillation, while solid products can be recrystallized from ethanol.

Visualizations

The following diagrams illustrate key workflows and logical relationships in quinoxaline synthesis and troubleshooting.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_aniline This compound reaction Condensation Reaction (Catalyst, Solvent, Temp, Time) start_aniline->reaction start_dicarbonyl 1,2-Dicarbonyl Compound start_dicarbonyl->reaction filtration Filtration (if heterogeneous catalyst) reaction->filtration extraction Solvent Evaporation filtration->extraction purification Column Chromatography or Recrystallization extraction->purification product Pure Quinoxaline Product purification->product

Caption: General experimental workflow for quinoxaline synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield cause1 Deactivated Substrate (Electron-withdrawing groups) start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Ineffective Catalyst start->cause3 solution1 Increase Temperature & Reaction Time cause2->solution1 solution2 Screen Different Solvents cause2->solution2 solution3 Use a Stronger or More Specific Catalyst cause3->solution3 outcome Improved Yield solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for low product yield.

side_products cluster_impurities Common Side Products cluster_mitigation Mitigation Strategies start Impure Product impurity1 Benzimidazoles start->impurity1 impurity2 Over-oxidation Products start->impurity2 impurity3 Incomplete Reaction Intermediates start->impurity3 mitigation1 Milder Reaction Conditions (Temp, Time, Catalyst) impurity1->mitigation1 mitigation2 Inert Atmosphere (N2 or Ar) impurity2->mitigation2 mitigation3 Optimize Stoichiometry & Reaction Time impurity3->mitigation3 outcome Higher Purity Product mitigation1->outcome mitigation2->outcome mitigation3->outcome

Caption: Identifying and mitigating common side products.

References

Technical Support Center: Buchwald-Hartwig Coupling with Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when using fluorinated anilines as coupling partners. The reduced nucleophilicity of fluorinated anilines, due to the electron-withdrawing nature of fluorine, often leads to challenges such as low reaction yields and slow reaction rates.[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: Why is my Buchwald-Hartwig reaction with a fluorinated aniline failing or giving low yields?

A: Low yields in Buchwald-Hartwig reactions involving fluorinated anilines are primarily due to their decreased nucleophilicity. The electron-withdrawing fluorine atoms on the aromatic ring reduce the electron density on the nitrogen atom, making it a weaker nucleophile.[1] This can slow down the catalytic cycle. To address this, optimization of the catalyst system, base, and reaction conditions is crucial.

Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Ligand Choice: Bulky, electron-rich phosphine ligands are often essential for the successful coupling of electron-deficient anilines. Ligands like XPhos, RuPhos, and BrettPhos have been shown to be effective in promoting the key oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

    • Palladium Precatalyst: Using a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3 or G4) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[1]

  • Select the Appropriate Base:

    • Strong, non-nucleophilic bases are typically required to deprotonate the weakly acidic N-H bond of the fluorinated aniline. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used and often provide good results.[1] Weaker bases like cesium carbonate (Cs₂CO₃) may not be sufficiently strong, leading to low conversions.

  • Optimize Reaction Conditions:

    • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are generally used.[3] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene is a robust choice for many Buchwald-Hartwig reactions.

    • Temperature: Higher reaction temperatures (typically 80-110 °C) are often necessary to drive the reaction to completion, especially with challenging substrates.[3]

    • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to air and moisture. It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox to prevent catalyst deactivation.[1][3]

Q2: How do I choose the best ligand for my fluorinated aniline coupling?

A: The choice of ligand is critical. For challenging substrates like fluorinated anilines, bulky and electron-rich biarylphosphine ligands are generally the most effective. These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. Below is a comparison of commonly used ligands for the amination of aryl chlorides. While not specific to fluorinated anilines, this data for other challenging amines provides a good starting point for ligand selection.

Data Presentation: Ligand Performance Comparison

Table 1: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene1001898
RuPhosPd₂(dba)₃NaOtBuToluene1001897
BrettPhosPd₂(dba)₃NaOtBuToluene1001895

This table presents representative data to guide ligand selection for electron-deficient amine couplings.

Mandatory Visualization

Below is a diagram illustrating a general troubleshooting workflow for a low-yielding Buchwald-Hartwig amination with a fluorinated aniline.

Troubleshooting_Workflow Troubleshooting Workflow for Low-Yielding Buchwald-Hartwig Amination Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos, BrettPhos) Check_Catalyst->Optimize_Ligand No Check_Conditions Are Reaction Conditions Appropriate? Check_Base->Check_Conditions Yes Optimize_Base Switch to a Stronger Base (e.g., NaOtBu, KOtBu) Check_Base->Optimize_Base No Check_Purity Are Reagents Pure and Dry? Check_Conditions->Check_Purity Yes Optimize_Temp Increase Reaction Temperature (80-110 °C) Check_Conditions->Optimize_Temp No Dry_Reagents Dry Solvents and Reagents Thoroughly Check_Purity->Dry_Reagents No Success Reaction Optimized Check_Purity->Success Yes Use_Precatalyst Use a Well-Defined Precatalyst (e.g., G3 or G4) Optimize_Ligand->Use_Precatalyst Use_Precatalyst->Check_Base Optimize_Base->Check_Conditions Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Ar or N2) Optimize_Temp->Inert_Atmosphere Inert_Atmosphere->Check_Purity Dry_Reagents->Success

Caption: A logical workflow for troubleshooting common issues in Buchwald-Hartwig aminations.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of an Aryl Halide with a Fluorinated Aniline

This protocol provides a general method for the coupling of an aryl halide with a fluorinated aniline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorinated aniline (e.g., 4-fluoroaniline) (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Bulky phosphine ligand (if not using a precatalyst) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or glovebox

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Add the aryl halide and the fluorinated aniline to the Schlenk tube.

  • Solvent Addition:

    • Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100-110 °C).

    • Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl fluorinated aniline.

Mandatory Visualization

The following diagram illustrates the key relationships in the Buchwald-Hartwig catalytic cycle.

Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Amine_Coord Amine Coordination & Deprotonation PdII->Amine_Coord + HNR'R'' + Base Amido_Complex Ar-Pd(II)-NR'R''(L_n) Amine_Coord->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 regenerates Product Ar-NR'R'' Red_Elim->Product Aryl_Halide Ar-X Amine HNR'R'' Base Base

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

Preventing byproduct formation in the synthesis of bioactive molecules using 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for syntheses involving 2-Fluoro-4-(trifluoromethyl)aniline. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to prevent and minimize byproduct formation, ensuring higher yields and purity of bioactive molecules.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a building block?

A1: this compound is a versatile intermediate used in various organic reactions to synthesize complex bioactive molecules.[1][2] Its primary applications include:

  • Palladium-Catalyzed Cross-Coupling Reactions: It is a common coupling partner in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions to form C-N and C-C bonds, respectively.[3][4][5]

  • Heterocycle Synthesis: The ortho-fluoro group facilitates nucleophilic aromatic substitution (SNA_r_), making it an excellent precursor for bicyclic and tricyclic heterocycles like quinolines and quinoxalines.[1]

  • Amide Bond Formation (Acylation): The amine group readily reacts with carboxylic acids or their derivatives to form amides, which are prevalent in many pharmaceutical compounds.

  • Synthesis of Triarylmethanes: It can be used to synthesize triarylmethane derivatives through conjugate addition reactions.[1]

Q2: Why is byproduct formation a significant concern when using this aniline derivative?

A2: The electronic properties of the substituent groups on the aniline ring are the primary reason for potential side reactions. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which increases the acidity of the N-H protons and can influence the reactivity of the palladium catalyst in cross-coupling reactions.[6] The ortho-fluoro substituent, while useful for directing reactions, can also lead to undesired side products if reaction conditions are not carefully controlled.

Q3: What are the general best practices to minimize byproduct formation in any reaction involving this compound?

A3: Adherence to fundamental laboratory best practices is critical.[7] Key strategies include:

  • High Purity Reagents: Ensure the purity of this compound, solvents, and all other reagents. Impurities can poison catalysts or initiate side reactions.

  • Inert Atmosphere: For oxygen- and moisture-sensitive reactions like Buchwald-Hartwig and Suzuki couplings, maintaining a thoroughly inert atmosphere (e.g., using Argon or Nitrogen) is crucial to prevent catalyst degradation and side reactions like homocoupling.[6][7]

  • Strict Temperature Control: Monitor and control the reaction temperature closely. Overheating can lead to decomposition or undesired side reactions.

  • Optimized Reaction Parameters: The choice of catalyst, ligand, base, and solvent must be carefully optimized for each specific substrate combination to maximize the yield of the desired product.

Section 2: Troubleshooting Guides by Reaction Type

Guide 1: Buchwald-Hartwig Amination

This C-N cross-coupling reaction is a powerful tool for synthesizing aryl amines.[3][5] However, its efficiency can be hampered by several side reactions.

Common Problem: Low yield of the desired arylamine product with significant recovery of starting material or formation of hydrodehalogenation byproduct (where the halide is replaced by hydrogen).

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig Reaction cause1 Catalyst Inactivity/ Decomposition start->cause1 cause2 Suboptimal Ligand/Base Combination start->cause2 cause3 Hydrodehalogenation Side Reaction start->cause3 cause4 Incorrect Reaction Conditions start->cause4 sol1 Use a pre-catalyst (e.g., G3) Ensure rigorous inert atmosphere Degas solvents thoroughly cause1->sol1 Solution sol2 Screen different ligands (e.g., RuPhos, BrettPhos) Screen bases (NaOtBu, Cs2CO3, K3PO4) Match base strength to substrate tolerance cause2->sol2 Solution sol3 Lower reaction temperature Reduce reaction time Use a bulkier ligand cause3->sol3 Solution sol4 Optimize temperature (start at RT) Adjust solvent polarity Check reagent stoichiometry cause4->sol4 Solution

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Catalytic Cycle and Common Side Reaction:

G cluster_cycle Main Catalytic Cycle cluster_side_reaction Side Reaction Pathway Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-X Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord [Ar-Pd(II)(L_n)(R2NH)]+X- OA_Complex->Amine_Coord Amine Coordination (+ R2NH) Amido_Complex Ar-Pd(II)(L_n)-NR2 Amine_Coord->Amido_Complex Deprotonation (- Base-H+) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 (Desired Product) Amido_Complex->Product Amido_Complex_Side Ar-Pd(II)(L_n)-NR2 Byproduct Ar-H (Byproduct) Imine Imine Byproduct Amido_Complex_Side->Byproduct β-Hydride Elimination & Reductive Elimination Amido_Complex_Side->Imine

Caption: Buchwald-Hartwig cycle and β-Hydride Elimination side reaction.[3]

Guide 2: Suzuki-Miyaura Coupling

This C-C cross-coupling reaction is essential for creating biaryl structures common in pharmaceuticals.[4][8] Byproduct formation is a frequent challenge.

Common Problem: Formation of significant homocoupling (Ar-Ar from boronic acid) and/or protodeboronation (boronic acid replaced by -H) byproducts.

Potential Cause Recommended Solution(s) Rationale
Protodeboronation Use a boronic pinacol ester instead of the acid. Use milder bases (e.g., K₃PO₄, K₂CO₃). Ensure strictly anhydrous conditions.Boronic esters are more stable and less prone to hydrolysis and subsequent protodeboronation.[6]
Homocoupling Thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon). Use a pre-catalyst to ensure a Pd(0) starting state.Oxygen promotes the oxidative homocoupling of the boronic acid species.[6]
Dehalogenation Screen different palladium catalysts and ligands. Lower the reaction temperature.Some catalyst systems are more prone to promoting hydrodehalogenation of the electron-deficient aniline.
Guide 3: N-Acylation

The formation of an amide bond is a fundamental transformation.

Common Problem: Formation of a di-acylated byproduct or low conversion.

Reaction Pathway Visualization:

Aniline 2-Fluoro-4-(CF3)aniline DesiredProduct Mono-acylated Product (Desired) Aniline->DesiredProduct 1.0 eq. R-COCl Controlled Temp. Byproduct Di-acylated Byproduct (Undesired) Aniline->Byproduct >1.0 eq. R-COCl High Temp. AcylatingAgent R-COCl (Acylating Agent)

Caption: Reaction pathways for desired mono-acylation vs. undesired di-acylation.

Troubleshooting Acylation:

Potential Cause Recommended Solution(s) Rationale
Di-acylation Add the acylating agent slowly and portion-wise. Maintain a low reaction temperature (e.g., 0 °C). Use exactly one equivalent of the acylating agent.Reduces the local concentration of the acylating agent, preventing the less reactive mono-acylated product from reacting further.
Low Conversion Add a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl byproduct. Use a more reactive acylating agent (e.g., acid anhydride).The HCl generated can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Side reactions with sensitive functional groups Use a milder, one-pot deoxyfluorination/amidation protocol, for example, using pentafluoropyridine (PFP) to generate an acyl fluoride in situ.[9]In situ generation of the acyl fluoride avoids handling harsh acylating agents like acyl chlorides.[9]

Section 3: Quantitative Data Summary

The following tables provide representative data on how changing reaction parameters can influence reaction outcomes. Note: Optimal conditions are highly substrate-dependent and these tables should be used as a starting guide for optimization.

Table 1: Buchwald-Hartwig Amination - Effect of Ligand and Base (Reaction: Bromo-2-fluoro-4-(trifluoromethyl)benzene + Secondary Amine)

Pd Catalyst (2 mol%) Ligand (4 mol%) Base (2.0 eq.) Solvent Temp (°C) Approx. Yield (%) Key Observation
Pd₂(dba)₃RuPhosNaOtBuToluene100>95Strong base and bulky, electron-rich ligand give high yields for unhindered amines.
Pd(OAc)₂XantphosCs₂CO₃Dioxane11085-90Weaker base is more tolerant of functional groups but may require higher temperatures.
Pd₂(dba)₃BINAPK₃PO₄Toluene11060-70Older generation ligands like BINAP are often less efficient for electron-deficient anilines.

Table 2: Suzuki Coupling - Byproduct Formation (Reaction: Bromo-2-fluoro-4-(trifluoromethyl)benzene + Arylboronic Acid)

Pd Catalyst (2 mol%) Base (2.0 eq.) Atmosphere Boron Source Desired Product (%) Homocoupling (%) Protodeboronation (%)
Pd(PPh₃)₄K₂CO₃ArgonArylboronic Acid85<5~10
Pd(PPh₃)₄K₂CO₃AirArylboronic Acid50>30~20
PdCl₂(dppf)K₃PO₄ArgonArylboronic Pinacol Ester>95<2<3

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), and the appropriate ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 eq.) and anhydrous, degassed solvent (e.g., toluene).

  • Reaction Initiation: Add the amine (1.2 eq.) via syringe and place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (e.g., a bromo-derivative of this compound) (1.0 eq.), the arylboronic acid or ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization.[10]

References

Technical Support Center: Purifying 2-Fluoro-4-(trifluoromethyl)aniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of 2-Fluoro-4-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this fluorinated aniline derivative.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Question 1: My product is streaking or tailing significantly on the column. What is the likely cause and how can I fix it?

Answer:

Peak tailing is a common issue when purifying aniline derivatives on standard silica gel.[1] The basic nature of the amine functional group leads to strong interactions with the acidic silanol groups (Si-OH) on the silica surface, causing poor separation and broad peaks.[1]

Possible Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase. A typical concentration of 0.5-2% TEA is often sufficient to neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina, being more basic than silica gel, can be a good alternative. For separations involving aromatic isomers, a phenyl-functionalized silica gel might offer different selectivity through π-π interactions.[1]

Question 2: I'm having difficulty separating my product from impurities with very similar Rf values. What strategies can I employ?

Answer:

Co-elution of impurities with similar polarities to the target compound is a frequent challenge.

Possible Solutions:

  • Optimize Mobile Phase Polarity: Fine-tune your mobile phase composition using Thin Layer Chromatography (TLC) before running the column. The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for your product.[1] A lower polarity solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase the retention time on the column and may enhance separation from less polar impurities.[1]

  • Gradient Elution: Employing a shallow gradient elution, where the polarity of the mobile phase is gradually increased during the run, can improve the resolution of closely eluting compounds.

  • Column Dimensions and Loading: Ensure you are not overloading the column. A general guideline is to use a silica gel mass that is 50-100 times the mass of your crude sample.[1] For difficult separations, using a longer and narrower column can also improve resolution.

Question 3: My product does not seem to be eluting from the column, even after I've passed a large volume of the mobile phase. What should I do?

Answer:

This issue can arise from a few different factors.

Possible Solutions:

  • Increase Mobile Phase Polarity: The mobile phase may not be polar enough to elute your compound. You can gradually increase the polarity of your eluent. For instance, if you are using an ethyl acetate/hexane system, you can incrementally increase the percentage of ethyl acetate.

  • Check for Compound Degradation: It's possible your compound is not stable on silica gel and has decomposed on the column. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots appear. If degradation is suspected, switching to a more neutral stationary phase like alumina is recommended.[1]

  • Solubility Issues: Ensure your compound is soluble in the mobile phase. If solubility is low, your compound may have precipitated at the top of the column. In such cases, a different solvent system in which your compound is more soluble will be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A good starting point for TLC analysis is a 10-20% ethyl acetate in hexanes mixture.[1] Based on the TLC results, you can adjust the solvent ratio to achieve an Rf value between 0.2 and 0.3 for the target compound. Remember to add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing.[1]

Q2: What are the most likely impurities I might encounter in my crude this compound sample?

Potential impurities can originate from the starting materials, side reactions, or degradation. These may include:

  • Isomeric Impurities: Positional isomers that may have formed during the synthesis.

  • Unreacted Starting Materials: Depending on the synthetic route, precursors to the final product may be present.

  • Over-halogenated Species: If the synthesis involves halogenation steps, di- or poly-halogenated byproducts might be present.

  • Oxidation Products: Anilines can be susceptible to air oxidation, which can lead to the formation of colored, higher molecular weight impurities.[1]

Q3: How much crude sample can I load onto my column?

The amount of sample you can load depends on the difficulty of the separation and the size of your column. A general rule of thumb is to use a ratio of silica gel to crude sample weight of 50:1 to 100:1. For very difficult separations, a higher ratio may be necessary.[1]

Q4: My purified product has a slight color. How can I remove it?

A faint color is often due to trace amounts of oxidized impurities.[1] This can sometimes be removed by passing a solution of your compound through a small plug of silica gel using a non-polar eluent. Treatment with activated charcoal followed by filtration can also be effective in removing colored impurities.

Data Presentation

Table 1: Recommended Starting Conditions for TLC Analysis

ParameterRecommendation
Stationary Phase Silica gel 60 F254
Mobile Phase 10-30% Ethyl Acetate in Hexanes + 0.5% Triethylamine
Visualization UV light (254 nm)

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution(s)
Peak Tailing/Streaking Strong interaction of basic aniline with acidic silica gel.[1]Add 0.5-2% triethylamine to the mobile phase.[1] Use an alternative stationary phase like alumina.
Poor Separation Suboptimal mobile phase polarity; Column overload.[1]Optimize mobile phase for an Rf of 0.2-0.3.[1] Use a shallow gradient elution. Reduce sample load.
Product Not Eluting Mobile phase not polar enough; Compound degradation.Gradually increase mobile phase polarity. Check for stability on a TLC plate and consider using alumina.[1]
Colored Product Trace oxidized impurities.[1]Pass through a silica plug with a non-polar eluent; Treat with activated charcoal.

Experimental Protocols

Detailed Methodology for Flash Column Chromatography Purification

  • Mobile Phase Selection:

    • Prepare several small test solutions of your crude product.

    • Spot these solutions on a silica gel TLC plate.

    • Develop the TLC plates in a chamber with varying ratios of ethyl acetate and hexanes (e.g., 10:90, 20:80, 30:70), each containing 0.5% triethylamine.

    • Identify the solvent system that provides an Rf value of approximately 0.2-0.3 for the desired product and good separation from impurities.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Gently tap the column to aid in packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading: For samples with poor solubility in the mobile phase, dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • Apply gentle positive pressure to achieve a steady flow rate.

    • Collect fractions in an orderly manner (e.g., in test tubes or vials).

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Mobile Phase) Slurry Prepare Silica Gel Slurry TLC->Slurry Determines Mobile Phase Pack Pack Column Slurry->Pack Load Load Crude Product (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Problem Problem Encountered? Tailing Peak Tailing / Streaking Problem->Tailing Yes PoorSep Poor Separation Problem->PoorSep Yes NoElution Product Not Eluting Problem->NoElution Yes Sol_Tailing1 Add Triethylamine (TEA) to Mobile Phase Tailing->Sol_Tailing1 Sol_Tailing2 Use Alumina or Phenyl-Silica Tailing->Sol_Tailing2 Sol_PoorSep1 Optimize Mobile Phase (Rf = 0.2-0.3) PoorSep->Sol_PoorSep1 Sol_PoorSep2 Use Shallow Gradient Elution PoorSep->Sol_PoorSep2 Sol_NoElution1 Increase Mobile Phase Polarity NoElution->Sol_NoElution1 Sol_NoElution2 Check for Degradation (Consider Alumina) NoElution->Sol_NoElution2

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Overcoming low reactivity of 2-Fluoro-4-(trifluoromethyl)aniline in C-N coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the low reactivity of 2-fluoro-4-(trifluoromethyl)aniline in C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination.

Troubleshooting Guide

Q1: My C-N coupling reaction with this compound is showing low to no conversion. What are the primary reasons for this?

A1: The low reactivity of this compound is primarily due to its electronic properties. The presence of two strong electron-withdrawing groups, the fluorine atom at the ortho position and the trifluoromethyl group at the para position, significantly reduces the nucleophilicity of the amine.[1] This decreased electron density on the nitrogen atom makes it a poor nucleophile, leading to sluggish or failed reactions under standard C-N coupling conditions.

To overcome this, a carefully optimized catalytic system is required, focusing on a highly active palladium catalyst, appropriate ligand, strong base, and suitable solvent.

Q2: I am observing minimal product formation. How can I improve the yield of my Buchwald-Hartwig amination?

A2: Improving the yield requires a systematic optimization of the reaction parameters. Here are key areas to focus on:

  • Catalyst and Ligand Selection: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, but often require the right ligand to facilitate the catalytic cycle with challenging substrates. For electron-deficient anilines, bulky and electron-rich biarylphosphine ligands are highly recommended.[2] Consider screening ligands such as XPhos, SPhos, RuPhos, and BrettPhos, as the optimal ligand can be substrate-dependent.[2] The use of well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can also lead to more reproducible and higher-yielding reactions.[2]

  • Base Selection: A strong, non-nucleophilic base is crucial for deprotonating the weakly acidic N-H bond of the aniline. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are often the bases of choice. Weaker bases like Cs₂CO₃ or K₃PO₄ may not be effective for this substrate.

  • Solvent Choice: Anhydrous and aprotic solvents are generally preferred for Buchwald-Hartwig aminations. Toluene and 1,4-dioxane are the most common and effective solvents. The choice of solvent can influence the solubility of the reactants and the base, which in turn affects the reaction rate.

  • Reaction Temperature: Due to the low reactivity of the aniline, higher reaction temperatures (typically 80-110 °C) are often necessary to drive the reaction to completion.

Q3: My reaction is producing significant side products. What are the common side reactions and how can they be minimized?

A3: Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and diarylation of the primary aniline.

  • Hydrodehalogenation: This occurs when a β-hydride elimination pathway competes with the desired reductive elimination. The use of bulky ligands can often suppress this side reaction by sterically hindering the conformation required for β-hydride elimination.

  • Diarylation: The N-arylated product can sometimes react further with another molecule of the aryl halide. This can be minimized by carefully controlling the stoichiometry (using a slight excess of the aniline) and by choosing a ligand that favors mono-arylation.

Q4: I am unsure about the optimal reaction setup. Can you provide a general workflow?

A4: A general workflow for optimizing the C-N coupling of this compound is outlined below. This workflow emphasizes a systematic approach to screening key reaction parameters.

experimental_workflow General Workflow for Optimizing C-N Coupling cluster_prep Preparation cluster_screening Screening and Optimization cluster_analysis Analysis and Scale-up start Start: Define Aryl Halide and this compound reagents Ensure Dry and Degassed Solvents and Reagents start->reagents inert Prepare Reaction under Inert Atmosphere (N2 or Ar) reagents->inert ligand_screen Ligand Screening (e.g., XPhos, RuPhos, BrettPhos) inert->ligand_screen base_screen Base Screening (e.g., NaOtBu, KOtBu) ligand_screen->base_screen solvent_screen Solvent Screening (e.g., Toluene, Dioxane) base_screen->solvent_screen temp_opt Temperature Optimization (80-110 °C) solvent_screen->temp_opt monitor Monitor Reaction Progress (TLC, LC-MS) temp_opt->monitor workup Work-up and Purification monitor->workup characterize Characterize Product workup->characterize scale_up Scale-up Optimized Conditions characterize->scale_up

Caption: A logical workflow for optimizing the C-N coupling reaction.

Frequently Asked Questions (FAQs)

Q5: Why is this compound a challenging substrate for C-N coupling?

A5: The combination of the ortho-fluoro and para-trifluoromethyl substituents makes this aniline particularly electron-deficient. The inductive and resonance effects of these groups withdraw electron density from the aromatic ring and, consequently, from the nitrogen atom. This reduction in the nitrogen's nucleophilicity makes it less reactive towards the palladium catalyst in the Buchwald-Hartwig amination cycle.

Q6: Which palladium precatalyst is recommended for this reaction?

A6: While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, modern, well-defined palladium precatalysts are often preferred for their reliability and efficiency.[2] Precatalysts such as those based on biarylphosphine ligands (e.g., XPhos-Pd-G3) can provide more consistent results and may require lower catalyst loadings.[2]

Q7: What is the recommended stoichiometry for the reactants?

A7: A common starting point is to use a slight excess of the aniline (e.g., 1.1 to 1.2 equivalents) relative to the aryl halide (1.0 equivalent). The base is typically used in a larger excess (e.g., 1.4 to 2.0 equivalents). The palladium catalyst loading is generally in the range of 1-2 mol%, with a corresponding ligand loading of 2-4 mol%.

Q8: How critical is the purity of the reagents and the reaction atmosphere?

A8: Extremely critical. The Buchwald-Hartwig amination is sensitive to both air and moisture. The palladium catalyst, particularly in its active Pd(0) state, can be readily oxidized, leading to deactivation. Therefore, it is essential to use anhydrous and degassed solvents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox. The purity of the base is also important, as impurities can negatively impact the reaction.

Q9: Can you provide a visual representation of the key factors to consider for successful C-N coupling?

A9: The following diagram illustrates the interconnected factors that need to be optimized for a successful C-N coupling with this challenging substrate.

logical_relationship Key Factors for Successful C-N Coupling center Successful C-N Coupling ligand Bulky, Electron-Rich Ligand (e.g., XPhos) center->ligand promotes base Strong, Non-Nucleophilic Base (e.g., NaOtBu) center->base requires solvent Anhydrous, Aprotic Solvent (e.g., Toluene) center->solvent benefits from temperature Elevated Temperature (80-110 °C) center->temperature often needs atmosphere Inert Atmosphere (N2 or Ar) center->atmosphere demands catalyst Active Pd(0) Catalyst/ Precatalyst center->catalyst is catalyzed by

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-4-(trifluoromethyl)aniline and 4-Fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 2-fluoro-4-(trifluoromethyl)aniline and 4-fluoroaniline, two important building blocks in pharmaceutical and agrochemical research. The analysis is supported by physicochemical data and representative experimental protocols for common synthetic transformations.

Introduction and Overview

Aniline derivatives are fundamental intermediates in the synthesis of a vast array of organic compounds, particularly in the development of new therapeutic agents and crop protection chemicals.[1] The introduction of fluorine-containing substituents can dramatically alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2]

This guide focuses on two key fluorinated anilines:

  • 4-Fluoroaniline: A simple monofluorinated aniline used as an intermediate in the manufacturing of pharmaceuticals, herbicides, and plant growth regulators.[3]

  • This compound: A more complex aniline bearing both a fluorine atom and a potent trifluoromethyl group. This compound serves as a precursor for various heterocyclic systems and active pharmaceutical ingredients.[4]

The primary difference in their reactivity stems from the electronic effects of their respective substituents on the aromatic ring and the amino group. The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group, combined with the inductive effect of the ortho-fluorine in this compound, renders its amino group significantly less basic and nucleophilic compared to that of 4-fluoroaniline. This guide will quantify these differences and explore their implications in common chemical reactions.

Physicochemical Properties

The reactivity of an aniline is intrinsically linked to the availability of the lone pair of electrons on the nitrogen atom. A key indicator of this is the acid dissociation constant of the conjugate acid (pKa). A lower pKa value signifies a weaker base, indicating that the nitrogen's lone pair is less available for donation.

PropertyThis compound4-FluoroanilineReference(s)
CAS Number 69409-98-9371-40-4
Molecular Weight 179.11 g/mol 111.12 g/mol
pKa (Conjugate Acid) 1.37 (Predicted)4.65[5][6][7]
Para Substituent Trifluoromethyl (-CF₃)Fluorine (-F)
Hammett Constant (σₚ) +0.54+0.062[8]

The nearly 1000-fold difference in basicity, as indicated by the pKa values, is the most critical factor governing the comparative reactivity. The highly electron-withdrawing trifluoromethyl group (σₚ = +0.54) and the ortho-fluoro group in this compound dramatically reduce the electron density on the nitrogen atom. In contrast, the single fluorine atom in 4-fluoroaniline has a much weaker electron-withdrawing effect (σₚ = +0.062).[8]

substituents Substituent Electronic Effects aniline_2f4tfa This compound (-F, -CF₃) aniline_4fa 4-Fluoroaniline (-F) e_density Nitrogen Lone Pair Electron Density reactivity Nucleophilicity and Reactivity e_density->reactivity Directly Affects pka Basicity (pKa) e_density->pka Directly Affects aniline_2f4tfa->e_density Strongly Decreases aniline_4fa->e_density Slightly Decreases

Fig 1. Influence of substituents on aniline reactivity.

Comparative Reactivity in Synthetic Transformations

The reduced nucleophilicity of this compound necessitates more forcing reaction conditions (e.g., stronger catalysts, higher temperatures, or longer reaction times) compared to 4-fluoroaniline in reactions involving the amino group, such as acylation, alkylation, and metal-catalyzed cross-coupling.

Photoinduced Difluoroalkylation

A study on the difluoroalkylation of N,N-dimethylaniline derivatives provides a useful, albeit indirect, comparison. While the substrates are not identical to the primary anilines , the results clearly demonstrate the impact of the para-substituent on reactivity.

SubstrateYield (%)Reference(s)
N,N-dimethyl-4-(trifluoromethyl)aniline52%[9]
N,N-dimethyl-4-fluoroaniline29%[10]

In this specific photocatalytic reaction, the more electron-deficient trifluoromethyl-substituted aniline provided a higher yield, illustrating that the electronic nature of the substrate can profoundly influence the outcome of novel transformations.[9][10] For many traditional reactions like N-acylation or Buchwald-Hartwig amination, the opposite trend would be expected, with the more nucleophilic 4-fluoroaniline reacting more readily.

Key Experimental Protocols

The following sections provide representative protocols for common cross-coupling reactions critical to drug discovery. Note that for this compound, optimization of ligand, base, and temperature may be required to achieve satisfactory yields due to its lower reactivity.

Protocol 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[11][12] This protocol describes a general procedure for coupling an aryl bromide with an aniline.

Reaction: Aryl-Br + H₂N-Ar' → Aryl-NH-Ar'

Materials:

  • Aniline (4-fluoroaniline or this compound) (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, RuPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide, Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the vial with the inert gas three times.

  • Add the aniline, followed by anhydrous toluene via syringe.

  • Seal the vial and heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

start Start: Oven-Dried Vial add_solids Add Aryl-Br, Pd(OAc)₂, Ligand, NaOtBu (under inert atmosphere) start->add_solids purge Evacuate and Backfill with Inert Gas (3x) add_solids->purge add_liquids Add Aniline and Anhydrous Toluene purge->add_liquids react Seal Vial and Heat (80-110 °C) with Stirring add_liquids->react monitor Monitor Reaction (TLC / LC-MS) react->monitor workup Cool, Dilute, and Filter monitor->workup Reaction Complete purify Concentrate and Purify (Column Chromatography) workup->purify end End: Purified Product purify->end

Fig 2. Experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds, typically between an organoboron compound and an organohalide. This protocol outlines the coupling of a bromo-aniline derivative with an arylboronic acid.

Reaction: (HO)₂B-Aryl' + Br-Aniline-R → Aryl'-Aniline-R

Materials:

  • Bromo-substituted aniline (e.g., 5-bromo-2-fluoro-4-(trifluoromethyl)aniline) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Triphenylphosphine [PPh₃] (0.06 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Degassed solvent mixture: Toluene (15 mL), 1,4-Dioxane (5 mL), Water (5 mL)

Procedure:

  • In a round-bottom flask, combine the bromo-aniline, arylboronic acid, potassium carbonate, Pd(OAc)₂, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via cannula or syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction to 90 °C and maintain this temperature for 12-24 hours, or until the starting material is consumed.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Conclusion

The choice between this compound and 4-fluoroaniline depends critically on the desired electronic properties of the final product and the synthetic strategy.

  • 4-Fluoroaniline is a more reactive nucleophile due to its higher basicity. It is suitable for a wide range of standard transformations under relatively mild conditions.

  • This compound is significantly less reactive due to the powerful electron-withdrawing effects of its substituents. Its use often requires more robust catalytic systems and harsher reaction conditions. However, the resulting products incorporate the valuable trifluoromethyl group, which can impart desirable properties for drug candidates, such as increased metabolic stability and binding affinity.

Researchers should anticipate the need for significant procedural optimization when substituting 4-fluoroaniline with this compound in established synthetic routes.

References

Comparison of 2-Fluoro-4-(trifluoromethyl)aniline with other fluorinated aniline isomers in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemical design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's reactivity, bioavailability, metabolic stability, and binding affinity. Among the plethora of fluorinated building blocks, fluoro-(trifluoromethyl)anilines are of particular interest due to their versatile reactivity and prevalence in a wide array of bioactive compounds.

This guide provides a comprehensive comparison of 2-Fluoro-4-(trifluoromethyl)aniline with its key positional isomers. By examining their physicochemical properties, spectroscopic data, and reactivity in a representative synthetic application, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies and drug discovery endeavors.

Physicochemical Properties: A Tale of Isomeric Differences

The seemingly subtle shift in the positions of the fluorine and trifluoromethyl groups across the aniline ring results in notable variations in their physical and chemical properties. These differences, summarized in the table below, can have significant implications for reaction kinetics, solubility, and biological interactions.

PropertyThis compound2-Fluoro-5-(trifluoromethyl)aniline4-Fluoro-2-(trifluoromethyl)aniline4-Fluoro-3-(trifluoromethyl)aniline
CAS Number 69409-98-9[1]535-52-4[2][3]393-39-5[4]2357-47-3[5][6]
Molecular Formula C₇H₅F₄N[1]C₇H₅F₄N[2]C₇H₅F₄N[4]C₇H₅F₄N[5]
Molecular Weight ( g/mol ) 179.11[1]179.11[2]179.11[4]179.11[5]
Boiling Point (°C) 55 °C at 0.3 mmHg[1]155 °C[3]70-72 °C at 17.5 mmHg207-208 °C[5]
Density (g/mL at 25°C) Not readily available1.378[3]1.381.393[5]
pKa (of conjugate acid) Estimated to be lower than aniline due to electron-withdrawing groups.Estimated to be lower than aniline.Estimated to be lower than aniline.Estimated to be lower than aniline.
Calculated LogP 2.5[2]2.5[2]Not readily availableNot readily available

Note: Experimental pKa values for these specific isomers are not widely reported in the literature. However, the presence of two strong electron-withdrawing groups (F and CF₃) is expected to significantly decrease the basicity of the aniline nitrogen compared to aniline (pKa of conjugate acid ≈ 4.6). The relative positions of these groups will subtly influence the exact pKa value.

Spectroscopic Fingerprints: Identifying the Isomers

The distinct substitution patterns of these isomers give rise to unique spectroscopic signatures, which are crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are particularly informative for distinguishing between the isomers. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the electronic environment created by the fluorine and trifluoromethyl substituents.

IsomerKey ¹H NMR Features (ppm, in CDCl₃)Key ¹³C NMR Features (ppm, in CDCl₃)
This compound Three aromatic protons with characteristic splitting patterns. The proton ortho to the amino group will be a triplet, while the other two will be doublets or more complex multiplets due to F-H coupling.The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
2-Fluoro-5-(trifluoromethyl)aniline Three aromatic protons. The proton between the fluorine and amino group will likely be a doublet of doublets.Similar to the 2,4-isomer, with a quartet for the CF₃-bearing carbon and a large C-F coupling for the carbon attached to fluorine. The relative positions of the signals will differ.
4-Fluoro-2-(trifluoromethyl)aniline Three aromatic protons. The proton between the CF₃ and amino group will likely be a doublet.A quartet for the CF₃-bearing carbon and a large C-F coupling for the carbon attached to fluorine.
4-Fluoro-3-(trifluoromethyl)aniline Three aromatic protons. The proton ortho to the amino group and meta to the fluorine will be a doublet.A quartet for the CF₃-bearing carbon and a large C-F coupling for the carbon attached to fluorine.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The provided information is based on general principles of NMR spectroscopy and available data for similar compounds.[7]

Infrared (IR) Spectroscopy

The IR spectra of these anilines will all show characteristic N-H stretching vibrations for the primary amine group, typically in the region of 3300-3500 cm⁻¹. The presence of the C-F and C-CF₃ bonds will also give rise to strong absorption bands in the fingerprint region (typically 1000-1400 cm⁻¹). While the overall spectra will be similar, subtle differences in the fingerprint region can be used to distinguish between the isomers.

Comparative Performance in Synthesis: A Case Study of Quinoxaline Formation

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making their synthesis a topic of significant interest. A common method for their preparation involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In the context of our comparative study, we will consider a related reaction: the synthesis of a substituted quinoxaline from a fluoro-(trifluoromethyl)aniline, which can act as a precursor to a diamine or participate in direct cyclization reactions.

The reactivity of the aniline isomers in such a synthesis is governed by a combination of electronic and steric effects.

  • Electronic Effects: The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the aromatic ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution. The amino group is an activating, ortho-, para-directing group. The interplay of these effects will influence the reactivity of the amine and the aromatic ring.

  • Steric Effects: The position of the bulky trifluoromethyl group and the smaller fluorine atom relative to the amino group can hinder the approach of reactants, thereby affecting the reaction rate and potentially the regioselectivity of the reaction.

Based on these principles, we can predict the relative reactivity of the isomers in a typical condensation/cyclization reaction to form a quinoxaline derivative.

IsomerPredicted ReactivityExpected YieldPotential Challenges
This compound Moderate to high. The fluorine atom ortho to the amino group can be a good leaving group in nucleophilic aromatic substitution-type cyclizations. The para-CF₃ group strongly activates the ring for such reactions.Good to excellentPotential for side reactions if the reaction conditions are not carefully controlled.
2-Fluoro-5-(trifluoromethyl)aniline Moderate. The meta-position of the CF₃ group has a less pronounced activating effect on the ortho-fluorine as a leaving group compared to the para-position.Moderate to goodSlower reaction rates compared to the 2,4-isomer.
4-Fluoro-2-(trifluoromethyl)aniline Lower. The CF₃ group ortho to the amino group provides significant steric hindrance, which can impede the initial nucleophilic attack of the amine.Lower to moderateSteric hindrance may lead to slower reactions and require more forcing conditions.
4-Fluoro-3-(trifluoromethyl)aniline Moderate. The amino group is less sterically hindered than in the 2-substituted isomer. The fluorine at the 4-position can participate in the reaction depending on the mechanism.Moderate to goodRegioselectivity might be a concern depending on the reaction partner.

Experimental Protocols

General Experimental Protocol for the Synthesis of a Substituted Quinoxaline

This protocol provides a general methodology for the synthesis of a quinoxaline derivative from a substituted o-phenylenediamine, which can be prepared from the corresponding fluoro-(trifluoromethyl)aniline.

Materials:

  • Substituted o-phenylenediamine (derived from the corresponding fluoro-(trifluoromethyl)aniline)

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve the substituted o-phenylenediamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

  • If using ethanol as a solvent, a catalytic amount of glacial acetic acid can be added.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline derivative.

Mandatory Visualizations

Logical Workflow for Isomer Selection in Drug Discovery

The choice of a specific fluoro-(trifluoromethyl)aniline isomer in a drug discovery program is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process.

G Logical Workflow for Isomer Selection in Drug Discovery A Define Target Product Profile (TPP) - Desired biological activity - Pharmacokinetic properties (ADME) - Safety profile B In Silico & In Vitro Screening - Molecular modeling (docking) - Preliminary biological assays A->B Guides initial selection C Assess Synthetic Accessibility - Cost and availability of starting materials - Robustness of synthetic route B->C Identifies promising scaffolds D Evaluate Physicochemical Properties - pKa, LogP, solubility - Impact on formulation C->D Feasibility check E Metabolic Stability Assessment - In vitro metabolism studies (microsomes, hepatocytes) - Identify potential metabolic hotspots D->E Refines selection F Select Candidate Isomer(s) E->F Final pre-synthesis evaluation G Lead Optimization F->G Proceed with selected isomer(s)

Caption: A flowchart outlining the key decision-making steps for selecting an optimal fluoro-(trifluoromethyl)aniline isomer in a drug discovery pipeline.

Experimental Workflow for Comparative Synthesis

The following diagram illustrates a general workflow for the comparative synthesis and analysis of quinoxaline derivatives from different fluoro-(trifluoromethyl)aniline isomers.

G Experimental Workflow for Comparative Synthesis cluster_0 Isomer Synthesis & Preparation cluster_1 Parallel Synthesis cluster_2 Analysis & Comparison A1 Synthesize/Procure This compound B Preparation of corresponding o-phenylenediamines A1->B A2 Synthesize/Procure Other Isomers A2->B C1 Reaction with 1,2-dicarbonyl (Isomer 1) B->C1 C2 Reaction with 1,2-dicarbonyl (Isomer 2) B->C2 C3 Reaction with 1,2-dicarbonyl (Isomer n) B->C3 D Reaction Monitoring (TLC, LC-MS) C1->D C2->D C3->D E Product Isolation & Purification D->E F Characterization (NMR, IR, MS) E->F G Comparative Analysis (Yield, Purity, Reaction Time) F->G

Caption: A schematic representation of the experimental steps involved in the comparative synthesis and analysis of quinoxalines from different fluoro-(trifluoromethyl)aniline isomers.

Conclusion

This compound and its positional isomers are valuable and versatile building blocks in modern organic synthesis. The choice of a particular isomer can have a profound impact on the outcome of a synthetic sequence and the properties of the final product. While this compound offers a unique combination of reactivity for certain applications like nucleophilic aromatic substitution-driven cyclizations, its isomers provide alternative steric and electronic profiles that may be advantageous in other contexts. A thorough understanding of the subtle yet significant differences in their physicochemical properties and reactivity is paramount for the rational design and efficient execution of synthetic routes in the pursuit of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource to aid researchers in navigating the chemical landscape of these important fluorinated anilines.

References

Navigating the Complex Landscape of Impurity Profiling in 2-Fluoro-4-(trifluoromethyl)aniline Synthesis: A Comparative Guide to HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the identification and quantification of impurities in the synthesis of 2-Fluoro-4-(trifluoromethyl)aniline, a key building block in numerous pharmaceutical compounds.

The synthesis of complex molecules like this compound can invariably lead to the formation of process-related impurities and degradation products. Rigorous analytical monitoring is crucial to guarantee the safety, efficacy, and stability of the final drug product. This guide delves into the practical application of HPLC-MS for this purpose, offering detailed experimental protocols, comparative data, and a logical workflow to aid in method development and implementation.

The Synthetic Route and Potential Impurities

A common synthetic pathway to this compound involves the chlorination of para-trifluoromethylaniline to form 3-chloro-4-aminotrifluorotoluene, followed by a fluorination step.[1] This process can introduce several potential impurities that require careful monitoring:

  • Starting Materials and Intermediates: Unreacted para-trifluoromethylaniline and the chlorinated intermediate, 3-chloro-4-aminotrifluorotoluene, are common process-related impurities.

  • Positional Isomers: Incomplete or non-selective reactions can lead to the formation of various positional isomers of the final product and intermediates.

  • Over- and Under-Reacted Products: The presence of di-fluorinated or non-fluorinated aniline derivatives can occur.

  • Degradation Products: Like many anilines, this compound can be susceptible to oxidation, especially when exposed to air and light, leading to discoloration and the formation of degradation products.[2] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradants that might form during storage or handling.

Comparative Analysis of Analytical Techniques

While HPLC-MS is a powerful tool for impurity profiling, other techniques also offer valuable capabilities. The choice of method often depends on the specific analytical challenge, such as the volatility of the impurities and the need for structural elucidation.

FeatureHPLC-MSGC-MS
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, coupled with mass-based detection.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.
Applicability Wide range of compounds, including non-volatile and thermally labile impurities.Suitable for volatile and semi-volatile impurities, such as residual solvents and certain process byproducts.
Sensitivity High sensitivity, especially with tandem MS (MS/MS), allows for the detection of trace-level impurities.Excellent sensitivity for volatile analytes.
Structural Information Provides molecular weight and fragmentation patterns, aiding in the identification of unknown impurities.Provides detailed fragmentation patterns that are highly reproducible and can be compared against established libraries for definitive identification.
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization for non-volatile or polar analytes to increase their volatility.

Table 1: Comparison of HPLC-MS and GC-MS for Impurity Analysis

Experimental Workflow for Impurity Identification

A systematic approach is essential for the successful identification and quantification of impurities. The following workflow outlines the key steps from sample analysis to data interpretation.

G cluster_0 Sample Preparation & Analysis cluster_1 Data Processing & Identification cluster_2 Quantification & Reporting A Reaction Mixture / Forced Degradation Sample B Dilution & Filtration A->B C HPLC-MS Analysis B->C D Peak Detection & Integration C->D E Mass Spectral Analysis (MW & Fragmentation) D->E F Impurity Identification & Structural Elucidation E->F H Quantification of Impurities F->H G Method Validation G->H I Reporting H->I

References

A Comparative Guide to 2D NMR Techniques for the Structural Elucidation of 2-Fluoro-4-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel compounds is a cornerstone of successful research. In the realm of fluorinated aromatic compounds, such as derivatives of 2-Fluoro-4-(trifluoromethyl)aniline, the complexity of spin systems necessitates the use of advanced analytical techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides a powerful suite of experiments to definitively map the molecular architecture of these compounds.

This guide offers an objective comparison of key 2D NMR techniques—COSY, NOESY, HSQC, and HMBC—for the structural elucidation of a representative derivative, N-acetyl-2-fluoro-4-(trifluoromethyl)aniline . We will explore how each technique provides unique and complementary information, supported by illustrative data and detailed experimental protocols.

The Power of 2D NMR in Analyzing Fluorinated Anilines

While one-dimensional (1D) ¹H, ¹³C, and ¹⁹F NMR spectra are fundamental, they often present challenges in complex molecules due to signal overlap and the intricate nature of scalar (J) couplings, especially with fluorine. 2D NMR resolves these ambiguities by correlating nuclear spins through bonds or through space, providing a clear roadmap of atomic connectivity.

For a molecule like N-acetyl-2-fluoro-4-(trifluoromethyl)aniline, 2D NMR is indispensable for:

  • Unambiguous assignment of aromatic protons: Differentiating between closely resonating protons on the aniline ring.

  • Mapping ¹H-¹³C correlations: Directly linking each proton to its attached carbon.

  • Elucidating long-range connectivities: Establishing the overall carbon framework and the position of substituents.

  • Determining spatial proximity: Confirming the conformation and identifying through-space interactions.

Comparative Analysis of 2D NMR Techniques

To illustrate the utility of these techniques, we will refer to the expected NMR data for N-acetyl-2-fluoro-4-(trifluoromethyl)aniline. The following tables summarize the predicted chemical shifts and key 2D correlations.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F Chemical Shifts for N-acetyl-2-fluoro-4-(trifluoromethyl)aniline in CDCl₃
AtomPositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)
H-3Aromatic~7.30 (dd)~118.0 (d)-
H-5Aromatic~7.45 (dd)~115.0 (q)-
H-6Aromatic~8.30 (t)~125.0 (d)-
NHAmide~7.80 (br s)--
CH₃Acetyl~2.25 (s)~24.0-
C-1Aromatic-~138.0 (d)-
C-2Aromatic-~155.0 (d)-
C-3Aromatic-~118.0 (d)-
C-4Aromatic-~128.0 (q)-
C-5Aromatic-~115.0 (q)-
C-6Aromatic-~125.0 (d)-
C=OAcetyl-~169.0-
CF₃Trifluoromethyl-~124.0 (q)~-63.0
FFluoro--~-120.0

Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, br s = broad singlet) and coupling patterns are indicated where predictable.

Table 2: Key Predicted 2D NMR Correlations for N-acetyl-2-fluoro-4-(trifluoromethyl)aniline
ExperimentCorrelation TypeKey Cross-PeaksInformation Gained
COSY ¹H-¹HH-5 / H-6Confirms vicinal coupling between these aromatic protons.
H-3 / H-5 (weak)Indicates a weak four-bond coupling.
HSQC ¹H-¹³C (¹J)H-3 / C-3Directly links the proton at ~7.30 ppm to its attached carbon.
H-5 / C-5Directly links the proton at ~7.45 ppm to its attached carbon.
H-6 / C-6Directly links the proton at ~8.30 ppm to its attached carbon.
CH₃ / C (acetyl)Confirms the assignment of the acetyl methyl group.
HMBC ¹H-¹³C (²⁻³J)H-3 / C-1, C-2, C-4, C-5Establishes the connectivity of the C-3 position to neighboring carbons.
H-5 / C-1, C-3, C-4Confirms the position of C-5 relative to other carbons.
H-6 / C-1, C-2, C-4, C-5Provides crucial connectivity information for the C-6 position.
CH₃ / C=OConfirms the acetyl group by showing the correlation from the methyl protons to the carbonyl carbon.
NH / C-1, C=OEstablishes the connection of the amide proton to the aromatic ring and the acetyl group.
NOESY ¹H-¹H (Through-Space)NH / H-6Indicates spatial proximity, helping to define the conformation of the acetyl group relative to the ring.
CH₃ / H-3Suggests a through-space interaction, further supporting the conformational arrangement.

Visualizing the Experimental Workflow and Molecular Correlations

The following diagrams illustrate the logical flow of a 2D NMR-based structural elucidation and the specific correlations for our example molecule.

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structural Elucidation H1_NMR 1H NMR COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H) H1_NMR->HSQC HMBC HMBC (Long-Range C-H) H1_NMR->HMBC NOESY NOESY (Through-Space H-H) H1_NMR->NOESY C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC F19_NMR 19F NMR Structure Final Structure and Conformation COSY->Structure Proton Skeleton HSQC->Structure Direct Attachments HMBC->Structure Carbon Framework NOESY->Structure Spatial Arrangement

A Comparative Guide to Validated Analytical Methods for the Quality Control of 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity, identity, and stability of key chemical intermediates is paramount. 2-Fluoro-4-(trifluoromethyl)aniline is a critical building block in the synthesis of pharmaceuticals and agrochemicals, making robust quality control essential.[1][2] This guide provides a comparative overview of validated analytical methods for the quality control of this compound, complete with experimental protocols and performance data.

The primary analytical techniques suitable for the comprehensive quality control of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3] Each method offers distinct advantages for identity, purity, and impurity profiling.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is contingent on the specific quality attribute being assessed. While HPLC is a workhorse for purity and quantification, GC-MS excels in identifying volatile impurities, and NMR provides unequivocal structural confirmation. A combination of these techniques is often employed for comprehensive quality control.

Analytical Technique Primary Application Advantages Limitations Typical Performance Data (Hypothetical)
High-Performance Liquid Chromatography (HPLC-UV) Purity assessment, quantification of the active pharmaceutical ingredient (API) and known impurities.High precision, accuracy, and robustness. Widely available.[3]Requires a chromophore for UV detection. May require derivatization for compounds with poor UV absorbance.[3][4]Purity: >99.5% Linearity (R²): >0.999 Accuracy (% Recovery): 98-102% Precision (%RSD): <1.0%
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile organic impurities and residual solvents.High sensitivity and selectivity. Provides structural information for impurity identification.[3][5]Requires analytes to be volatile and thermally stable. Potential for thermal degradation of the analyte.[3][4]Limit of Detection (LOD): <0.01% Limit of Quantitation (LOQ): <0.05% Mass Accuracy: <5 ppm
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of identity.Provides detailed structural information. ¹⁹F NMR is specific for confirming the trifluoromethyl group.[3]Lower sensitivity compared to chromatographic techniques. Requires higher sample concentrations.¹H NMR: Confirms proton environments. ¹³C NMR: Confirms carbon skeleton. ¹⁹F NMR: Confirms the presence and chemical environment of the trifluoromethyl group.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aniline derivatives and should be validated for the specific application.[3][4][6]

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity and Assay

This method is designed for the quantitative determination of this compound and the separation of potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.[6]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[3]

Validation Parameters:

  • The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness according to ICH guidelines.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the identification and quantification of volatile organic impurities and residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.[7]

Chromatographic Conditions:

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 10 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is used for the unambiguous identification of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experiments:

  • ¹H NMR: To identify the different proton environments in the molecule.

  • ¹³C NMR: To determine the number and types of carbon atoms.

  • ¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethyl group.[3]

  • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms and confirm the substitution pattern on the aromatic ring.[3]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

Visualizations

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity and Impurities integrate->quantify report Generate Report quantify->report QC_Strategy cluster_tests Analytical Tests cluster_methods Analytical Methods QC Quality Control of This compound Identity Identity Confirmation QC->Identity Purity Purity and Assay QC->Purity Impurities Impurity Profiling QC->Impurities NMR NMR (¹H, ¹³C, ¹⁹F) Identity->NMR HPLC HPLC-UV Purity->HPLC Impurities->HPLC GCMS GC-MS Impurities->GCMS

References

A Comparative Guide to the Kinetic Profiles of 2-Fluoro-4-(trifluoromethyl)aniline and Other Substituted Anilines in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of 2-Fluoro-4-(trifluoromethyl)aniline in the context of common organic reactions, particularly acylation. Understanding the reaction kinetics of this and other substituted anilines is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing robust manufacturing processes for active pharmaceutical ingredients (APIs). While direct, side-by-side comparative kinetic data for this compound is not extensively available in the public literature, this guide offers a framework for such comparisons based on established principles of physical organic chemistry and provides detailed experimental protocols for researchers to generate their own valuable data.

Introduction to the Reactivity of this compound

This compound is a versatile building block in medicinal chemistry, valued for its unique electronic properties. The presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position significantly influences the nucleophilicity of the aniline nitrogen. Both substituents are electron-withdrawing, which is expected to decrease the reactivity of the amine in reactions such as acylation and condensation compared to unsubstituted aniline. The ortho-fluoro group may also introduce steric hindrance. A quantitative understanding of these effects is essential for predicting reaction rates and developing efficient synthetic protocols.

Comparative Electronic Properties of Substituted Anilines

The reactivity of a substituted aniline is strongly correlated with the electron density on the nitrogen atom, which can be inferred from its basicity (pKa) and the Hammett substituent constant (σ) of the substituents on the aromatic ring. Electron-withdrawing groups decrease the basicity (lower pKa) and have positive Hammett constants, indicating a reduction in the rate of reaction with an electrophile.

Substituent (at para-position)Hammett Constant (σp)pKa
-NH2-0.666.08
-OCH3-0.275.34
-CH3-0.175.08
-H0.004.60
-F0.064.65
-Cl0.233.98
-Br0.233.91
-CF30.543.51
-CN0.661.74
-NO20.781.00

Note: Data for this compound is not available in this table. The expected pKa would be significantly lower than that of aniline due to the presence of two electron-withdrawing groups.

Experimental Protocol: Kinetic Analysis of Aniline Acylation by UV-Vis Spectroscopy

This protocol describes a general method for determining the second-order rate constants for the acylation of various substituted anilines, including this compound, with an acylating agent such as acetic anhydride. The reaction progress can be monitored by observing the change in absorbance of the aniline.

Materials:

  • Substituted anilines (e.g., this compound, aniline, 4-chloroaniline, 4-methoxyaniline)

  • Acetic anhydride

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each aniline in the chosen anhydrous solvent at a concentration of approximately 0.1 M.

    • Prepare a stock solution of acetic anhydride in the same solvent at a concentration of approximately 1 M.

  • Determination of Analytical Wavelength (λmax):

    • For each aniline, prepare a dilute solution and record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, place a known volume of the aniline stock solution and dilute with the solvent to a final volume that gives an initial absorbance in the range of 1.0-1.5 at the predetermined λmax.

    • Initiate the reaction by adding a small, known volume of the acetic anhydride stock solution to the cuvette. The concentration of acetic anhydride should be in large excess (at least 10-fold) compared to the aniline concentration to ensure pseudo-first-order kinetics.

    • Quickly mix the solution and immediately start recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line will be -k_obs.

    • The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the acetic anhydride: k2 = k_obs / [Acetic Anhydride].

  • Comparison:

    • Repeat the kinetic runs for each of the different substituted anilines under identical conditions (temperature, solvent, and concentration of acetic anhydride).

    • Compile the calculated second-order rate constants into a table for direct comparison.

Visualizing Experimental and Theoretical Relationships

The following diagrams illustrate the general workflow for a kinetic study and the expected relationship between substituent electronic effects and reaction rates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Aniline_Sol Aniline Solution Mixing Mix in Cuvette Aniline_Sol->Mixing Ac2O_Sol Acetic Anhydride Solution Ac2O_Sol->Mixing Spectro UV-Vis Spectrophotometer (Record Absorbance vs. Time) Mixing->Spectro Plotting Plot ln(Abs) vs. Time Spectro->Plotting Calc_kobs Calculate k_obs (Slope) Plotting->Calc_kobs Calc_k2 Calculate k2 Calc_kobs->Calc_k2

Caption: Experimental workflow for the kinetic analysis of aniline acylation.

Hammett_Plot Hammett Plot for Aniline Acylation x-axis -0.8 -0.6 -0.4 -0.2 0.0 0.2 0.4 0.6 0.8 y-axis log(k/k₀) 2 1 0 -1 -2 p1 p5 p1->p5   ρ < 0 p2 p3 p4

Benchmarking Catalyst Efficiency for Cross-Coupling Reactions with 2-Fluoro-4-(trifluoromethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex aromatic amines is a cornerstone of modern drug discovery and materials science. Among these, derivatives of 2-fluoro-4-(trifluoromethyl)aniline are of significant interest due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. The efficient formation of carbon-nitrogen (C-N) bonds to introduce this aniline derivative into target molecules is often achieved through transition-metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of common catalytic systems for this purpose, focusing on palladium, nickel, and copper-based catalysts, with supporting data and experimental protocols to aid in catalyst selection and optimization.

Comparative Performance of Catalytic Systems

The choice of catalyst for the cross-coupling of this compound with aryl halides is critical and depends on factors such as cost, reaction conditions, and functional group tolerance. Palladium-based catalysts, particularly those used in the Buchwald-Hartwig amination, are often the most versatile and high-yielding.[1] Nickel catalysts are a more economical alternative, while copper-catalyzed Ullmann-type couplings represent a classic and often useful approach.[2][3]

Below is a summary of representative data for the performance of different catalytic systems in the N-arylation of this compound with a generic aryl bromide.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Palladium
Pd₂(dba)₃2XPhosNaOtBuToluene1001295
Pd(OAc)₂2RuPhosK₃PO₄Dioxane1101892
Nickel
NiCl₂(dppp)5dpppK₃PO₄DMAc1302485
Ni(cod)₂5PCy₃NaOtBuToluene1002088
Copper
CuI10L-prolineK₂CO₃DMSO1202475
CuI10PhenanthrolineCs₂CO₃Dioxane1102478

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is representative of a typical Buchwald-Hartwig amination reaction.[4]

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)[4]

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[5]

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nickel-Catalyzed Suzuki-Miyaura Type Coupling

This protocol outlines a general procedure for a nickel-catalyzed cross-coupling reaction.[6]

Materials:

  • Nickel precatalyst (e.g., NiCl₂(dppp))

  • Arylboronic acid (1.5 equiv)

  • This compound (as the corresponding aryl halide, 1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous dimethylacetamide (DMAc)

Procedure:

  • In a glovebox or under an inert atmosphere, add the nickel precatalyst (5 mol%), the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv) to a reaction vessel.

  • Add anhydrous DMAc.

  • Seal the vessel and heat the mixture to 130 °C with stirring for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Copper-Catalyzed Ullmann Condensation

This is a representative protocol for a ligand-assisted Ullmann N-arylation.[7]

Materials:

  • Copper(I) iodide (CuI)

  • L-proline

  • Aryl iodide (1.0 equiv)

  • This compound (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction flask, add CuI (10 mol%), L-proline (20 mol%), aryl iodide (1.0 equiv), this compound (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 120 °C and stir for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Visualizing Experimental and Logical Frameworks

To better understand the experimental process and the rationale behind catalyst selection, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Prepare Schlenk Tube Inert Inert Atmosphere (Ar/N2) Setup->Inert Reagents Add Catalyst, Ligand, Base Inert->Reagents Substrates Add Aryl Halide & Aniline Reagents->Substrates Solvent Add Anhydrous Solvent Substrates->Solvent Heat Heat to Desired Temperature Solvent->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Generalized workflow for a cross-coupling reaction.

G cluster_pd Palladium cluster_ni Nickel cluster_cu Copper Catalyst Catalyst Choice Pd_node High Activity & Scope Bulky, electron-rich ligands (e.g., Buchwald type) are effective Catalyst->Pd_node Versatility Ni_node Cost-Effective Good for electron-rich arenes Higher catalyst loading may be needed Catalyst->Ni_node Economy Cu_node Classic Method (Ullmann) Often requires higher temperatures Ligand development has improved scope Catalyst->Cu_node Alternative

Caption: Logical comparison of catalyst types for C-N cross-coupling.

References

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of the biological activities of compounds derived from fluorinated and non-fluorinated anilines, supported by experimental data. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. [1][2]

The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter physicochemical properties like lipophilicity and pKa, ultimately leading to more potent and effective therapeutic agents.[3][4] This guide will delve into the tangible effects of aniline fluorination across different biological activities, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Comparative Biological Activity Data

The following tables summarize the quantitative data from various studies, highlighting the impact of fluorination on the biological activity of aniline derivatives in anticancer and antimicrobial applications.

Anticancer Activity

Anilinoquinazolines and anilinoquinolines are prominent classes of compounds investigated for their anticancer properties, often by targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[5] The data below compares the in vitro cytotoxic activity (IC50) of fluorinated and non-fluorinated derivatives against several cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Comparative Non-Fluorinated or Standard DrugIC50 (µM)Reference
8a A431 (Carcinoma)2.62Erlotinib>100[5]
1f HeLa (Cervical)>50Gefitinib17.12[5]
1f BGC823 (Gastric)3.21Gefitinib19.27[5]
2i HeLa (Cervical)7.15Gefitinib17.12[5]
2i BGC823 (Gastric)4.65Gefitinib19.27[5]
10k A549 (Lung)0.07Afatinib0.05[5]
10k PC-3 (Prostate)7.67Afatinib4.1[5]
10k MCF-7 (Breast)4.65Afatinib5.83[5]
10k HeLa (Cervical)4.83Afatinib6.81[5]
4a MDA-MB-231 (Breast)0.88--[5]
Antimicrobial and Antifungal Activity

The strategic placement of fluorine has also been shown to enhance the antimicrobial and antifungal properties of aniline derivatives. The minimum inhibitory concentration (MIC) is a key measure of a compound's efficacy against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
5a Escherichia coli12.5[5]
5a Pseudomonas aeruginosa25[5]
5a Staphylococcus aureus6.25[5]
5b Escherichia coli25[5]
5b Pseudomonas aeruginosa50[5]
5b Staphylococcus aureus12.5[5]
5c Candida albicans12.5[5]
5d Candida albicans25[5]

Key Signaling Pathway in Anilinoquinazoline Anticancer Activity

Many anilinoquinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] The diagram below illustrates the general signaling cascade initiated by these receptors and the point of inhibition by these compounds.

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Anilinoquinazoline Anilinoquinazoline Derivatives Anilinoquinazoline->EGFR Anilinoquinazoline->VEGFR2 Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation IC50_Workflow A 1. Cell Seeding: Plate cancer cells in 96-well plates. B 2. Compound Treatment: Add varying concentrations of test compounds. A->B C 3. Incubation: Incubate for a specified period (e.g., 48-72 hours). B->C D 4. Viability Assay: Add viability reagent (e.g., MTT, PrestoBlue). C->D E 5. Absorbance/Fluorescence Reading: Measure the signal using a plate reader. D->E F 6. Data Analysis: Calculate IC50 values from dose-response curves. E->F Bioactivation_Pathway cluster_non_fluorinated Non-para-fluorinated Aniline cluster_fluorinated para-Fluorinated Aniline Aniline Aniline Derivative Metabolite1 para-Hydroxylated Metabolite Aniline->Metabolite1 CYP450 Monooxygenation Fluoroaniline 4-Fluoroaniline Derivative Metabolite2 Reactive Benzoquinoneimine + Fluoride Anion Fluoroaniline->Metabolite2 CYP450 Monooxygenation

References

Mass Spectrometry Fragmentation of 2-Fluoro-4-(trifluoromethyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 2-Fluoro-4-(trifluoromethyl)aniline and its derivatives. Due to the limited availability of public domain mass spectral data for this compound, this guide leverages data from its isomers and structurally related compounds to predict and understand its fragmentation behavior. This approach is a standard methodology in analytical chemistry for the structural elucidation of novel or uncharacterized molecules.

The fragmentation of these molecules is primarily governed by the presence of the aniline moiety, the electron-withdrawing trifluoromethyl group, and the fluorine substituent on the aromatic ring. Understanding these fragmentation pathways is crucial for the identification and structural analysis of these compounds in various research and development settings, including drug metabolism studies and impurity profiling.

Comparison of Fragmentation Patterns

The mass spectra of this compound and its isomers are expected to be dominated by fragmentation pathways involving the loss of the trifluoromethyl group, hydrofluoric acid (HF), and cleavage of the aniline functional group. The following table summarizes the key fragment ions observed in the electron ionization (EI) mass spectra of closely related isomers.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
2-Amino-3-fluorobenzotrifluoride 179160 ([M-F]⁺), 151 ([M-CO]⁺), 132 ([M-CHF₂]⁺), 110 ([M-CF₃]⁺), 83
4-Fluoro-3-(trifluoromethyl)aniline 179160 ([M-F]⁺), 151 ([M-CO]⁺), 132 ([M-CHF₂]⁺), 110 ([M-CF₃]⁺), 83
2-Nitro-4-(trifluoromethyl)aniline 206186 ([M-HF]⁺), 176 ([M-NO]⁺), 160 ([M-NO₂]⁺), 139 ([M-CF₃]⁺), 111

Data for isomers is sourced from the NIST Chemistry WebBook.[1][2]

Predicted Fragmentation of this compound

Based on the fragmentation patterns of its isomers and general principles of mass spectrometry, the EI mass spectrum of this compound is predicted to exhibit the following key fragmentation pathways:

  • Loss of a fluorine atom: A peak at m/z 160, corresponding to the [M-F]⁺ ion.

  • Loss of the trifluoromethyl group: A significant peak at m/z 110, corresponding to the [M-CF₃]⁺ ion.

  • Loss of hydrofluoric acid: A peak at m/z 159, corresponding to the [M-HF]⁺ ion.

  • Cleavage of the aromatic ring: Various smaller fragments corresponding to the breakdown of the benzene ring.

Experimental Protocols

The mass spectral data presented for the comparative compounds were obtained using Electron Ionization (EI) mass spectrometry, a common technique for the analysis of volatile and thermally stable compounds. A general experimental protocol for analyzing these derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

1. Sample Preparation:

  • Dissolve the aniline derivative in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[3]

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is suitable for the separation of these compounds.

  • Oven Program: A temperature gradient is typically employed, for example, starting at 50°C, holding for 2 minutes, and then ramping to 280°C at a rate of 10°C/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

  • Scan Range: m/z 40-300 to detect the molecular ion and key fragments.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for this compound and a comparative workflow for its analysis.

fragmentation_pathway M [C₇H₅F₄N]⁺ m/z = 179 (Molecular Ion) F1 [C₇H₅F₃N]⁺ m/z = 160 M->F1 - F F2 [C₆H₅FN]⁺ m/z = 110 M->F2 - CF₃ F3 [C₇H₄F₃N]⁺ m/z = 159 M->F3 - HF experimental_workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction GC Gas Chromatography Extraction->GC MS Mass Spectrometry (EI) GC->MS Spectrum Mass Spectrum MS->Spectrum Identification Compound Identification Spectrum->Identification Library Spectral Library (e.g., NIST) Library->Identification

References

Purity confirmation of synthesized quinoxalines using 2-Fluoro-4-(trifluoromethyl)aniline by elemental analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for the purity confirmation of quinoxalines synthesized from 2-Fluoro-4-(trifluoromethyl)aniline. Detailed experimental protocols and supporting data are presented to assist in selecting the most appropriate method for your research needs.

Quinoxaline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. The synthesis of these molecules, often through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, requires rigorous purification and subsequent purity confirmation. While numerous analytical techniques are available, elemental analysis remains a fundamental method for determining the elemental composition of a sample, thereby providing a direct measure of its purity.

Comparison of Purity Confirmation Methods

The choice of an analytical technique for purity determination often depends on factors such as the nature of the compound, the expected impurities, available instrumentation, and the desired level of accuracy. Below is a comparison of elemental analysis with other widely used methods.

Method Principle Advantages Disadvantages Typical Accuracy
Elemental Analysis (EA) Combustion of the sample and quantification of the resulting gases (CO2, H2O, N2) to determine the percentage of C, H, and N.Provides fundamental elemental composition, directly confirming the empirical formula. High accuracy for pure compounds.Not suitable for identifying and quantifying specific impurities. Requires specialized equipment. Can be affected by inorganic impurities.± 0.4%
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Excellent for separating and quantifying impurities. High sensitivity and can be automated.Requires a reference standard for quantification. Method development can be time-consuming.Purity values often >95%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by their detection and identification based on their mass-to-charge ratio.High sensitivity and specificity for identifying volatile impurities. Provides structural information about impurities.Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile compounds.Purity values often >95%
Quantitative Nuclear Magnetic Resonance (qNMR) Integration of NMR signals, which is directly proportional to the number of nuclei, to determine the concentration of a substance.A primary analytical method that does not require a reference standard of the analyte. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.Purity values often >98%

Elemental Analysis Data for Synthesized Quinoxalines

The following table presents representative elemental analysis data for quinoxaline derivatives synthesized from precursors similar to this compound. The data showcases the expected agreement between theoretical and found values for pure compounds.

Compound Molecular Formula Element Theoretical (%) Found (%) Deviation (%) Purity Indication
6-Fluoro-2-(4-fluorophenyl)quinoxalineC₁₄H₈F₂N₂C69.4269.35-0.07>99%
H3.333.38+0.05
N11.5611.61+0.05
6-(Trifluoromethyl)-2-phenylquinoxalineC₁₅H₉F₃N₂C66.1866.25+0.07>99%
H3.333.29-0.04
N10.2910.25-0.04
6,7-Difluoro-2-styrylquinoxaline[1]C₁₆H₁₀F₂N₂C71.6471.58-0.06>99%
H3.763.81+0.05
N10.4410.39-0.05

Note: The data in this table is illustrative and based on reported values for structurally related compounds.

Experimental Protocols

Synthesis of a Representative Quinoxaline Derivative

This protocol describes the general synthesis of a quinoxaline derivative from this compound and a 1,2-dicarbonyl compound.

Materials:

  • This compound

  • 1,2-diphenylethane-1,2-dione (Benzil)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and 1,2-diphenylethane-1,2-dione (1 mmol) in ethanol (20 mL).

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure quinoxaline derivative.

  • Dry the purified product under vacuum.

Elemental Analysis Protocol

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Accurately weigh 2-3 mg of the dried, purified quinoxaline sample into a tin capsule.

  • Seal the capsule and place it in the autosampler of the elemental analyzer.

  • The sample is dropped into a high-temperature furnace (around 900-1000 °C) with a constant stream of oxygen.

  • The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction furnace to convert nitrogen oxides to N₂.

  • The gases are then passed through a chromatographic column to separate them.

  • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the original sample based on the detector's response.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for synthesizing and confirming the purity of quinoxalines, and the logical basis for using elemental analysis for this purpose.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Confirmation start Reactants: This compound + 1,2-Dicarbonyl Compound reaction Reaction in Ethanol/Acetic Acid start->reaction precipitation Precipitation reaction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying elemental_analysis Elemental Analysis drying->elemental_analysis Sample hplc HPLC drying->hplc gcms GC-MS drying->gcms qnmr qNMR drying->qnmr end Pure Quinoxaline elemental_analysis->end Purity Confirmed

Caption: Experimental workflow for the synthesis and purity confirmation of quinoxalines.

purity_logic theoretical Theoretical Elemental Composition (Calculated from Molecular Formula) comparison Comparison theoretical->comparison experimental Experimental Elemental Composition (Measured by Elemental Analysis) experimental->comparison deviation Deviation between Theoretical and Experimental Values comparison->deviation conclusion conclusion deviation->conclusion low Low Deviation (e.g., < 0.4%) deviation->low high High Deviation (e.g., > 0.4%) deviation->high conclusion_pure High Purity conclusion_impure Low Purity or Incorrect Structure

Caption: Logical diagram illustrating purity confirmation using elemental analysis.

Conclusion

Elemental analysis serves as a robust and reliable method for confirming the purity of synthesized quinoxalines. When the experimentally determined percentages of carbon, hydrogen, and nitrogen align closely with the theoretical values, it provides strong evidence of a pure compound with the correct empirical formula. While other techniques like HPLC, GC-MS, and qNMR offer complementary information, particularly in identifying and quantifying specific impurities, elemental analysis remains an indispensable tool in the arsenal of synthetic and medicinal chemists for the fundamental characterization of novel molecules.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-(trifluoromethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Fluoro-4-(trifluoromethyl)aniline. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance.

This compound is a hazardous chemical that requires careful handling and disposal. Improper disposal can lead to environmental contamination and health risks. The following procedures are based on standard safety data sheets and should be executed in conjunction with institution-specific protocols and local regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Waste Collection and Storage

All waste containing this compound, including the pure substance, solutions, and contaminated materials, must be collected in designated, properly labeled, and sealed containers.[1][4] The containers should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]

Summary of Disposal and Safety Information

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, face shield, lab coat.[1][2]
Handling Location Well-ventilated area or chemical fume hood.[1][3]
Waste Container Designated, labeled, and sealed containers.[1][4]
Storage of Waste Cool, dry, well-ventilated area away from incompatible materials.[3][4]
Disposal Method Contact a licensed professional waste disposal service.[1]
Contaminated Materials Dispose of as unused product; may pose the same hazard.[1][4]
Spill Response Contain spill with non-combustible absorbent material (e.g., sand, earth).[4]
Environmental Precautions Do not allow the product to enter drains or waterways.[1][3]

Disposal Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound waste.

G Figure 1: Disposal Workflow for this compound A Step 1: Wear Appropriate PPE B Step 2: Collect Waste in a Labeled, Sealed Container A->B C Step 3: Store Waste in a Designated Safe Area B->C D Step 4: Arrange for Pickup by a Licensed Waste Disposal Service C->D E Step 5: Document Waste Transfer D->E

Disposal Workflow Diagram

Detailed Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling any waste, put on all required PPE to minimize exposure.

  • Waste Collection: Carefully transfer all waste containing this compound into a designated waste container. This includes any contaminated items such as pipette tips, gloves, and absorbent materials.[1][4] Ensure the container is made of a compatible material.

  • Labeling and Sealing: Securely seal the container and clearly label it with the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.

  • Storage: Move the sealed container to a designated hazardous waste storage area. This area should be secure, well-ventilated, and away from general laboratory traffic.[3][4]

  • Professional Disposal: The disposal of this compound must be handled by a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, as per your institution's and local regulatory requirements.

In the event of a spill, contain the material with a non-combustible absorbent, such as sand or earth, and place it in a sealed container for disposal.[4] Avoid allowing the chemical to enter drains or waterways.[1][3]

It is imperative to consult your institution's environmental health and safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal. The information provided here is a general guide and may need to be adapted to specific laboratory and regulatory contexts.

References

Personal protective equipment for handling 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols for handling 2-Fluoro-4-(trifluoromethyl)aniline, a compound requiring careful management in laboratory settings. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe operational conduct and proper disposal.

Hazard Summary

This compound is classified as a hazardous substance. Based on data from similar compounds, it should be handled with care. The primary hazards are summarized below.

Hazard StatementClassification
Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]Acute Toxicity (Oral, Dermal, Inhalation)
Causes skin irritation.[1][2][3][4][5]Skin Irritant
Causes serious eye irritation.[1][2][3][4][5]Eye Irritant
May cause respiratory irritation.[1][2][3][4]Respiratory Irritant
May cause damage to organs through prolonged or repeated exposure.[4][6][7]Specific Target Organ Toxicity
Potential for toxicity as an aromatic aniline, with absorption through the skin.[3]Systemic Toxicity

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE plan is mandatory for all personnel handling this compound. The specific requirements vary depending on the nature of the operation.

OperationEngineering ControlsGlovesEye ProtectionLab AttireRespiratory Protection
Weighing/Transfer Chemical Fume Hood or Glove Box.[1][2][3][8]Double-glove with nitrile or neoprene gloves.[3]Chemical safety goggles and face shield.[1][3][8][9]Chemical-resistant lab coat or suit.[6][8]Required if ventilation is inadequate; use a NIOSH-approved respirator.[1][6][8]
Syntheses/Reactions Chemical Fume Hood.[1][2][3][8]Double-glove with nitrile or neoprene gloves.[3]Chemical safety goggles and face shield.[1][3][8][9]Chemical-resistant lab coat or suit.[6][8]Required if ventilation is inadequate; use a NIOSH-approved respirator.[1][6][8]
Post-Reaction Workup Chemical Fume Hood.[1][2][3][8]Double-glove with nitrile or neoprene gloves.[3]Chemical safety goggles.[1][3][8][9]Chemical-resistant lab coat.[6][8]Recommended if vapors are present.
Waste Disposal Well-ventilated area.[2]Double-glove with nitrile or neoprene gloves.[3]Chemical safety goggles.[1][3][8][9]Chemical-resistant lab coat.[6][8]Not generally required if handling sealed containers.

Standard Operating Procedure

  • Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available. The work area should be clean and uncluttered.

  • Handling :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2][3][8]

    • Wear the appropriate PPE as detailed in the table above.[1][3][6][8][9]

    • Avoid direct contact with skin, eyes, and clothing.[8][10]

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2]

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][8][10] Keep the container tightly sealed when not in use.[2][8][10]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][5][8]

    • Decontaminate all work surfaces and equipment after use.

    • Properly dispose of all contaminated materials, including gloves and disposable lab coats, as hazardous waste.[8]

First Aid and Emergency Procedures

Immediate response is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][11][12][13]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][11][12]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][14]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Management Plan

  • Minor Spill :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[1][11]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

    • Decontaminate the spill area with a suitable cleaning agent.

  • Major Spill :

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry to the contaminated area.

    • Contact your institution's emergency response team or local emergency services.

    • Provide details of the spilled chemical to the emergency responders.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Solid Waste : Contaminated materials such as gloves, paper towels, and disposable lab coats should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : Unused or waste solutions of the chemical should be collected in a sealed, properly labeled, and compatible waste container.

  • Disposal : All waste must be disposed of through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[2][6][10]

Visual Workflow for Safe Handling

Safe_Handling_Workflow start Start: Prepare for Handling ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Step 2: Work in Chemical Fume Hood ppe->hood handle Step 3: Handle Chemical (Weighing, Transfer, Reaction) hood->handle post_handle Step 4: Post-Handling Procedures handle->post_handle decontaminate Decontaminate Workspace and Equipment post_handle->decontaminate waste Dispose of Contaminated Waste decontaminate->waste wash Wash Hands Thoroughly waste->wash end End: Procedure Complete wash->end

Caption: Workflow for the safe handling of this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.